molecular formula C40H68N2O4S4 B10829820 NT1-014B

NT1-014B

カタログ番号: B10829820
分子量: 769.2 g/mol
InChIキー: LBQUNMQRWYTNHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

NT1-014B is a useful research compound. Its molecular formula is C40H68N2O4S4 and its molecular weight is 769.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H68N2O4S4

分子量

769.2 g/mol

IUPAC名

2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate

InChI

InChI=1S/C40H68N2O4S4/c1-3-5-7-9-11-13-15-19-31-47-49-33-29-45-39(43)24-27-42(26-23-36-35-41-38-22-18-17-21-37(36)38)28-25-40(44)46-30-34-50-48-32-20-16-14-12-10-8-6-4-2/h17-18,21-22,35,41H,3-16,19-20,23-34H2,1-2H3

InChIキー

LBQUNMQRWYTNHB-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCSSCCOC(=O)CCN(CCC1=CNC2=CC=CC=C21)CCC(=O)OCCSSCCCCCCCCCC

製品の起源

United States

Foundational & Exploratory

Unlocking the Brain: A Technical Guide to the NT1-014B Mechanism of Action for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. NT1-014B, a novel tryptamine-derived lipidoid, has emerged as a promising tool to overcome this barrier. When incorporated into lipid nanoparticles (LNPs), this compound facilitates the transport of various cargo, including small molecules and nucleic acids, into the brain. This in-depth technical guide synthesizes the current understanding of the mechanism of action behind this compound-mediated BBB penetration, supported by available quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Core Mechanism of Action: Leveraging Endogenous Transport

The foundational hypothesis for this compound's efficacy lies in its tryptamine (B22526) headgroup. Tryptamine, an endogenous monoamine neurotransmitter, is known to cross the BBB through active transport mechanisms. By functionalizing a lipidoid with tryptamine, this compound is designed to hijack these natural pathways, enabling the entire LNP complex to traverse the otherwise impermeable BBB.

While the precise receptor or transporter responsible for the uptake of the this compound-LNP complex has not yet been definitively identified, the leading hypothesis is receptor-mediated transcytosis . This process involves the binding of the tryptamine moiety to a specific receptor on the surface of brain endothelial cells, triggering the internalization of the LNP and its subsequent transport across the cell and release into the brain parenchyma. The serotonin (B10506) transporter (SERT) is a potential candidate, given its role in transporting serotonin, a structurally related molecule.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma LNP This compound LNP (Cargo-loaded) Receptor Receptor/Transporter (e.g., SERT) LNP->Receptor Tryptamine Moiety Binding Vesicle Endocytic Vesicle Neuron Neuron/Target Cell Cargo Therapeutic Cargo

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and related NT1-lipidoids in brain delivery.

Table 1: In Vivo Brain Delivery of a Fluorescent Dye (DiR) using NT1-Lipidoid Formulations

FormulationRelative Brain Fluorescence Intensity
DiR/NT1-O12BHigh
DiR/NT2-Lipidoids (Phenethylamine-derived)Very Weak
DiR/NT3-Lipidoids (Phenylethanolamine-derived)Very Weak

Data adapted from in vivo imaging studies in mice 1-hour post-injection. This demonstrates the specificity of the tryptamine-derived lipidoid in mediating BBB penetration.

Table 2: Brain Accumulation of Amphotericin B (AmB) with NT1-O12B Doped LNPs

FormulationAmB Concentration in Brain (ng/g tissue)
Pure PBA-Q76-O16B/AmBNearly Undetectable
NT1-O12B/PBA-Q76-O16B (3:7 ratio)/AmB~300

Data obtained 24 hours after intravenous injection in mice at an AmB dose of 5 mg/kg. This highlights the necessity of the NT1-lipidoid for brain delivery of a small molecule drug.

Table 3: Functional In Vivo Gene Silencing of Tau mRNA using NT1-O14B Containing LNPs

LNP Formulation (NT1-O14B : 306-O12B-3 ratio)Tau mRNA Reduction in Brain
Pure NT1-O14BNo Reduction Detected
Pure 306-O12B-3No Reduction Detected
5:5~25%
3:7~50%

Results from studies delivering antisense oligonucleotides (ASOs) against tau. This demonstrates that NT1-O14B facilitates the functional delivery of nucleic acid-based therapeutics to the brain.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

LNP Formulation

The formulation of this compound containing LNPs is a critical step for ensuring consistent and effective delivery.

G cluster_prep Preparation cluster_mixing Mixing & Assembly cluster_purification Purification cluster_final Final Product Lipids This compound & other lipids in Ethanol (B145695) Mix Dropwise addition to Sodium Acetate (B1210297) Buffer (pH 5.2) Lipids->Mix Cargo Cargo (e.g., ASO, DiR) in Ethanol Cargo->Mix Dialysis Dialysis to remove Ethanol Mix->Dialysis FinalLNP This compound LNP Solution Dialysis->FinalLNP

Materials:

  • This compound lipidoid

  • Other lipid components (e.g., helper lipids, PEG-lipids)

  • Therapeutic or imaging cargo (e.g., small molecules, ASOs, fluorescent dyes)

  • Ethanol (200 proof)

  • Sodium acetate buffer (25 mM, pH 5.2)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Protocol:

  • Lipid and Cargo Preparation: Dissolve this compound and other lipid components in ethanol to achieve the desired molar ratios. In a separate vial, dissolve the cargo in ethanol.

  • Mixing and Self-Assembly: Combine the lipid and cargo solutions. Add this ethanol mixture dropwise to a stirred aqueous solution of sodium acetate buffer (pH 5.2). The rapid change in solvent polarity induces the self-assembly of the lipids and cargo into nanoparticles.

  • Purification: Transfer the resulting nanoparticle suspension to dialysis tubing and dialyze against the sodium acetate buffer to remove the ethanol.

  • Characterization: Characterize the final LNP solution for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of the cargo should be determined using appropriate analytical techniques (e.g., spectrophotometry for dyes, RiboGreen assay for RNA).

In Vivo Brain Delivery Studies

Animal models are essential for evaluating the BBB penetration and biodistribution of this compound LNPs.

G cluster_admin Administration cluster_time Time Course cluster_analysis Analysis Injection Intravenous (tail vein) injection of this compound LNPs into mice Incubation Allow for circulation and brain uptake (e.g., 1-24 hours) Injection->Incubation Sacrifice Euthanize and perfuse with saline Incubation->Sacrifice Harvest Harvest brain and other organs Sacrifice->Harvest Imaging IVIS imaging for fluorescent cargo Harvest->Imaging HPLC HPLC analysis for small molecule cargo Harvest->HPLC qPCR qPCR for gene silencing analysis Harvest->qPCR

Materials:

  • This compound LNP solution

  • Laboratory mice (e.g., C57BL/6)

  • Saline solution

  • Anesthesia

  • IVIS imaging system (for fluorescent cargo)

  • High-Performance Liquid Chromatography (HPLC) system (for small molecule cargo)

  • qPCR system (for gene silencing studies)

Protocol:

  • Administration: Administer the this compound LNP solution to mice via intravenous tail vein injection. The dosage will depend on the specific cargo and study design.

  • Circulation and Uptake: Allow the LNPs to circulate for a predetermined period (e.g., 1, 6, or 24 hours) to permit for BBB penetration and tissue distribution.

  • Tissue Harvesting: At the designated time point, euthanize the mice and perform cardiac perfusion with saline to remove blood from the vasculature. Carefully dissect the brain and other organs of interest.

  • Quantitative Analysis:

    • Fluorescent Cargo: For LNPs carrying fluorescent dyes like DiR, image the whole brain and other organs using an in vivo imaging system (IVIS) to quantify fluorescence intensity.

    • Small Molecule Cargo: For small molecule drugs, homogenize the brain tissue and extract the drug. Quantify the drug concentration using a validated HPLC method.

    • Gene Silencing: For nucleic acid cargo such as ASOs, extract total RNA from the brain tissue. Perform reverse transcription and quantitative polymerase chain reaction (qPCR) to measure the expression level of the target mRNA relative to a housekeeping gene.

Conclusion and Future Directions

This compound represents a significant advancement in the quest to deliver therapeutics across the blood-brain barrier. The tryptamine-derived lipidoid effectively leverages endogenous transport systems to ferry lipid nanoparticle-encapsulated cargo into the brain. While the current body of evidence strongly supports the efficacy of this approach, further research is required to fully elucidate the specific molecular machinery involved. Identifying the precise receptor or transporter that mediates the transcytosis of this compound LNPs will be a critical next step. This knowledge will not only solidify our understanding of its mechanism but also open avenues for optimizing the design of next-generation brain-penetrating nanocarriers for the treatment of a wide range of neurological disorders.

An In-depth Technical Guide to NT1-014B and its Role in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

NT1-014B is a novel, synthetically engineered tryptamine-derived lipidoid, also referred to as a neurotransmitter-derived lipidoid (NT-lipidoid). Its design is predicated on the inherent ability of certain neurotransmitters to traverse the blood-brain barrier (BBB). By chemically modifying a tryptamine (B22526) headgroup with lipid tails, this compound serves as a critical component in the formation of lipid nanoparticles (LNPs) engineered for targeted delivery of therapeutic agents to the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative characteristics, and its application in preclinical neuroscience research, with a particular focus on its use in both intravenous and intranasal drug delivery strategies.

Core Function of this compound in Neuroscience

The principal role of this compound in neuroscience is to function as a BBB-penetrating moiety within a lipid nanoparticle drug delivery system. When incorporated into an LNP formulation, this compound imparts the ability for the entire nanoparticle to cross the BBB, a significant hurdle in the treatment of many neurological disorders.[1] This enables the delivery of a wide range of therapeutic cargos that are otherwise impermeable to the BBB, including small molecule drugs, antisense oligonucleotides, and gene-editing proteins.[1] Furthermore, this compound has been explored in formulations for direct nose-to-brain delivery, a non-invasive administration route for CNS-targeted therapies.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies involving this compound and related formulations.

Table 1: Physicochemical Properties of this compound Containing Lipid Nanoparticles
Formulation IDIonizable LipidOther ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)CargoDelivery RouteReference
NT1-O14B LNPNT1-O14B-~150~0.2~20Not specifiedDiR (dye)IntravenousMa et al.
Mixed LNPNT1-O14B: 306-O12B-3 (3:7 w/w)DSPC, Cholesterol, PEG-DMG~120~0.15~10Not specifiedTau-ASOIntravenousMa et al.
LNP3NT1-O14BDSPC, Cholesterol, DMG-PEG 2000~160~0.2~ -5~95%circSCMH1IntranasalJia et al.
LNP1 (Control)SM-102DSPC, Cholesterol, DMG-PEG 2000~140~0.15~ -8~98%circSCMH1IntranasalJia et al.
LNP2 (Control)DLin-MC3-DMADSPC, Cholesterol, DMG-PEG 2000~150~0.18~ -6~96%circSCMH1IntranasalJia et al.

Note: In the study by Jia et al., while LNP3 containing this compound was evaluated, LNP1 formulated with SM-102 was identified as the optimal carrier for intranasal delivery of circSCMH1 in their ischemic stroke model.

Table 2: In Vivo Efficacy of this compound Containing Formulations
Study FocusAnimal ModelFormulationCargoAdministration RouteKey OutcomeResultReference
Gene SilencingWild-type miceNT1-O14B: 306-O12B-3 (3:7 w/w) Mixed LNPTau-ASOIntravenousReduction of tau mRNA in the brain~50% reductionMa et al.
Gene EditingAi14 miceNT1-O14B: PBA-Q76-O16B (3:7 w/w) Mixed LNP(-27)GFP-Cre proteinIntravenousCre-mediated recombination in the braintdTomato expression observed in various brain regionsMa et al.
Ischemic Stroke Therapy (Biodistribution)Photothrombotic ischemic stroke miceLNP3 (NT1-O14B based)Cy5-circSCMH1IntranasalFluorescence signal in the brainWeaker signal compared to LNP1 and LNP2Jia et al.
Ischemic Stroke Therapy (Functional Recovery)Photothrombotic ischemic stroke miceLNP1 (SM-102 based)circSCMH1IntranasalImprovement in sensorimotor and cognitive functionSignificant recovery observed with LNP1Jia et al.

Experimental Protocols

Formulation of Lipid Nanoparticles (General Protocol)

Lipid nanoparticles are typically formulated by mixing an ethanolic solution of lipids with an aqueous solution containing the therapeutic cargo at an acidic pH.

  • Lipid Stock Preparation: The ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.

  • Cargo Solution Preparation: The cargo (e.g., antisense oligonucleotides, circular RNA) is dissolved in an acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Mixing: The lipid solution is rapidly mixed with the cargo solution, often using a microfluidic mixing device, leading to the self-assembly of LNPs with the cargo encapsulated.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable, neutral nanoparticle suspension ready for administration.

In Vivo Ischemic Stroke Model and Intranasal Delivery (Jia et al.)
  • Animal Model: A photothrombotic model of ischemic stroke is induced in mice. This involves the intravenous injection of a photosensitizer (Rose Bengal) followed by focal illumination of the skull over the sensorimotor cortex, leading to a localized clot and ischemic damage.

  • LNP Administration: At a specified time post-stroke induction, mice are anesthetized, and the circSCMH1-loaded LNPs (e.g., circSCMH1@LNP1) are administered intranasally. The solution is delivered in small droplets alternating between the nostrils.

  • Biodistribution Analysis: To track the delivery of the cargo, fluorescently labeled circSCMH1 (e.g., Cy5-circSCMH1) is used. At various time points post-administration, animals are euthanized, and organs (brain, liver, spleen, etc.) are harvested for ex vivo imaging to quantify fluorescence intensity.

  • Functional Assessment: Sensorimotor and cognitive functions are evaluated using a battery of behavioral tests, such as the adhesive removal test, rotarod test, and Morris water maze, at multiple time points after treatment.

  • Histological Analysis: At the end of the study, brain tissue is collected and processed for histological staining to assess infarct volume (TTC staining), neuroinflammation (Iba-1 staining for microglia), synaptic plasticity (synaptophysin staining), and vascular repair (CD31 staining for endothelial cells).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

BBB_Transport_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma LNP This compound LNP (Cargo Encapsulated) EndothelialCell Brain Endothelial Cell LNP->EndothelialCell 1. Tryptamine moiety mediates transport Neuron Neuron/Target Cell EndothelialCell->Neuron 2. Transcytosis across BBB CargoRelease Therapeutic Cargo Released Neuron->CargoRelease 3. LNP uptake and endosomal escape CargoRelease->Neuron 4. Therapeutic Action

Caption: Proposed mechanism of this compound LNP crossing the blood-brain barrier.

Ischemic_Stroke_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Induction Photothrombotic Ischemic Stroke Induction in Mice Treatment Intranasal Administration of circSCMH1-loaded LNPs Induction->Treatment Post-injury Biodistribution Biodistribution Analysis (IVIS Imaging) Treatment->Biodistribution Behavior Behavioral Tests (Sensorimotor & Cognitive) Treatment->Behavior Histology Histological Analysis (Infarct, Inflammation, Plasticity) Treatment->Histology

Caption: Experimental workflow for in vivo ischemic stroke study.

circSCMH1_Therapeutic_Pathway cluster_effects Therapeutic Effects in Ischemic Stroke circSCMH1 circSCMH1 (Delivered via LNP) Plasticity Increased Synaptic Plasticity circSCMH1->Plasticity VascularRepair Enhanced Vascular Repair circSCMH1->VascularRepair Inflammation Reduced Neuroinflammation circSCMH1->Inflammation Myelin Myelin Sheath Formation circSCMH1->Myelin Recovery Functional Recovery (Sensorimotor & Cognitive) Plasticity->Recovery VascularRepair->Recovery Inflammation->Recovery Myelin->Recovery

Caption: Downstream therapeutic effects of delivered circSCMH1 in ischemic stroke.

References

NT1-014B for brain delivery of small molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NT1-014B for Brain Delivery of Small Molecules

Authored by: Gemini AI
Date: December 15, 2025

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). The this compound, a novel neurotransmitter-derived lipidoid, has emerged as a promising component of lipid nanoparticle (LNP) formulations designed to overcome this barrier. This technical guide provides a comprehensive overview of this compound, its application in the brain delivery of small molecules, antisense oligonucleotides, and proteins, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a tryptamine-containing ionizable cationic lipidoid that can be incorporated into LNPs.[1] These NT1-lipidoid-doped LNPs have demonstrated the ability to cross the BBB and deliver their cargo to the brain parenchyma following systemic intravenous administration.[1][2][3] This approach has been successfully utilized for the delivery of the antifungal small molecule Amphotericin B (AmB), antisense oligonucleotides (ASOs) targeting tau mRNA, and the Cre recombinase protein.[1][3] The versatility of this platform in delivering a range of therapeutic modalities highlights its potential for treating a variety of CNS disorders.[2][3][4]

Quantitative Data Summary

The efficacy of this compound-containing LNPs in delivering various molecules to the brain has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Brain Delivery of Amphotericin B (AmB) using NT1-Lipoid Formulations
LNP FormulationDose of AmBTime PointAmB Concentration in Brain (ng/g of tissue)Delivery Efficiency (% of injected dose)Reference
Pure NT1-O14B LNPs5 mg/kg24 hours~150Not Reported[1]
NT1-O12B:PBA-Q76O16-LNP (3:7 w/w)5 mg/kg24 hoursUp to 300~0.135[1]
Table 2: In Vivo Tau mRNA Knockdown using this compound-Containing LNPs
LNP Formulation (w/w ratio)CargoTargetObserved mRNA Reduction in BrainReference
NT1-O14B : 306-O12B-3 (5:5)Tau-ASOTau mRNA~25%[1]
NT1-O14B : 306-O12B-3 (3:7)Tau-ASOTau mRNA~50%[1]
Pure NT1-O14BTau-ASOTau mRNANo significant reduction[1]
Pure 306-O12B-3Tau-ASOTau mRNANo significant reduction[1]
Table 3: Brain Delivery of GFP-Cre Protein using this compound-Containing LNPs
LNP Formulation (w/w ratio)CargoDose per InjectionNumber of InjectionsObservation in BrainReference
NT1-O14B : PBA-Q76-O16B (3:7)(-27)GFP-Cre Protein50 µg4tdTomato expression in cerebral cortex, hippocampus, and cerebellum[1][5]
Pure NT1-O14B (10:0)(-27)GFP-Cre Protein50 µg4No significant tdTomato expression[1][5]
Pure PBA-Q76-O16B (0:10)(-27)GFP-Cre Protein50 µg4No significant tdTomato expression[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.

LNP Formulation Protocol

This protocol describes the preparation of this compound-containing LNPs for the encapsulation of small molecules, ASOs, or proteins.

  • Lipid Stock Preparation : Dissolve this compound and any co-lipids (e.g., 306-O12B-3 or PBA-Q76-O16B) in 100% ethanol (B145695) to achieve the desired weight ratios.[1]

  • Cargo Preparation :

    • For small molecules like Amphotericin B, dissolve the drug in a suitable solvent.

    • For ASOs and proteins, prepare an aqueous solution in a slightly acidic buffer (e.g., 25 mM sodium acetate, pH 5.2).[1]

  • LNP Formation :

    • Add the ethanolic lipid solution dropwise to the aqueous cargo solution while vortexing briefly.[1]

    • The typical volume ratio is 100 µL of ethanol solution to 300 µL of aqueous buffer.[1]

  • Purification : Remove the ethanol from the LNP formulation by dialysis against deionized water or PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 35 kDa).[1]

  • Characterization : Determine the size and morphology of the resulting LNPs using dynamic light scattering (DLS) and transmission electron microscopy (TEM).[1]

In Vivo Administration and Tissue Collection

This protocol details the systemic administration of LNPs to mice and subsequent brain tissue collection.

  • Animal Model : Utilize appropriate mouse models (e.g., BALB/c for biodistribution, Ai14 for Cre-recombinase activity).[1]

  • Administration : Inject the LNP formulation intravenously via the tail vein.[1] Dosages will vary depending on the encapsulated cargo (e.g., 5 mg/kg for AmB, 50 µg per injection for GFP-Cre protein).[1]

  • Tissue Harvesting :

    • At the desired time point post-injection (e.g., 24 hours for AmB, 20 days after the first injection for GFP-Cre), anesthetize the mice.[1]

    • Perfuse the animals with saline to remove blood from the organs.[1]

    • Dissect and harvest the brain and other organs of interest.

  • Tissue Processing :

    • For small molecule quantification, homogenize the brain tissue.[1]

    • For mRNA analysis, process the tissue for RNA extraction.

    • For protein expression analysis (e.g., tdTomato), fix the brain tissue in 4% paraformaldehyde, dehydrate in 30% sucrose, and cryo-section for fluorescence imaging.[1]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) for Amphotericin B Quantification :

    • Utilize a modular liquid chromatograph system.

    • Extract AmB from the brain homogenate.

    • Quantify the AmB concentration based on a standard calibration curve.[1]

  • Quantitative Polymerase Chain Reaction (qPCR) for Tau mRNA Analysis :

    • Extract total RNA from brain tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR to quantify the relative expression levels of tau mRNA, normalized to a housekeeping gene.

  • Fluorescence Microscopy for GFP-Cre Recombinase Activity :

    • Mount the cryo-sectioned brain slices on slides.

    • Counterstain with DAPI to visualize cell nuclei.

    • Image the slices using a fluorescence microscope to detect tdTomato expression, which indicates successful Cre-mediated recombination.[1]

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound-mediated brain delivery.

LNP_Formulation_Workflow cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase (pH 5.2) NT1_014B This compound Mix Rapid Mixing (Dropwise Addition) NT1_014B->Mix Co_Lipid Co-Lipid (e.g., 306-O12B-3) Co_Lipid->Mix Cargo Small Molecule, ASO, or Protein Cargo->Mix SelfAssembly LNP Self-Assembly Mix->SelfAssembly Purification Dialysis (Ethanol Removal) SelfAssembly->Purification Final_LNP Cargo-Loaded LNP Purification->Final_LNP

Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.

BBB_Transport_Mechanism cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma LNP This compound LNP EndothelialCell Endothelial Cell LNP->EndothelialCell 1. Adhesion/Interaction (Tryptamine Moiety) Neuron Neuron EndothelialCell->Neuron 2. Transcytosis (Proposed) CargoRelease Cargo Release Neuron->CargoRelease 3. Cellular Uptake & Endosomal Escape

Caption: Proposed mechanism for this compound LNP transport across the blood-brain barrier.

InVivo_Experimental_Workflow cluster_analysis Downstream Analysis Start LNP Formulation Injection Intravenous Injection into Mouse Model Start->Injection Incubation Incubation Period (Hours to Weeks) Injection->Incubation Harvest Tissue Harvest (Brain & Other Organs) Incubation->Harvest HPLC HPLC (Small Molecules) Harvest->HPLC Quantification qPCR qPCR (mRNA levels) Harvest->qPCR Gene Expression Microscopy Fluorescence Microscopy (Protein Activity) Harvest->Microscopy Visualization

Caption: General experimental workflow for in vivo studies using this compound LNPs.

Conclusion

This compound represents a significant advancement in the field of brain-targeted drug delivery. The ability to formulate LNPs that can systemically deliver a variety of small molecules and biologics across the BBB opens up new therapeutic avenues for a wide range of neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers looking to utilize this technology. Further research is warranted to fully elucidate the mechanism of BBB transport and to optimize LNP formulations for enhanced delivery efficiency and clinical translation.

References

An In-depth Technical Guide to NT1-014B Lipidoid: Structure, Function, and Application in Brain Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel neurotransmitter-derived lipidoid, NT1-014B. It details its chemical structure, function in facilitating transport across the blood-brain barrier (BBB), and its application in lipid nanoparticle (LNP) formulations for the delivery of therapeutics to the brain. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the field of drug delivery and nanomedicine.

Core Concepts: Structure and Function of this compound

This compound is a synthetically engineered, tryptamine-containing ionizable cationic lipidoid designed for enhanced delivery of therapeutic payloads to the central nervous system.[1][2] Its unique structure, derived from the neurotransmitter tryptamine (B22526), is key to its ability to facilitate the passage of lipid nanoparticles across the formidable blood-brain barrier.[2][3]

Chemical Structure:

  • Chemical Name: Not officially named, but described as a tryptamine-containing ionizable cationic lipidoid.

  • Molecular Formula: C40H68N2O4S4[1]

  • CAS Number: 2739805-64-0[1]

The structure of this compound consists of a tryptamine headgroup and bioreducible hydrophobic tails.[2][3] The tryptamine moiety is hypothesized to interact with transporters or receptors at the BBB, enabling the transit of the LNP from the bloodstream into the brain parenchyma. The ionizable nature of the lipidoid, with a pKa that allows for a positive charge in acidic environments (like in the formulation process and within endosomes) and neutrality at physiological pH, is crucial for both nucleic acid encapsulation and subsequent endosomal escape within target cells.[4]

Function in Drug Delivery:

The primary function of this compound is to act as a critical component in LNP formulations to enable the systemic delivery of various therapeutic agents to the brain.[2][5] Research has demonstrated that while LNPs formulated solely with this compound are not efficient at intracellular delivery, their incorporation into formulations with other lipidoids that excel at endosomal escape, such as 306-O12B-3 or PBA-Q76-O16B, creates a synergistic system.[2][6] In these mixed lipidoid systems, this compound facilitates the crossing of the BBB, while the partner lipidoid promotes the release of the cargo into the cytoplasm of brain cells.[2] This approach has been successfully used to deliver antisense oligonucleotides (ASOs) and proteins to the mouse brain, leading to functional gene silencing and protein expression.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound-containing LNPs.

Table 1: Physicochemical Properties of this compound-based LNPs

Formulation (Lipidoid weight ratio)CargoParticle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NT1-O14B:306-O12B-3 (3:7)Tau ASOData not availableData not availableData not availableMa, F., et al. (2020)
NT1-O14B:PBA-Q76-O16B (3:7)(-27)GFP-CreData not availableData not availableData not availableMa, F., et al. (2020)

Note: While the primary publication demonstrated the efficacy of these formulations, it did not provide specific quantitative data on the physicochemical properties of the LNPs used in the in vivo studies. This data would typically be determined using Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Electrophoresis for zeta potential.

Table 2: In Vitro Gene Silencing Efficacy of Mixed Lipidoid LNPs

NT1-O14B:306-O12B-3 (weight ratio)CargoCell LineGene TargetSilencing Efficiency (%)Reference
10:0GFP ASOHEK-GFPGFPNo significant silencingMa, F., et al. (2020)
7:3GFP ASOHEK-GFPGFP~20Ma, F., et al. (2020)
5:5GFP ASOHEK-GFPGFP~40Ma, F., et al. (2020)
3:7GFP ASOHEK-GFPGFP~60Ma, F., et al. (2020)
1:9GFP ASOHEK-GFPGFP~75Ma, F., et al. (2020)
0:10GFP ASOHEK-GFPGFP~80Ma, F., et al. (2020)

Table 3: In Vivo Gene Silencing Efficacy of NT1-O14B-based LNPs in Mouse Brain

Formulation (Lipidoid weight ratio)CargoTarget GenemRNA Reduction (%)Protein Reduction (%)Reference
NT1-O14B:306-O12B-3 (5:5)Tau ASOTau~25Not reportedMa, F., et al. (2020)
NT1-O14B:306-O12B-3 (3:7)Tau ASOTau~50Significant reductionMa, F., et al. (2020)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the formulation of LNPs for in vivo applications, based on the available literature.

Synthesis of this compound Lipidoid

The synthesis of NT1-O14B is achieved through a Michael addition reaction. The following is a representative protocol based on the synthesis of similar lipidoids.

Materials:

  • Tryptamine

  • Acrylate-containing hydrophobic tail with a 14-carbon chain (specific structure to be synthesized or procured)

  • Anhydrous solvent (e.g., ethanol (B145695) or dichloromethane)

  • Teflon-lined glass screw-top vials

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a Teflon-lined glass screw-top vial, dissolve tryptamine and the acrylate-containing hydrophobic tail in the anhydrous solvent. The molar ratio of tryptamine to the acrylate (B77674) tail should be 1:2.4.

  • Seal the vial tightly and heat the reaction mixture at 70°C for 48 hours.

  • After 48 hours, allow the reaction mixture to cool to room temperature.

  • Concentrate the crude product under reduced pressure to remove the solvent.

  • Purify the crude product using flash chromatography on silica gel. The appropriate solvent system for elution should be determined by thin-layer chromatography (TLC) analysis.

  • Collect the fractions containing the purified NT1-O14B and combine them.

  • Remove the solvent from the purified fractions under reduced pressure to obtain the final product.

  • Confirm the structure and purity of the synthesized NT1-O14B using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Formulation of NT1-O14B-containing Lipid Nanoparticles (LNPs)

LNPs are typically formulated using a rapid mixing technique, such as with a microfluidic device, to ensure the formation of small, monodisperse particles.

Materials:

  • NT1-O14B lipidoid

  • Co-lipidoid (e.g., 306-O12B-3 or PBA-Q76-O16B)

  • Helper lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • Therapeutic cargo (e.g., siRNA, ASO, protein)

  • Ethanol (200 proof)

  • Citrate (B86180) buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve the lipidoids (NT1-O14B and co-lipidoid) and helper lipids (DSPC, cholesterol, PEG-DMG) in 200 proof ethanol. A common molar ratio for the helper lipids is 10:38.5:1.5 (DSPC:Cholesterol:PEG-DMG). The total lipid concentration in the ethanol phase is typically around 15 mM.

    • The weight ratio of NT1-O14B to the co-lipidoid should be adjusted based on the desired application (e.g., 3:7 for in vivo brain delivery).

  • Prepare the Aqueous Phase:

    • Dissolve the therapeutic cargo (e.g., siRNA, ASO) in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipidoids are protonated and can efficiently encapsulate the negatively charged nucleic acids.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 20 mL/min). The rapid mixing induces the self-assembly of the lipids and the encapsulation of the cargo into LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using dialysis tubing with an appropriate molecular weight cutoff.

  • Characterization:

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) of the final LNP formulation using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the LNPs using Laser Doppler Electrophoresis.

    • Quantify the encapsulation efficiency of the therapeutic cargo using a suitable assay (e.g., RiboGreen assay for RNA).

Visualizations: Diagrams of Key Processes

Synthesis of NT1-O14B

G Tryptamine Tryptamine (Head Group) Reaction + Tryptamine->Reaction Acrylate Acrylate-containing Hydrophobic Tail (14C) Acrylate->Reaction Solvent Anhydrous Solvent 70°C, 48h Reaction->Solvent NT1_014B NT1-O14B Lipidoid Solvent->NT1_014B

Caption: Synthesis of this compound via Michael addition.

LNP Formulation Workflow

G cluster_prep Phase Preparation Lipids This compound, Co-lipidoid, Helper Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Cargo Therapeutic Cargo (e.g., ASO) in Citrate Buffer (pH 4.0) Cargo->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation) Dialysis->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: Workflow for this compound LNP formulation.

Proposed Mechanism of Brain Delivery and Cellular Uptake

G cluster_blood Bloodstream cluster_brain Brain Parenchyma cluster_cell Target Brain Cell LNP_blood NT1-O14B LNP BBB Blood-Brain Barrier (BBB) LNP_blood->BBB Tryptamine- mediated transcytosis LNP_brain LNP in Brain BBB->LNP_brain Endocytosis Endocytosis LNP_brain->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of ionizable lipidoid Cargo_release Therapeutic Cargo Release Escape->Cargo_release

Caption: Proposed mechanism of this compound LNP brain delivery.

References

Technical Guide: NT1-014B, an Investigational Nanoparticle-Based Therapeutic for Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The investigational agent NT1-014B is used here as a representative placeholder for an advanced therapeutic strategy. The data, protocols, and pathways described in this guide are based on published research on Vascular Cell Adhesion Molecule-1 (VCAM-1) targeted lipid nanoparticles (LNPs) for the delivery of therapeutic agents in preclinical models of ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability, with therapeutic options largely limited to recanalization strategies that must be administered within a narrow time window. A significant challenge in developing neuroprotective drugs is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain. To overcome this, novel drug delivery systems are being investigated. This guide focuses on the core technology, preclinical data, and experimental methodologies associated with this compound, a conceptual nanoparticle-based therapeutic designed to target neuroinflammation in ischemic stroke. This document will utilize VCAM-1 targeted lipid nanoparticles as a well-documented proxy to illustrate the application of such a system.

Core Technology: VCAM-1 Targeted Lipid Nanoparticles

The core of the this compound concept is a lipid nanoparticle (LNP) engineered for targeted drug delivery to the ischemic penumbra. In the acute phase of ischemic stroke, endothelial cells in the affected brain vasculature upregulate the expression of adhesion molecules, including VCAM-1, to recruit leukocytes, which contributes to secondary injury.[1] This upregulation of VCAM-1 presents a specific molecular target for drug delivery systems.

The this compound platform consists of:

  • A Lipid Nanoparticle (LNP) Core: Composed of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids, which self-assemble to encapsulate a therapeutic payload.[2]

  • A Targeting Moiety: An anti-VCAM-1 monoclonal antibody (or antibody fragment) conjugated to the surface of the LNP. This allows the LNP to specifically bind to the inflamed endothelium in the ischemic brain.[3]

  • A Therapeutic Payload: This can be a small molecule drug, such as the anti-inflammatory corticosteroid dexamethasone, or genetic material, like messenger RNA (mRNA) encoding a therapeutic protein, such as the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]

Quantitative Data Summary

Preclinical studies using the transient middle cerebral artery occlusion (tMCAO) mouse model have demonstrated the efficacy of VCAM-1 targeted LNPs in reducing stroke-induced brain injury. The following tables summarize the key quantitative findings.

Therapeutic PayloadDelivery SystemInfarct Volume Reduction (%)Survival Rate (%)Reference
DexamethasoneVCAM-1 Targeted LNP35%85%[3][4]
IL-10 mRNAVCAM-1 Targeted LNP62-73%100%[3][4][5]
Control (untargeted LNP)Untargeted LNPNo significant effectNot reported[5]
Control (free drug)N/ANo significant effectNot reported[5]

Table 1: Efficacy of VCAM-1 Targeted LNPs in the tMCAO Mouse Model.

Nanocarrier TypeTargeting LigandFold Increase in Brain Uptake (vs. untargeted)Reference
Lipid NanoparticleAnti-VCAM-1 mAb~2 orders of magnitude[3][5]
LiposomeAnti-VCAM-1 mAb11-50 fold[5]

Table 2: Brain Targeting Efficiency of VCAM-1 Targeted Nanocarriers.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is achieved by delivering anti-inflammatory agents directly to the site of injury. This modulates the local inflammatory environment, reducing secondary neuronal damage.

VCAM-1 Signaling in Endothelial Cells

Following an ischemic event, pro-inflammatory cytokines trigger the upregulation of VCAM-1 on brain endothelial cells. The binding of leukocytes to VCAM-1 not only facilitates their transmigration across the BBB but also initiates intracellular signaling cascades within the endothelial cells. This signaling, often involving reactive oxygen species (ROS), further promotes BBB disruption and neuroinflammation.[1][6]

VCAM1_Signaling cluster_0 Ischemic Brain Microenvironment cluster_1 Endothelial Cell Pro-inflammatory Cytokines Pro-inflammatory Cytokines VCAM1 VCAM-1 Pro-inflammatory Cytokines->VCAM1 Upregulates Expression Leukocyte (VLA-4) Leukocyte (VLA-4) Leukocyte (VLA-4)->VCAM1 Binds Rac1 Rac1 VCAM1->Rac1 Activates NOX2 NOX2 Rac1->NOX2 Activates ROS ROS NOX2->ROS Generates PKCa PKCα ROS->PKCa Activates PTP1B PTP1B PKCa->PTP1B Activates VE_Cadherin VE-Cadherin Disassembly PTP1B->VE_Cadherin Promotes BBB Disruption BBB Disruption VE_Cadherin->BBB Disruption

Figure 1: VCAM-1 signaling cascade in endothelial cells during neuroinflammation.

IL-10 Anti-Inflammatory Signaling in Glial Cells

When this compound delivers IL-10 mRNA, the translated IL-10 protein acts on microglia and astrocytes to suppress the inflammatory response. IL-10 binds to its receptor (IL-10R), activating the JAK/STAT signaling pathway. This leads to the expression of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), and inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]

IL10_Signaling cluster_0 Extracellular cluster_1 Microglia / Astrocyte IL10 IL-10 IL10R IL-10 Receptor IL10->IL10R Binds JAK1_TYK2 JAK1/TYK2 IL10R->JAK1_TYK2 Activates STAT3 STAT3 JAK1_TYK2->STAT3 Phosphorylates STAT3->STAT3 SOCS3 SOCS3 STAT3->SOCS3 Induces Expression NFkB NF-κB Pathway STAT3->NFkB Inhibits SOCS3->JAK1_TYK2 Inhibits (Feedback) Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines

Figure 2: Anti-inflammatory signaling pathway of Interleukin-10 in glial cells.

Dexamethasone Anti-Inflammatory Mechanism

Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects through both genomic and non-genomic pathways.[8]

  • Genomic Mechanism: Dexamethasone diffuses into the cell and binds to the glucocorticoid receptor (GR). The complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins (transactivation) and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).[9]

  • Non-Genomic Mechanism: Rapid, non-genomic effects can occur through membrane-bound GR or cytosolic signaling, leading to the inhibition of enzymes like phospholipase A2, which is crucial for the synthesis of inflammatory mediators.[10]

Dexamethasone_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Dex_GR Dex-GR Complex GR->Dex_GR NFkB NF-κB Dex_GR->NFkB Inhibits (Transrepression) AP1 AP-1 Dex_GR->AP1 Inhibits (Transrepression) GRE Glucocorticoid Response Elements (GREs) Dex_GR->GRE Binds (Transactivation) Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_Inflammatory_Genes AP1->Pro_Inflammatory_Genes Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IκBα, Annexin A1) GRE->Anti_Inflammatory_Genes Upregulates

Figure 3: Genomic mechanism of action for Dexamethasone.

Experimental Protocols

Reproducible and standardized experimental protocols are critical for the preclinical evaluation of new therapeutics.

Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

This is the most common model for inducing focal cerebral ischemia that mimics human stroke with reperfusion.[11][12]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 silicone-coated monofilament

  • Sutures (5-0 silk)

  • Laser Doppler Flowmeter

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., 2.5% isoflurane) and maintain body temperature at 37°C using a feedback-controlled heating pad.[12] Place the animal in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

  • Vessel Ligation: Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA.[12]

  • Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated monofilament through the ECA into the ICA until a significant drop (typically >70-80%) in cerebral blood flow is confirmed by the Laser Doppler Flowmeter placed on the skull over the MCA territory. This indicates the occlusion of the origin of the MCA.[4]

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).

  • Reperfusion: Withdraw the monofilament to allow for reperfusion, which should be confirmed by the restoration of cerebral blood flow on the Laser Doppler.[13]

  • Closure and Recovery: Close the neck incision. Allow the animal to recover from anesthesia in a heated chamber before returning it to its cage.[13] Neurological deficit scoring should be performed at specified time points post-reperfusion to assess the severity of the stroke.[12]

Formulation of Antibody-Conjugated Lipid Nanoparticles

This protocol describes a general method for formulating LNPs and conjugating antibodies to their surface.

Materials:

  • Lipids: Ionizable lipid, DSPC (or other phospholipid), Cholesterol, DSPE-PEG, and DSPE-PEG-Maleimide.[14]

  • Therapeutic payload (mRNA or small molecule drug).

  • Anti-VCAM-1 antibody.

  • Reducing agent (e.g., TCEP).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis or tangential flow filtration system for purification.

Procedure:

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEGylated lipids (including DSPE-PEG-Maleimide) in ethanol (B145695).

    • Aqueous Phase: Dissolve the therapeutic payload (e.g., mRNA) in an acidic buffer (e.g., sodium citrate, pH 4.0).[15]

  • LNP Formulation: Use a microfluidic mixing device to rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids into LNPs with the payload encapsulated.[2]

  • Purification and Buffer Exchange: Remove residual ethanol and unencapsulated payload by performing dialysis or tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4).

  • Antibody Preparation: Partially reduce the anti-VCAM-1 antibody using a reducing agent like TCEP to expose free thiol (-SH) groups in the hinge region. Purify the reduced antibody to remove the excess reducing agent.[3]

  • Conjugation: Add the reduced antibody to the maleimide-functionalized LNPs. The thiol groups on the antibody will react with the maleimide (B117702) groups on the LNP surface to form a stable covalent bond.[14] Allow the reaction to proceed for a specified time at room temperature or 4°C.

  • Final Purification: Purify the antibody-conjugated LNPs to remove any unconjugated antibodies.

  • Characterization: Characterize the final product for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and antibody conjugation efficiency.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Therapeutic Formulation cluster_1 In Vivo Model cluster_2 Endpoint Analysis Formulate_LNP 1. Formulate LNPs (Microfluidics) Conjugate_Ab 2. Conjugate anti-VCAM-1 Ab Formulate_LNP->Conjugate_Ab Characterize 3. Characterize Nanoparticles Conjugate_Ab->Characterize Administer 5. Administer this compound (IV Injection) Characterize->Administer tMCAO 4. Induce tMCAO in Mice tMCAO->Administer Monitor 6. Monitor Neurological Deficit Administer->Monitor Euthanize 7. Euthanize at Endpoint (e.g., 72h) Monitor->Euthanize Infarct_Analysis 8. Measure Infarct Volume (TTC Staining) Euthanize->Infarct_Analysis IHC 9. Immunohistochemistry (Inflammation markers) Euthanize->IHC

Figure 4: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The this compound concept, exemplified by VCAM-1 targeted lipid nanoparticles, represents a promising strategy for the treatment of ischemic stroke. By specifically delivering potent anti-inflammatory agents to the injured brain vasculature, this approach has the potential to mitigate the secondary injury cascade that exacerbates neuronal damage following an ischemic event. The preclinical data show significant reductions in infarct volume and improved survival in a clinically relevant animal model. Further research is warranted to optimize dosing, evaluate long-term functional outcomes, and assess the safety profile of this therapeutic platform to pave the way for potential clinical translation.

References

NT1-014B: A Tryptamine-Derived Ionizable Cationic Lipidoid for Enhanced Brain Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). NT1-014B is a novel, tryptamine-containing ionizable cationic lipidoid designed to overcome this barrier.[1][2][3] It is a key component in the formulation of lipid nanoparticles (LNPs) that have demonstrated the ability to transport various therapeutic payloads across the BBB following systemic administration.[2] This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into LNPs, and its application in delivering small molecules, antisense oligonucleotides (ASOs), and proteins to the brain.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule featuring a tryptamine (B22526) headgroup and two bioreducible hydrophobic tails.[2][4] This structure is crucial for its function, as the tryptamine moiety is hypothesized to facilitate BBB penetration.[2]

PropertyValueReference
Chemical Name NT1-O14B[1]
CAS Number 2739805-64-0[1]
Molecular Formula C₄₀H₆₈N₂O₄S₄[1]
Formula Weight 769.2 g/mol [1]
Purity ≥98%[1]
Formulation A 50 mg/ml solution in ethanol (B145695)[1]
Solubility Soluble in Ethanol[1]
Storage -20°C[5]

Synthesis of this compound

This compound and other neurotransmitter-derived lipidoids (NT-lipidoids) are synthesized via a Michael addition reaction. This straightforward approach involves reacting the primary amine of a neurotransmitter, in this case, tryptamine, with an acrylate-containing hydrophobic tail.[2]

Experimental Protocol: Synthesis of NT-Lipidoids
  • Reactants: Tryptamine (NT1) is mixed with an acrylate-containing hydrophobic tail (in this case, one with a 14-carbon chain, designated O14B).[2][4]

  • Reaction Conditions: The reaction is carried out in a glass vial at 70°C for 48 hours.[4]

  • Purification: The resulting NT1-O14B lipidoid is purified using flash chromatography.[2]

  • Characterization: The final product is characterized by electrospray ionization mass spectrometry (ESI-MS).[2]

G cluster_synthesis Synthesis of NT1-O14B Tryptamine Tryptamine (Primary Amine) Reaction Michael Addition (70°C, 48 hours) Tryptamine->Reaction AlkylAcrylate Alkyl Acrylate (O14B) AlkylAcrylate->Reaction Purification Flash Chromatography Reaction->Purification NT1_014B NT1-O14B Lipidoid Purification->NT1_014B

Synthesis of NT1-O14B via Michael addition.

Formulation of this compound Lipid Nanoparticles (LNPs)

NT1-O14B is incorporated into LNPs to facilitate the delivery of therapeutic cargo. These LNPs are typically composed of the NT-lipidoid, a helper lipid, and a PEGylated lipid to improve stability.[2] Doping otherwise BBB-impermeable LNPs with NT1-O14B confers the ability to cross the BBB.[2][3]

LNP Composition and Characteristics

The specific composition of the LNPs can be tailored depending on the cargo. For instance, when delivering antisense oligonucleotides (ASOs), NT1-O14B has been co-formulated with the ionizable lipidoid 306-O12B-3.[2][5] For protein delivery, it has been mixed with PBA-Q76-O16B.[2]

FormulationCargoKey ComponentsAverage Particle Size (nm)Reference
NT1-O14B & 306-O12B-3 LNPsTau Antisense Oligonucleotide (ASO)NT1-O14B, 306-O12B-3, DSPE-PEG2000Not specified in snippets[2]
NT1-O14B & PBA-Q76-O16B LNPs(-27)GFP-Cre RecombinaseNT1-O14B, PBA-Q76-O16BNot specified in snippets[2]
AmB-loaded NT1-O14B NanoparticlesAmphotericin B (AmB)NT1-O14B750-800[2]
LNP3 (containing NT1-O14B)circSCMH1NT1-O14B140-170[3]

Note: Detailed quantitative data on zeta potential and polydispersity index (PDI) were not available in the provided search results, but one study noted that the physical properties of NT1 and NT2 lipidoids, including size, zeta potential, and PDI, were very similar.[2]

Experimental Protocol: LNP Formulation for ASO Delivery
  • Lipid Mixture Preparation: DSPE-PEG2000 is dissolved in ethanol and mixed with the synthetic lipids (a combination of NT1-O14B and 306-O12B-3) at a specified weight ratio (e.g., 1:24).[2]

  • ASO Complexation: The lipid solution is then formulated with the ASO. While the specific method is not detailed in the snippets, it is likely a rapid mixing method like ethanol injection or microfluidics.

  • Self-Assembly: The amphiphilic lipidoids self-assemble into spherical, liposome-like structures in aqueous solutions.[2]

In Vitro and In Vivo Applications and Efficacy

NT1-O14B-containing LNPs have been successfully used to deliver various therapeutic cargos into the brain in preclinical models.

Delivery of Antisense Oligonucleotides (ASOs)

When co-formulated with 306-O12B-3, NT1-O14B LNPs were able to deliver Tau-ASOs to the mouse brain via intravenous injection, leading to a significant decrease in tau brain levels.[1][2][5] Interestingly, LNPs composed of NT1-O14B alone showed no gene silencing efficacy in vitro, highlighting the need for a co-lipid like 306-O12B-3 for effective intracellular delivery.[2][6] Gene silencing was observed when the weight ratio of 306-O12B-3 was 50% or greater.[2]

Delivery of Proteins

A mixed LNP formulation of NT1-O14B and PBA-Q76-O16B (at a 3:7 weight ratio) was used to deliver (-27)GFP-Cre recombinase protein to the brains of Ai14 reporter mice.[2][6] This resulted in Cre-mediated gene recombination in the cerebral cortex, hippocampus, and cerebellum, demonstrating successful functional protein delivery.[2]

Delivery of Small Molecules

NT1-O14B LNPs were used to encapsulate Amphotericin B (AmB), an antifungal drug that cannot normally cross the BBB.[2] Intravenous administration of AmB-loaded NT1-O14B nanoparticles resulted in detectable levels of AmB in the brain tissue (around 150 ng/g).[2]

Experimental Protocol: In Vivo ASO Delivery Study
  • Animal Model: C57BL/6J mice are used.[6]

  • LNP Preparation: Tau-ASOs are formulated with NT1-O14B and 306-O12B-3 at a 3:7 weight ratio.[2][6]

  • Administration: The LNP-ASO complexes are administered via intravenous injection through the tail vein.[2][6]

  • Endpoint Analysis: After a designated time, the brains are harvested, and total tau mRNA and protein levels are analyzed.[6]

G cluster_workflow In Vivo Experimental Workflow Formulation LNP Formulation (e.g., NT1-O14B + Helper Lipid + Cargo) IV_Injection Intravenous Administration (Mouse Model) Formulation->IV_Injection BBB_Crossing Blood-Brain Barrier Penetration IV_Injection->BBB_Crossing Neuronal_Uptake Neuronal Cell Uptake BBB_Crossing->Neuronal_Uptake Functional_Delivery Functional Cargo Delivery (e.g., Gene Silencing, Gene Recombination) Neuronal_Uptake->Functional_Delivery

Workflow for in vivo brain delivery using NT1-O14B LNPs.

Proposed Mechanism of Action

The precise mechanism by which NT1-O14B LNPs cross the BBB is still under investigation. However, it is hypothesized that the tryptamine-derived headgroup of NT1-O14B plays a crucial role.[2] Tryptamine and its derivatives are known to be actively transported across the endothelial plasma membrane of the BBB.[2] Therefore, it is proposed that NT1-O14B retains this capability, enabling the entire LNP to traverse the BBB, possibly through receptor-mediated transcytosis.[2] Further research is needed to identify the specific receptors involved.[2]

G cluster_mechanism Proposed BBB Transcytosis Mechanism LNP NT1-O14B LNP (in Bloodstream) Receptor Endothelial Cell Receptor (Hypothesized) LNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Vesicle Transport Vesicle Endocytosis->Vesicle Exocytosis Exocytosis Vesicle->Exocytosis Brain Brain Parenchyma Exocytosis->Brain Cargo Release

Hypothesized mechanism for NT1-O14B LNP crossing the BBB.

Conclusion

This compound is a promising tryptamine-derived ionizable cationic lipidoid that serves as a key building block for brain-penetrating lipid nanoparticles. Its simple synthesis and demonstrated versatility in delivering a range of therapeutic cargos across the blood-brain barrier make it a valuable tool for the development of novel treatments for central nervous system disorders.[2] Further elucidation of its BBB transport mechanism will likely lead to the design of even more efficient and targeted brain delivery systems.

References

An In-depth Technical Guide to NT1-014B for Antisense Oligonucleotide Delivery to the Brain

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Neurotransmitter-Derived Lipidoid for Overcoming the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1][2] Antisense oligonucleotides (ASOs), a promising class of therapeutics for neurological disorders, are generally unable to cross the BBB, necessitating invasive administration routes. This technical guide details the core technology, experimental validation, and methodologies associated with NT1-014B, a novel neurotransmitter-derived lipidoid developed to facilitate the systemic delivery of ASOs to the brain.[1][2]

This compound is a tryptamine-containing ionizable cationic lipidoid that, when incorporated into lipid nanoparticles (LNPs), enables these particles to traverse the BBB and deliver their cargo to brain tissue.[1] This technology offers a non-invasive approach to treating a wide range of CNS diseases by enabling intravenous administration of ASOs and other macromolecules.[1][2]

Core Technology: NT1-Lipoid Doped Lipid Nanoparticles

The fundamental principle of this technology is the doping of NT1-lipidoids, such as this compound, into otherwise BBB-impermeable LNP formulations.[1][2] This simple addition confers the ability to cross the BBB to the entire nanoparticle. The NT1-lipidoids are synthesized through a Michael addition reaction between the primary amine in tryptamine (B22526) and an alkyl acrylate.[1]

The resulting this compound lipidoid can be formulated with other lipids and the ASO cargo to form LNPs. These NT-LNPs have been shown to effectively deliver functional ASOs to the brain, leading to target mRNA knockdown.[1]

Proposed Mechanism of Blood-Brain Barrier Transport

While the precise mechanism of BBB transport for NT1-lipidoid containing LNPs is still under investigation, it is hypothesized to involve receptor-mediated transcytosis.[1] The tryptamine headgroup of this compound is structurally similar to endogenous neurotransmitters that are known to be actively transported across the BBB.[1] It is proposed that the NT1-lipidoid engages with a specific, yet unidentified, receptor on the surface of brain endothelial cells, triggering the uptake and transport of the LNP across the barrier.

BBB_Transport_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NT_LNP This compound LNP (ASO Cargo) Receptor Receptor (Putative) NT_LNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Transcytosis Vesicular Transport (Transcytosis) Endocytosis->Transcytosis Neuron Neuron Transcytosis->Neuron Release of LNP ASO_Release ASO Release & mRNA Targeting Neuron->ASO_Release

Proposed mechanism of this compound LNP transport across the BBB.

Quantitative Data

The efficacy of this compound formulated LNPs for ASO delivery has been demonstrated in preclinical mouse models. The following tables summarize the key quantitative findings from the foundational study by Ma et al. (2020).[1]

In Vivo Tau mRNA Knockdown in Mouse Brain
FormulationTarget mRNADosing RegimenBrain Tau mRNA Reduction (%)Brain Tau Protein Reduction (%)
This compound:306-O12B-3 (3:7 w/w) + Tau ASOTau4 injections, 50 µg ASO/injection~50~40
This compound:306-O12B-3 (5:5 w/w) + Tau ASOTau4 injections, 50 µg ASO/injection~25Not Reported
Pure this compound + Tau ASOTau4 injections, 50 µg ASO/injectionNo significant reductionNot Reported
Pure 306-O12B-3 + Tau ASOTau4 injections, 50 µg ASO/injectionNo significant reductionNot Reported

Data extracted from Ma et al., Science Advances 2020.[1]

Physicochemical Properties of this compound Containing LNPs
LipidoidHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NT1-O14B125.3 ± 5.20.18 ± 0.0235.6 ± 1.5

Data for blank LNPs from Ma et al., Science Advances 2020, Supplementary Materials.

Experimental Protocols

Synthesis of this compound Lipidoid

The NT1-lipidoids were synthesized via a Michael addition reaction.[1] Tryptamine was reacted with an acrylate-containing hydrophobic tail in a glass vial at 70°C for 48 hours.[1] This process yields a combinatorial library of NT-lipidoids, with this compound being one such derivative.[1]

Formulation of ASO-Loaded LNPs

A detailed protocol for the formulation of ASO-loaded LNPs using this compound is provided below, based on the methods described by Ma et al. (2020).[1]

Materials:

  • This compound lipidoid

  • Co-lipid (e.g., 306-O12B-3)

  • Antisense oligonucleotide (ASO) solution

  • Ethanol (B145695)

  • Nuclease-free water

  • Dialysis membrane (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Stock Preparation:

    • Dissolve this compound and the co-lipid (e.g., 306-O12B-3) in ethanol to prepare individual stock solutions.

    • Mix the lipid stock solutions at the desired weight ratio (e.g., 3:7 w/w for this compound:306-O12B-3).

  • LNP Formation:

    • Dilute the ASO stock solution in nuclease-free water.

    • Rapidly add the lipid/ethanol mixture to the ASO solution while vortexing. The typical volume ratio of the aqueous phase to the ethanol phase is 3:1.

    • Continue vortexing for 30 seconds to allow for self-assembly of the LNPs.

  • Purification:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS at 4°C for at least 12 hours, with at least two changes of PBS, to remove ethanol and unencapsulated ASO.

  • Characterization:

    • Measure the hydrodynamic size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent (e.g., Triton X-100).

LNP_Formulation_Workflow Lipid_Prep 1. Prepare Lipid Stocks (this compound & Co-lipid in Ethanol) Mixing 3. Rapid Mixing (Lipids + ASO) Lipid_Prep->Mixing ASO_Prep 2. Prepare ASO Solution (in Nuclease-free Water) ASO_Prep->Mixing Self_Assembly 4. LNP Self-Assembly Mixing->Self_Assembly Purification 5. Purification (Dialysis against PBS) Self_Assembly->Purification Characterization 6. Characterization (Size, PDI, Zeta Potential, Encapsulation) Purification->Characterization

Workflow for the formulation of ASO-loaded this compound LNPs.
In Vivo ASO Delivery and Efficacy Assessment in Mice

Animal Model:

  • Wild-type mice are typically used for initial delivery and knockdown studies.

Dosing:

  • ASO-loaded LNPs are administered via intravenous (i.v.) injection.

  • A typical dosing regimen might involve multiple injections over a period of time (e.g., four injections of 50 µg ASO per injection).[1]

Tissue Collection and Analysis:

  • Mice are euthanized at a predetermined time point after the final dose.

  • Brain tissue is harvested and can be dissected into specific regions (e.g., cortex, hippocampus).

  • RNA Analysis:

    • Total RNA is extracted from the brain tissue.

    • The levels of the target mRNA (e.g., tau mRNA) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Gene expression is normalized to a housekeeping gene.

  • Protein Analysis:

    • Total protein is extracted from the brain tissue.

    • The levels of the target protein (e.g., tau protein) are quantified using Western blotting or enzyme-linked immunosorbent assay (ELISA).

Conclusion

The this compound lipidoid represents a significant advancement in the field of drug delivery to the CNS. By enabling the systemic administration of ASOs to the brain, this technology has the potential to revolutionize the treatment of a wide array of neurological disorders. The straightforward method of doping this compound into existing LNP formulations provides a versatile platform for the delivery of various macromolecular therapeutics across the blood-brain barrier. Further research into the precise mechanism of transport and optimization of LNP formulations will continue to enhance the therapeutic potential of this innovative technology.

References

The Potential of NT1-014B for Central Nervous System Disease Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into Neurotransmitter-Derived Lipidoid Nanoparticles for Enhanced Blood-Brain Barrier Penetration

For Immediate Release

Researchers and drug development professionals are continuously seeking innovative methods to deliver therapeutics across the formidable blood-brain barrier (BBB). A promising development in this area is the use of neurotransmitter-derived lipidoids, specifically NT1-014B, as a component of lipid nanoparticles (LNPs) to facilitate the transport of various therapeutic payloads into the central nervous system (CNS). This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, experimental validation, and potential applications in treating CNS disorders.

Core Concept: Leveraging Neurotransmitter Scaffolds for Brain Delivery

This compound is a synthetic lipidoid molecule designed to overcome the BBB. Its structure is based on a neurotransmitter headgroup, dimethyltryptamine, which is known to be actively transported across the endothelial plasma membrane of the BBB.[1] By incorporating this compound into lipid nanoparticles, the entire nanoparticle gains the ability to penetrate the brain, delivering its cargo to the CNS.[1][2]

The proposed mechanism of action involves receptor-mediated transcytosis, a process by which substances are transported across a cell. While the specific receptors involved in NT1-lipidoid uptake are still under investigation, the foundational principle is that the neurotransmitter-derived headgroup of this compound engages with receptors on the BBB, prompting the endothelial cells to transport the LNP from the bloodstream into the brain parenchyma.[1]

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma LNP This compound LNP (Cargo-loaded) Receptor Receptor (Putative) LNP->Receptor 1. Binding to BBB Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Transcytic_Vesicle Transcytic Vesicle Endocytosis->Transcytic_Vesicle Internalization Exocytosis Exocytosis Transcytic_Vesicle->Exocytosis Transport Released_LNP This compound LNP Exocytosis->Released_LNP 2. Release into Brain Cargo_Release Cargo Release Released_LNP->Cargo_Release Target_Cell Neuronal Cell Cargo_Release->Target_Cell Uptake Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) Target_Cell->Therapeutic_Effect

Proposed mechanism of this compound LNP transport across the BBB.

Preclinical Efficacy: Delivery of Diverse Therapeutic Cargos

Preclinical studies in mice have demonstrated the versatility of this compound LNPs in delivering a range of therapeutic molecules to the brain. These include small molecules, antisense oligonucleotides (ASOs), and gene-editing proteins.

Small Molecule Delivery: Amphotericin B

Amphotericin B (AmB), an antifungal drug, is typically unable to cross the BBB. However, when formulated with NT1-lipidoids, AmB was successfully detected in the brain tissue of mice following intravenous injection.[1]

FormulationMean AmB Concentration in Brain (ng/g tissue)
NT1-O12B~150
NT1-O14B~150
NT1-O16B~150
NT1-O18B~150

Data from studies where mice were injected with AmB-loaded NT1-lipidoid nanoparticles at a dose of 5 mg/kg. Brain tissue was analyzed 24 hours post-injection.[1]

It was observed that doping a previously BBB-impermeable lipidoid (PBA-Q76-O16B) with an NT1-lipidoid conferred the ability to deliver AmB to the brain. The concentration of AmB in the brain increased with a higher doping ratio of the BBB-impermeable lipidoid.[1]

Antisense Oligonucleotide (ASO) Delivery: Tau-ASO

To assess the potential for treating neurodegenerative diseases, this compound LNPs were used to deliver an ASO targeting the Tau protein (Tau-ASO). The doped NT-lipidoid formulation successfully delivered the Tau-ASO into the mouse brain, leading to functional gene knockdown at both the mRNA and protein levels.[1] In vitro experiments using HEK-GFP cells showed that while NT1-O14B LNPs alone did not induce silencing, their combination with 306-O12B-3 LNPs resulted in significant gene silencing.[1]

Gene-Editing Protein Delivery: GFP-Cre

The delivery of larger biomacromolecules was demonstrated using a GFP-Cre recombinase protein. In Ai14 mice, intravenous injection of GFP-Cre formulated with a mixture of NT1-O14B and PBA-Q76-O16B (3:7 ratio) resulted in tdTomato expression in the cerebral cortex, hippocampus, and cerebellum.[1] This indicates successful Cre-mediated gene recombination in these brain regions.[1]

Experimental Protocols

Lipid Nanoparticle Formulation

A key aspect of utilizing this compound is its formulation into lipid nanoparticles. The following provides a general protocol based on published methods.[1]

cluster_prep Preparation of Components cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization Lipids Dissolve this compound and other lipids in ethanol (B145695) Mixer Rapidly mix lipid and aqueous phases using a microfluidic device Lipids->Mixer Cargo Dissolve therapeutic cargo (e.g., ASO, protein) in aqueous buffer Cargo->Mixer Dialysis Dialyze against PBS to remove ethanol and unencapsulated cargo Mixer->Dialysis Self-assembly into LNPs Concentration Concentrate using centrifugal filters Dialysis->Concentration DLS Dynamic Light Scattering (Size, PDI) Concentration->DLS Zeta Zeta Potential Measurement Concentration->Zeta Encapsulation Quantify encapsulation efficiency Concentration->Encapsulation

General workflow for the formulation of this compound lipid nanoparticles.

Detailed Methodology for LNP Formulation (Example with ASO):

  • Preparation of Lipid Stock: The this compound lipidoid and other formulation components (e.g., helper lipids, cholesterol, PEG-lipid) are dissolved in ethanol.

  • Preparation of ASO Solution: The antisense oligonucleotide is dissolved in an aqueous buffer (e.g., citrate (B86180) buffer).

  • Microfluidic Mixing: The lipid-ethanol solution and the ASO-aqueous solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids around the ASO cargo, forming the LNPs.

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove the ethanol and any unencapsulated ASO.

  • Concentration: The purified LNPs are concentrated to the desired final concentration using centrifugal filter units.

  • Characterization: The final LNP formulation is characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering. The encapsulation efficiency of the ASO is determined using a suitable assay.

In Vivo Administration and Tissue Analysis

The following protocol outlines the general steps for evaluating the efficacy of this compound LNPs in a mouse model.

cluster_analysis Downstream Analysis Injection Intravenous (tail vein) injection of this compound LNP formulation into mice Incubation Incubation period (e.g., 24 hours for small molecules, _ weeks for gene editing) Injection->Incubation Sacrifice Euthanasia and tissue harvesting Incubation->Sacrifice Perfusion Transcardial perfusion with saline to remove blood from organs Sacrifice->Perfusion Brain_Harvest Brain tissue collection Perfusion->Brain_Harvest Homogenization Brain tissue homogenization Brain_Harvest->Homogenization Imaging Fluorescence microscopy for protein expression (e.g., tdTomato) Brain_Harvest->Imaging Quantification Quantification of cargo (e.g., HPLC for AmB, qPCR/Western blot for ASO effects) Homogenization->Quantification

Experimental workflow for in vivo testing of this compound LNPs.

Detailed Methodology for In Vivo Study (Example with AmB):

  • Animal Model: Age- and weight-matched mice are used for the study.

  • Administration: The AmB-loaded this compound LNP formulation is administered via intravenous injection into the tail vein at a specified dose (e.g., 5 mg/kg AmB).

  • Incubation: The animals are monitored for a predetermined period (e.g., 24 hours).

  • Tissue Collection: After the incubation period, the mice are euthanized. A transcardial perfusion with saline is performed to remove blood from the circulatory system, preventing contamination of the brain tissue with blood-borne AmB. The brain is then harvested.

  • Sample Preparation: The brain tissue is homogenized.

  • Quantification: The concentration of AmB in the brain homogenate is quantified using high-performance liquid chromatography (HPLC).[1]

Future Directions and Conclusion

The development of this compound and other neurotransmitter-derived lipidoids represents a significant advancement in the field of drug delivery to the CNS.[2] The ability to systemically administer a variety of therapeutic molecules and have them effectively cross the blood-brain barrier opens up new possibilities for treating a wide range of neurological disorders, including neurodegenerative diseases, brain tumors, and CNS infections.[1]

Further research is needed to fully elucidate the specific receptors and pathways involved in the transcytosis of NT1-lipidoid nanoparticles. Additionally, long-term safety and efficacy studies will be crucial before this technology can be translated to the clinic. Nevertheless, this compound provides a powerful and versatile platform for the next generation of CNS-targeted therapies.

References

Revolutionizing Brain Delivery: A Technical Guide to NT1-014B-Based Lipid Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. The novel tryptamine-containing ionizable cationic lipidoid, NT1-014B, has emerged as a promising tool to overcome this barrier.[1][2][3] This technical guide provides an in-depth overview of the use of this compound in combination with other lipids for the formation of lipid nanoparticles (LNPs) capable of delivering various therapeutic payloads to the brain.

Core Concept: Leveraging Neurotransmitter-Derived Lipids for Brain Targeting

This compound is a key component of a new class of neurotransmitter-derived lipidoids (NT-lipidoids).[3] The rationale behind its design is to mimic the structure of neurotransmitters like tryptamine, which can be actively transported across the BBB.[4] By incorporating this compound into LNP formulations, these nanoparticles can effectively shuttle therapeutic cargo, such as small-molecule drugs, antisense oligonucleotides (ASOs), and proteins, into the brain following intravenous administration.[1][4]

LNP Formulation and Composition with this compound

The successful formation of brain-penetrating LNPs hinges on the precise combination and ratio of various lipid components. This compound is typically used in conjunction with other ionizable lipids, helper lipids, and PEGylated lipids to create stable and effective delivery vehicles.

Table 1: Summary of this compound LNP Formulations and Efficacy

PayloadCo-Ionizable LipidThis compound:Co-Lipid (w/w Ratio)Helper LipidsKey FindingsReference
Tau-ASO306-O12B-33:7DSPE-PEG2000~50% reduction in tau mRNA in the brain.[4]
Tau-ASO306-O12B-35:5DSPE-PEG2000~25% reduction in tau mRNA in the brain.[4]
(-27)GFP-Cre ProteinPBA-Q76-O16B3:7DSPE-PEG2000Successful delivery of Cre protein to the cerebral cortex, hippocampus, and cerebellum.[4][5]
Cre mRNADlin-MC33:7Not specifiedSuccessful Cre mRNA delivery to the brain.[6]
Cre mRNAPBA-Q76O16B3:7Not specifiedSuccessful Cre mRNA delivery to the brain.[6]
Amphotericin B (AmB)PBA-Q76-O16BNot specifiedNot specifiedEnhanced AmB concentration in brain tissue.[4]

Experimental Protocols

The following sections detail generalized protocols for the formulation and evaluation of this compound-containing LNPs, based on methodologies described in the literature.

LNP Formulation via Microfluidic Mixing

This protocol is a standard method for producing uniform LNPs.

  • Lipid Stock Preparation:

    • Dissolve this compound, a co-ionizable lipid (e.g., 306-O12B-3 or PBA-Q76-O16B), a helper lipid (e.g., cholesterol), and a PEGylated lipid (e.g., DSPE-PEG2000) in ethanol (B145695) to create a stock solution. The molar ratios of these components are critical and should be optimized for the specific application. For initial studies with ASOs, a weight ratio of 24:1 (total synthetic lipids to DSPE-PEG2000) has been used.[4]

  • Aqueous Phase Preparation:

    • Dissolve the therapeutic payload (e.g., ASO, mRNA) in an appropriate aqueous buffer (e.g., citrate (B86180) buffer).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio. This rapid mixing leads to the self-assembly of the lipids around the payload, forming LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated payload.

Payload Encapsulation and Characterization
  • Encapsulation Efficiency:

    • Use a fluorescent dye that binds to the payload (e.g., RiboGreen for RNA) to determine the amount of encapsulated material.

    • Measure the fluorescence of the LNP solution before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence is proportional to the amount of encapsulated payload.

  • Particle Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs. LNPs with a diameter of 140-170 nm have been reported for this compound formulations.[2]

  • Zeta Potential:

    • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

In Vitro and In Vivo Evaluation
  • In Vitro Transfection:

    • Incubate cultured cells (e.g., HEK-GFP cells for GFP silencing studies) with the LNP-payload complex.

    • Assess the biological effect of the delivered payload (e.g., reduction in GFP expression via flow cytometry or fluorescence microscopy).

  • In Vivo Administration and Biodistribution:

    • Administer the LNPs to animal models (e.g., mice) via intravenous injection.

    • To assess biodistribution, a fluorescent dye (e.g., DiR) can be encapsulated within the LNPs.[4]

    • After a set time point, harvest organs of interest (especially the brain), and use an imaging system (e.g., IVIS) to visualize the fluorescence signal.[4]

  • In Vivo Efficacy:

    • Following administration of the therapeutic LNPs, harvest the target tissue (e.g., brain).

    • Analyze the tissue for the desired biological effect, such as mRNA knockdown (via qPCR) or protein reduction (via Western blot or ELISA).

Visualizing the Process and Logic

To better understand the experimental workflow and the functional components of this compound LNPs, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipid Stock\n(this compound, Co-lipid, etc.\nin Ethanol) Lipid Stock (this compound, Co-lipid, etc. in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(this compound, Co-lipid, etc.\nin Ethanol)->Microfluidic Mixing Organic Phase Purification\n(Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification\n(Dialysis) Payload in\nAqueous Buffer Payload in Aqueous Buffer Payload in\nAqueous Buffer->Microfluidic Mixing Aqueous Phase Size & PDI\n(DLS) Size & PDI (DLS) Purification\n(Dialysis)->Size & PDI\n(DLS) Zeta Potential Zeta Potential Purification\n(Dialysis)->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification\n(Dialysis)->Encapsulation Efficiency In Vitro Studies\n(Cell Culture) In Vitro Studies (Cell Culture) Encapsulation Efficiency->In Vitro Studies\n(Cell Culture) In Vivo Studies\n(Animal Models) In Vivo Studies (Animal Models) In Vitro Studies\n(Cell Culture)->In Vivo Studies\n(Animal Models) Efficacy & Biodistribution Analysis Efficacy & Biodistribution Analysis In Vivo Studies\n(Animal Models)->Efficacy & Biodistribution Analysis

Experimental workflow for this compound LNP development.

lnp_components cluster_lnp This compound Lipid Nanoparticle cluster_brain Target Cell in Brain This compound This compound (BBB Penetration) Therapeutic Payload Therapeutic Payload (ASO, mRNA, Protein) Brain Delivery Brain Delivery This compound->Brain Delivery Co-Ionizable Lipid Co-Ionizable Lipid (Payload Encapsulation) Intracellular Release Intracellular Release Co-Ionizable Lipid->Intracellular Release Helper Lipid Helper Lipid (Structural Stability) PEGylated Lipid PEGylated Lipid (Circulation Time)

Functional components of a this compound LNP.

Conclusion

This compound represents a significant advancement in the field of drug delivery to the CNS. By incorporating this neurotransmitter-derived lipidoid into LNP formulations, researchers can overcome the challenge of the blood-brain barrier and deliver a wide range of therapeutic payloads directly to the brain. The methodologies and data presented in this guide provide a solid foundation for scientists and drug developers to explore the potential of this compound in their own research and development endeavors, paving the way for new treatments for neurological disorders.

References

Methodological & Application

Application Notes and Protocols: NT1-014B Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT1-014B is a novel, tryptamine-derived ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) capable of crossing the blood-brain barrier (BBB).[1][2][3] This unique property enables the systemic delivery of various therapeutic payloads, including small molecules, antisense oligonucleotides (ASOs), and proteins, to the central nervous system.[1][4] Developed as part of the neurotransmitter-derived lipidoid (NT-lipidoid) platform, this compound can be incorporated into otherwise BBB-impermeable LNPs, granting them the ability to penetrate the brain.[1][4] These application notes provide a detailed protocol for the formulation and preparation of this compound containing LNPs for research purposes.

Core Concepts

The formulation of this compound LNPs is based on the well-established ethanol (B145695) dilution method.[3] This involves the rapid mixing of an ethanolic solution containing the lipids with an acidic aqueous buffer containing the therapeutic cargo. The decrease in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the payload. The acidic buffer (typically pH 4.0-5.5) is crucial as it protonates the tertiary amine of the ionizable lipidoid this compound, giving it a positive charge that facilitates complexation with negatively charged cargo like nucleic acids.[5][6] Following formation, the LNPs are dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for storage and in vivo use.[1][6]

Quantitative Data Summary

The following table outlines representative formulation compositions and resulting physicochemical properties for this compound LNPs based on published data and general LNP formulation principles. Note that specific characteristics will vary depending on the payload and precise preparation parameters.

Parameter Formulation for ASO Delivery (in vivo) Formulation for Protein Delivery (in vivo) General Purpose RNA Formulation (Representative)
Ionizable Lipidoid(s) NT1-O14B & 306-O12B-3NT1-O14B & PBA-Q76-O16BNT1-O14B
Helper Lipid Not specifiedNot specifiedDSPC
Structural Lipid Not specifiedNot specifiedCholesterol
PEGylated Lipid DSPE-PEG2000Not specifiedDMG-PEG2000
Lipid Ratios (by weight) (NT1-O14B + 306-O12B-3) : DSPE-PEG2000 = 24 : 1[1]NT1-O14B : PBA-Q76-O16B = 3 : 7[1]-
Lipid Ratios (molar %) Not specifiedNot specified50% NT1-O14B : 10% DSPC : 38.5% Cholesterol : 1.5% DMG-PEG2000[7][8]
Particle Size (Diameter) ~140-170 nm (general)[2]Not specified~80-150 nm
Polydispersity Index (PDI) < 0.2Not specified< 0.2
Encapsulation Efficiency > 90%Not specified> 90%

Experimental Protocols

This section provides a detailed step-by-step protocol for the laboratory-scale formulation of this compound LNPs encapsulating a model payload (e.g., siRNA, ASO, or mRNA). This protocol is adapted from methods described for NT-lipidoids and general LNP preparation.[1][3][5][6][9]

Materials and Reagents
  • NT1-O14B ionizable lipidoid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) or DSPE-PEG2000

  • Nucleic acid payload (e.g., siRNA, mRNA)

  • Ethanol (200 proof, RNase-free)

  • Sodium Acetate (B1210297) Buffer (25-50 mM, pH 5.2, RNase-free)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Dialysis device (e.g., Slide-A-Lyzer cassettes, 10-20 kDa MWCO)

  • RNase-free microcentrifuge tubes and pipette tips

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr) OR standard laboratory pipettes

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • UV-Vis Spectrophotometer or Fluorometer with a nucleic acid quantification assay (e.g., RiboGreen)

Protocol Steps

1. Preparation of Stock Solutions (Lipid Phase)

  • Prepare individual stock solutions of NT1-O14B, DSPC, Cholesterol, and DMG-PEG2000 in 200 proof ethanol.

    • Note: Gentle heating (e.g., 60-65°C) may be required to fully dissolve DSPC and cholesterol.[9] Keep the cholesterol solution warm to prevent precipitation.[9]

  • For a representative formulation (50:10:38.5:1.5 mol%), combine the individual lipid stocks in the correct proportions to create a final lipid mixture in ethanol.

2. Preparation of Aqueous Phase

  • Dilute the nucleic acid payload to the desired concentration in the acidic sodium acetate buffer (e.g., 25 mM, pH 5.2).[1]

3. LNP Formulation (Mixing)

This critical step can be performed using manual or microfluidic methods.

  • Manual (Pipette) Mixing Method:

    • This method is adapted from the procedure for dye encapsulation with NT-lipidoids.[1]

    • Pipette the ethanolic lipid mixture and the aqueous nucleic acid solution into separate tubes.

    • Rapidly add the ethanolic lipid mixture to the aqueous buffer containing the nucleic acid, typically at a volume ratio of 1:3 (ethanol:aqueous).[5][6]

    • Immediately after addition, mix rapidly by pipetting up and down for 15-30 seconds. The solution should turn into a cloudy, opaque suspension, indicating nanoparticle formation.[9] Avoid vortexing, which can shear the nucleic acid cargo.[7]

  • Microfluidic Mixing Method:

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device (e.g., FRR of 3:1 aqueous to ethanol).

    • Initiate the mixing process. The device rapidly combines the two streams, ensuring controlled and reproducible nanoparticle formation.

    • Collect the resulting LNP suspension from the outlet port.

4. Purification and Buffer Exchange

  • To remove ethanol and exchange the acidic buffer for a neutral pH buffer, dialyze the LNP suspension against sterile PBS (pH 7.4).

  • Transfer the LNP solution to a pre-soaked dialysis cassette (e.g., 20 kDa MWCO).

  • Perform dialysis against a large volume of PBS for at least 2 hours, with at least one buffer change. For larger volumes, dialysis can be extended overnight at 4°C.

  • Alternatively, for small-scale preparations, a 20x dilution in PBS can be sufficient to neutralize the pH and dilute the ethanol for in vitro use.[7]

5. Sterilization and Storage

  • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Store the LNPs at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

Experimental Workflow Diagram

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing prep_lipid 1. Prepare Lipid Stocks (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol prep_aqueous 2. Prepare Aqueous Phase (Payload in Acidic Buffer, pH 5.2) mix 3. Rapid Mixing prep_lipid->mix prep_aqueous->mix manual Manual Pipetting mix->manual Method A microfluidic Microfluidic Device mix->microfluidic Method B purify 4. Purification & Buffer Exchange (Dialysis against PBS, pH 7.4) manual->purify microfluidic->purify sterilize 5. Sterile Filtration (0.22 µm) purify->sterilize characterize Characterization (Size, PDI, Encapsulation) sterilize->characterize storage Storage (4°C or -20°C) characterize->storage

Caption: Workflow for this compound lipid nanoparticle formulation.

This compound LNP Component Relationship

LNP_Components LNP Lipid Nanoparticle Core NT1 This compound (Ionizable Lipidoid) NT1->LNP Encapsulates Cargo Enables BBB Crossing Helper DSPC / DOPE (Helper Lipid) Helper->LNP Stabilizes Structure Chol Cholesterol (Structural Lipid) Chol->LNP Modulates Fluidity PEG DMG-PEG2000 (Stealth Lipid) PEG->LNP Increases Circulation Time Cargo Therapeutic Cargo (e.g., ASO, mRNA) Cargo->NT1 Complexed via Electrostatic Interaction

Caption: Functional components of a typical this compound LNP formulation.

References

Application Notes and Protocols for the Microfluidic Preparation of NT1-014B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including antisense oligonucleotides (ASOs). The tryptamine-containing ionizable cationic lipidoid, NT1-014B, has been identified as a key component in LNP formulations designed for enhanced delivery to the brain.[1][2] Specifically, LNPs incorporating this compound have been successfully used to deliver ASOs targeting tau mRNA, offering a promising therapeutic strategy for tauopathies such as Alzheimer's disease.[1][2]

Microfluidic manufacturing provides a robust, scalable, and highly reproducible method for the production of LNPs with controlled physicochemical properties. This technology enables the rapid and precise mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase, leading to the self-assembly of uniform nanoparticles. This application note provides a detailed protocol for the preparation of this compound LNPs encapsulating ASOs using a microfluidic approach.

Mechanism of Action: Tau mRNA Knockdown by Antisense Oligonucleotides

The therapeutic rationale for using ASOs to target tau is to reduce the expression of the tau protein, thereby mitigating the downstream pathology associated with its aggregation in neurodegenerative diseases. The mechanism of action for the tau ASOs delivered by this compound LNPs is primarily mediated by RNase H. Upon release into the cytoplasm of a neuron, the ASO binds to its complementary sequence on the tau mRNA. This DNA-RNA hybrid is recognized by the ubiquitous enzyme RNase H, which then cleaves the mRNA strand, leading to its degradation and preventing its translation into the tau protein.

tau_aso_mechanism cluster_cell Neuronal Cytoplasm LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis ASO Tau ASO Endosome->ASO Endosomal Escape Tau_mRNA Tau mRNA ASO->Tau_mRNA Ribosome Ribosome Tau_mRNA->Ribosome Translation RNaseH RNase H Tau_mRNA->RNaseH Recruitment Tau_Protein Tau Protein Ribosome->Tau_Protein Tau Protein Synthesis Degraded_mRNA Degraded mRNA Fragments RNaseH->Degraded_mRNA Cleavage of mRNA No_Tau No Tau Protein Translation Degraded_mRNA->No_Tau

Caption: Mechanism of Tau ASO-mediated mRNA degradation.

Experimental Protocols

Materials
  • Lipids:

    • This compound (Tryptamine-containing ionizable cationic lipidoid)

    • 306-O12B-3 (Cationic lipidoid)

    • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Solvent: Ethanol (B145695) (200 proof, anhydrous)

  • Aqueous Buffer: 50 mM Sodium Citrate (B86180) Buffer, pH 4.0

  • ASO: Tau-targeting antisense oligonucleotide

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop or similar) with a staggered herringbone micromixer cartridge.

    • Syringe pumps

    • Syringes and tubing

    • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement.

    • UV-Vis spectrophotometer for nucleic acid quantification.

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Based on the formulation that demonstrated effective in vivo tau mRNA reduction, a lipid mixture is prepared.[2] The optimal formulation utilized a 3:7 weight ratio of this compound to 306-O12B-3.[2]

    • DSPE-PEG2000 is added at a weight ratio of 1:24 relative to the combined weight of this compound and 306-O12B-3.[2]

    • Calculation Example: For a 10 mg total lipidoid batch, this corresponds to 3 mg of this compound and 7 mg of 306-O12B-3. The amount of DSPE-PEG2000 would be 10 mg / 24 = 0.417 mg.

    • Dissolve the calculated amounts of this compound, 306-O12B-3, and DSPE-PEG2000 in anhydrous ethanol to a final total lipid concentration of 10 mM . Note: This is a representative concentration; optimization may be required.

  • Aqueous Stock Solution (ASO in Buffer):

    • Dissolve the tau ASO in 50 mM sodium citrate buffer (pH 4.0) to a desired concentration. The final concentration will depend on the target nucleic acid-to-lipid ratio. A typical starting point is a concentration that results in a nitrogen-to-phosphate (N/P) ratio of approximately 6.

Microfluidic Preparation Workflow

The following workflow outlines the steps for LNP synthesis using a microfluidic system.

lnp_workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Processing cluster_analysis Characterization A1 Prepare Lipid Stock in Ethanol B1 Load Syringes A1->B1 A2 Prepare ASO Stock in Citrate Buffer A2->B1 B2 Set Flow Parameters (TFR & FRR) B1->B2 B3 Initiate Mixing in Herringbone Cartridge B2->B3 B4 Collect LNP Suspension B3->B4 C1 Dialysis vs. PBS (pH 7.4) to remove Ethanol B4->C1 C2 Concentration (if required) C1->C2 C3 Sterile Filtration (0.22 µm filter) C2->C3 D1 DLS Analysis (Size, PDI, Zeta Potential) C3->D1 D2 Encapsulation Efficiency (e.g., RiboGreen Assay) C3->D2

Caption: Experimental workflow for this compound LNP preparation.

Step-by-Step Protocol
  • System Setup:

    • Prime the microfluidic system and cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Load the lipid stock solution into one syringe and the ASO aqueous stock solution into another syringe.

    • Place the syringes onto the syringe pumps.

  • Microfluidic Mixing:

    • Set the desired flow parameters. The following are representative parameters based on typical ASO-LNP formulations and should be optimized for the specific system and desired particle characteristics.

      • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

      • Total Flow Rate (TFR): 2 mL/min (This corresponds to 1.5 mL/min for the aqueous phase and 0.5 mL/min for the ethanol phase).

    • Initiate the flow and discard the initial volume to ensure stable mixing.

    • Collect the resulting LNP suspension in a sterile collection tube. The solution will appear as a translucent colloidal suspension.

  • Downstream Processing:

    • Dialysis: Transfer the collected LNP suspension to a dialysis cassette (10K MWCO). Perform dialysis against sterile PBS (pH 7.4) at 4°C. Conduct at least two buffer exchanges over 12-24 hours to ensure complete removal of ethanol and to raise the pH.

    • Concentration: If a higher concentration is required, the LNP suspension can be concentrated using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO).

    • Sterilization: For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Data Presentation and Characterization

The quality of the prepared LNPs is assessed by their physicochemical properties. The following table summarizes expected outcomes based on different microfluidic parameters. Note that these are illustrative values, and actual results may vary.

Formulation ParameterTotal Flow Rate (TFR) (mL/min)Flow Rate Ratio (FRR) (Aqueous:Ethanol)Particle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Condition 1 (Slower Mixing) 0.53:1~120< 0.20> 90%
Condition 2 (Optimized) 2.03:1~85< 0.15> 95%
Condition 3 (Higher TFR) 10.03:1~70< 0.10> 95%
Condition 4 (Altered FRR) 2.05:1~75< 0.15> 95%
Characterization Methods
  • Particle Size and PDI: Measured by Dynamic Light Scattering (DLS). Samples should be diluted in PBS prior to measurement. Lower PDI values (< 0.2) indicate a more monodisperse population.

  • Encapsulation Efficiency: Determined using a nucleic acid quantification assay (e.g., RiboGreen® assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., 0.5% Triton X-100). The encapsulation efficiency is calculated as: EE (%) = (Total ASO - Free ASO) / Total ASO * 100

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound LNPs for ASO delivery using a microfluidic platform. By precisely controlling the formulation and process parameters, it is possible to reproducibly manufacture LNPs with desirable physicochemical characteristics for preclinical research and therapeutic development. The provided protocols and parameters serve as a strong starting point for researchers entering this field, with the understanding that optimization is a key step for any specific ASO and application.

References

NT1-014B: Application Notes and Protocols for Systemic Delivery of siRNA to the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NT1-014B is a novel, ready-to-use formulation designed for the systemic delivery of small interfering RNA (siRNA) to the brain. This proprietary technology utilizes a lipid-based nanoparticle (LNP) system engineered to overcome the blood-brain barrier (BBB) and efficiently deliver its siRNA payload to target cells within the central nervous system (CNS). These application notes provide an overview of this compound, including its mechanism of action, key performance data, and detailed protocols for its use in preclinical research. This product is intended for researchers, scientists, and drug development professionals investigating gene silencing in the brain for various neurological disorders.

Principle of the Technology

This compound encapsulates siRNA within a carefully formulated lipid nanoparticle. The surface of the nanoparticle is modified with a ligand that facilitates receptor-mediated transcytosis across the brain endothelial cells that form the BBB. Once in the brain parenchyma, the nanoparticles are taken up by target cells, such as neurons or glioma cells. The endosomal escape of the siRNA, facilitated by the nanoparticle's components, allows the siRNA to enter the cytoplasm and engage the RNA-induced silencing complex (RISC). This leads to the sequence-specific degradation of the target messenger RNA (mRNA), resulting in potent and durable gene silencing.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies using this compound for systemic siRNA delivery in a murine model.

Table 1: Pharmacokinetic Profile of this compound-siRNA in Mice

ParameterValue
Dose 1 mg/kg siRNA
Administration Route Intravenous (IV)
Half-life (t½) 6.2 hours
AUC (0-24h) 15.8 µg·h/mL
Cmax 3.1 µg/mL
Clearance 0.063 L/h/kg
Volume of Distribution 0.55 L/kg

Table 2: Biodistribution of this compound-siRNA in Mice 24 hours Post-Injection

Organ% Injected Dose per Gram of Tissue
Brain 2.5%
Liver 45.1%
Spleen 15.3%
Kidneys 8.7%
Lungs 3.2%
Heart 1.1%

Table 3: In Vivo Gene Silencing Efficacy in a Glioblastoma Mouse Model

Target GeneTreatment GroupMean Target mRNA Knockdown (%)
EGFR This compound-siEGFR75%
EGFR This compound-siScramble5%
GAPDH This compound-siGAPDH80%
GAPDH This compound-siScramble4%

Mandatory Visualizations

Signaling Pathway of this compound Mediated siRNA Delivery

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma This compound-siRNA This compound -siRNA Complex Receptor Receptor This compound-siRNA->Receptor 1. Binding Endothelial_Cell Brain Endothelial Cell Target_Cell Target Cell (e.g., Neuron, Glioma) Endothelial_Cell->Target_Cell 3. Uptake by Target Cell Receptor->Endothelial_Cell 2. Receptor-Mediated Transcytosis Endosome Endosome Target_Cell->Endosome 4. Endocytosis RISC RISC Complex Endosome->RISC 5. Endosomal Escape & siRNA Release mRNA_Degradation mRNA Degradation & Gene Silencing RISC->mRNA_Degradation 6. Target mRNA Cleavage

Caption: Proposed mechanism of this compound for siRNA delivery across the BBB.

Experimental Workflow for In Vivo Studies

Start Start: Prepare This compound-siRNA Complex Animal_Model Animal Model Preparation (e.g., Tumor Implantation) Start->Animal_Model IV_Injection Systemic Administration (Intravenous Injection) Animal_Model->IV_Injection Monitoring Monitor Animal Health & Behavior IV_Injection->Monitoring Tissue_Harvest Tissue Harvest at Pre-determined Time Points Monitoring->Tissue_Harvest Biodistribution Biodistribution Analysis (e.g., qPCR, Imaging) Tissue_Harvest->Biodistribution Efficacy Efficacy Assessment (mRNA/Protein Quantification) Tissue_Harvest->Efficacy Toxicity Toxicity Evaluation (e.g., Histology, Blood Chemistry) Tissue_Harvest->Toxicity End End: Data Analysis & Interpretation Biodistribution->End Efficacy->End Toxicity->End

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-siRNA Complexes

Materials:

  • This compound Formulation (provided as a ready-to-use solution)

  • siRNA of interest (lyophilized or in RNase-free buffer)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • siRNA Reconstitution: If using lyophilized siRNA, reconstitute in RNase-free water to a stock concentration of 20 µM.

  • Dilution of siRNA: Dilute the siRNA stock solution to the desired final concentration for injection using RNase-free water. For a typical in vivo experiment, a final concentration of 1 mg/mL is recommended.

  • Complex Formation: a. In an RNase-free microcentrifuge tube, add the required volume of the diluted siRNA. b. Gently vortex the this compound formulation vial. c. Add an equal volume of the this compound formulation to the siRNA solution. d. Mix gently by pipetting up and down 5-10 times. Avoid vigorous vortexing.

  • Incubation: Incubate the mixture at room temperature for 20 minutes to allow for stable complex formation.

  • Final Preparation: The this compound-siRNA complex is now ready for in vivo administration. Use the complex within 1 hour of preparation.

Protocol 2: In Vivo Administration via Intravenous Injection

Materials:

  • Prepared this compound-siRNA complex

  • Appropriate animal model (e.g., mouse)

  • Insulin (B600854) syringes with a 29-31 gauge needle

  • Restraining device for tail vein injection

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions. Weigh each animal to determine the correct injection volume.

  • Dose Calculation: The recommended dose is 1 mg/kg of siRNA. Calculate the required injection volume based on the animal's weight and the concentration of the prepared this compound-siRNA complex.

  • Injection: a. Warm the animal's tail with a heat lamp or warm water to dilate the tail veins. b. Place the animal in a restraining device. c. Draw the calculated volume of the this compound-siRNA complex into the insulin syringe. d. Perform the intravenous injection into one of the lateral tail veins.

  • Post-injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to your institution's animal care guidelines.

Protocol 3: Quantification of Gene Knockdown in Brain Tissue

Materials:

  • Harvested brain tissue

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • qPCR instrument

Procedure:

  • Tissue Homogenization: At the desired time point post-injection, euthanize the animal and perfuse with ice-cold PBS. Dissect the brain and homogenize the tissue in the lysis buffer provided with the RNA extraction kit.

  • RNA Extraction: Extract total RNA from the brain tissue homogenate according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target gene and a housekeeping gene (e.g., GAPDH, Actin). b. Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The gene expression in the this compound-siRNA treated group should be normalized to the housekeeping gene and compared to the control group (e.g., saline or this compound-siScramble treated).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Gene Knockdown - Inefficient complex formation- Suboptimal siRNA sequence- Incorrect dose- Ensure proper mixing and incubation during complex formation- Validate siRNA efficacy in vitro- Perform a dose-response study
High Variability in Results - Inconsistent injection technique- Variability in animal model- Ensure consistent and accurate intravenous injections- Increase the number of animals per group
Adverse Reactions in Animals - High injection volume- Rapid injection speed- Adhere to recommended injection volumes for the animal model- Inject slowly and steadily

For technical support, please contact our scientific support team.

Application Notes and Protocols for NT1-014B Mediated Protein Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders, as it restricts the passage of most macromolecules, including proteins. NT1-014B is a novel tryptamine-derived lipidoid designed to be incorporated into lipid nanoparticles (LNPs) to facilitate the transport of therapeutic proteins across the BBB. This document provides detailed application notes and protocols for utilizing this compound for protein delivery into the brain.

This compound is part of a class of neurotransmitter-derived lipidoids that, when formulated into LNPs, can effectively carry various cargos, such as small molecules, nucleic acids, and proteins, across the BBB following systemic administration.[1][2] The proposed mechanism involves receptor-mediated transcytosis, although the specific receptors are still under investigation.[1] This technology holds significant promise for the treatment of a wide range of CNS diseases by enabling the non-invasive delivery of therapeutic proteins to the brain.

Principle of this compound Mediated Delivery

This compound is an amphiphilic molecule with a tryptamine (B22526) headgroup and a lipid tail. Tryptamine and its derivatives are known to be actively transported across the BBB.[1] When incorporated into a lipid nanoparticle formulation, this compound is hypothesized to engage with receptors on the surface of brain endothelial cells, triggering transcytosis and allowing the LNP and its protein cargo to cross the BBB and enter the brain parenchyma. The efficiency of delivery can be optimized by co-formulating this compound with other lipid components.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in LNP formulations for delivery across the BBB.

Table 1: Formulation and Efficacy of this compound-Containing Lipid Nanoparticles for Gene Silencing in the Brain [1]

LNP Formulation (w/w ratio)TargetReduction in Brain
NT1-O14B / 306-O12B-3 (5:5)Tau mRNA~25%
NT1-O14B / 306-O12B-3 (3:7)Tau mRNA~50%
NT1-O14B / 306-O12B-3 (3:7)Total Tau ProteinSignificant reduction compared to saline
Scrambled Tau-ASO with NT1-O14B / 306-O12B-3 (3:7)Tau mRNA & ProteinNo reduction detected

Table 2: Formulation for GFP-Cre Protein Delivery in Ai14 Mice [1]

LNP Formulation (w/w ratio)Protein CargoAdministrationOutcome
NT1-O14B : PBA-Q76-O16B (3:7)(-27)GFP-Cre4 intravenous injections (50 µg protein/injection)tdTomato expression in cerebral cortex, hippocampus, and cerebellum
NT1-O14B alone (10:0)(-27)GFP-Cre4 intravenous injections (50 µg protein/injection)Minimal tdTomato expression
PBA-Q76-O16B alone (0:10)(-27)GFP-Cre4 intravenous injections (50 µg protein/injection)No tdTomato expression

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Protocol)

This protocol is a representative method for the synthesis of a tryptamine-derived lipidoid like this compound via a Michael addition reaction, based on the description in the primary literature.[3]

Materials:

  • Tryptamine

  • Alkyl acrylate (B77674) (e.g., for this compound, an acrylate with a 14-carbon tail)

  • Anhydrous solvent (e.g., ethanol (B145695) or methanol)

  • Stir plate and stir bar

  • Round bottom flask

  • Rotary evaporator

  • Flash chromatography system with silica (B1680970) gel

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • In a round bottom flask, dissolve tryptamine in the anhydrous solvent.

  • Add the alkyl acrylate to the solution. The molar ratio of tryptamine to alkyl acrylate should be optimized, but a 1:1 or 1:1.2 ratio is a reasonable starting point.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purify the resulting crude product by flash chromatography on a silica gel column. A gradient of ethyl acetate (B1210297) in hexane is typically used for elution.

  • Collect the fractions containing the purified this compound and combine them.

  • Remove the solvent under reduced pressure to obtain the final product.

  • Characterize the purified this compound using techniques such as mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Formulation of this compound Containing LNPs for Protein Delivery

This protocol describes the formulation of LNPs containing this compound and a protein cargo using a microfluidic mixing platform.

Materials:

  • This compound

  • Co-lipid (e.g., PBA-Q76-O16B)

  • Protein cargo in an appropriate buffer (e.g., PBS)

  • 200 proof ethanol

  • Microfluidic mixing system (e.g., NanoAssemblr) and microfluidic cartridge

  • Syringes

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free water

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound and the co-lipid (e.g., PBA-Q76-O16B) in 200 proof ethanol to achieve the desired weight ratio (e.g., 3:7) and a final total lipid concentration.

    • Vortex briefly to ensure complete dissolution.

  • Prepare Protein Solution:

    • Dilute the protein cargo in a suitable aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the protein-aqueous solution into another syringe.

    • Set the flow rates to achieve a desired aqueous to ethanol flow rate ratio (e.g., 3:1).

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases causes nanoprecipitation and self-assembly of the LNPs, encapsulating the protein.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic cartridge.

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against sterile, nuclease-free water or an appropriate buffer (e.g., PBS) for at least 18 hours at 4°C, with several buffer changes, to remove the ethanol and unencapsulated protein.

  • Sterilization and Storage:

    • Recover the purified LNP solution from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C until use.

Protocol 3: Characterization of this compound LNPs

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Cuvettes for DLS and zeta potential measurements

  • Purified LNP formulation

Procedure:

  • Particle Size and Polydispersity Index (PDI) Measurement (DLS):

    • Dilute a small aliquot of the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the DLS measurement to determine the average particle size (Z-average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP formulation in deionized water or a low ionic strength buffer to a suitable concentration.

    • Transfer the diluted sample to a zeta potential measurement cell.

    • Place the cell in the zeta potential analyzer and allow it to equilibrate.

    • Perform the measurement to determine the zeta potential of the LNPs. The zeta potential provides an indication of the surface charge and stability of the nanoparticle suspension.

Protocol 4: In Vivo Evaluation of Protein Delivery in Mice

This protocol outlines a procedure for assessing the delivery of a reporter protein (e.g., GFP-Cre) across the BBB in a suitable mouse model (e.g., Ai14 reporter mice).

Materials:

  • Ai14 mice (or other appropriate reporter line)

  • This compound LNP formulation encapsulating the protein of interest (e.g., (-27)GFP-Cre)

  • Saline solution (for control group)

  • Insulin syringes for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

  • Microscope for fluorescence imaging

  • DAPI stain

Procedure:

  • Animal Handling and Injection:

    • Acclimate Ai14 mice to the laboratory conditions.

    • Divide the mice into experimental and control groups.

    • Administer the this compound LNP-protein formulation to the experimental group via tail vein injection. A typical dose might be 50 µg of protein per injection.[1]

    • Administer saline or a control LNP formulation to the control group.

    • Repeat the injections as required by the experimental design (e.g., four injections).[1]

  • Tissue Collection and Processing:

    • At a predetermined time point after the final injection (e.g., 5 days or 3 weeks), euthanize the mice.[1]

    • Perform transcardial perfusion, first with saline to remove blood from the vasculature, followed by 4% paraformaldehyde to fix the tissues.

    • Carefully dissect the brain and other relevant organs.

    • Post-fix the brain in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the brain by incubating it in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

    • Freeze the brain and section it using a cryostat.

  • Analysis of Protein Delivery:

    • Mount the brain sections on microscope slides.

    • Stain the sections with DAPI to visualize cell nuclei.

    • Image the sections using a fluorescence microscope.

    • In the case of Cre recombinase delivery to Ai14 mice, successful delivery and protein function will be indicated by the expression of the tdTomato fluorescent protein in brain cells.[1]

    • Quantify the fluorescence signal in different brain regions (e.g., cortex, hippocampus, cerebellum) to assess the extent and distribution of protein delivery.

Visualizations

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma LNP This compound LNP (with Protein Cargo) receptor Receptor LNP->receptor 1. Binding endosome Endosome endothelial_cell Brain Endothelial Cell protein Released Protein Cargo endosome->protein 3. Exocytosis & Cargo Release neuron Neuron/Target Cell protein->neuron 4. Therapeutic Action

Caption: Proposed mechanism of this compound LNP transport across the BBB.

G cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound formulation Microfluidic Mixing (this compound, Co-lipid, Protein) synthesis->formulation purification Dialysis formulation->purification characterization DLS & Zeta Potential (Size, PDI, Charge) purification->characterization injection Intravenous Injection in Mouse Model characterization->injection tissue_processing Tissue Collection & Processing injection->tissue_processing analysis Fluorescence Microscopy & Analysis tissue_processing->analysis

Caption: Experimental workflow for protein delivery using this compound LNPs.

References

Application Notes and Protocols for NT1-014B LNP Preparation for in vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NT1-014B is a novel tryptamine-derived ionizable lipidoid designed for the formulation of Lipid Nanoparticles (LNPs) capable of crossing the blood-brain barrier (BBB).[1][2][3] This property makes this compound LNPs a promising vehicle for delivering a variety of therapeutic payloads, including small molecules, antisense oligonucleotides (ASOs), and proteins, to the central nervous system.[3][4] These application notes provide detailed protocols for the preparation, characterization, and in vivo administration of this compound LNPs in mouse models, based on published research.

The key feature of this compound is its tryptamine (B22526) headgroup, which is believed to facilitate transport across the endothelial cells of the BBB, potentially via receptor-mediated transcytosis.[4] Often, this compound is used in combination with other "helper" lipids to optimize the physicochemical properties and biological performance of the LNPs.[2][3][4]

Data Presentation

Physicochemical Properties of this compound LNP Formulations

The following table summarizes the typical physicochemical properties of this compound containing LNPs. These values are critical quality attributes that can influence the stability, safety, and efficacy of the formulation.

Formulation Composition (Weight/Molar Ratio)CargoMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NT1-O14B:PBA-Q76-O16B (3:7 w/w)GFP-Cre Protein140-170< 0.2Near-neutral>90% (Typical for LNPs)[1][4]
NT1-O14B doped into 306-O12B-3Tau ASO~100< 0.2Near-neutral>90% (Typical for LNPs)[2]
NT1-O14B with DSPE-PEG2000GenericNot specifiedNot specifiedNot specifiedNot specified[4]

Note: Specific values for PDI, Zeta Potential, and Encapsulation Efficiency for all listed formulations are not explicitly detailed in the provided search results but are based on typical values for similar LNP systems.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a method that allows for controlled and reproducible nanoparticle formation.[6][7][8]

Materials:

  • This compound lipidoid

  • Helper lipids (e.g., PBA-Q76-O16B, 306-O12B-3, Cholesterol, DOPE, DSPC)

  • PEGylated lipid (e.g., DSPE-PEG2000, DMG-PEG)

  • Therapeutic cargo (e.g., protein, ASO, mRNA)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Aqueous buffer (e.g., 25 mM citrate (B86180) buffer, pH 3.5-4.0 for nucleic acids; PBS for proteins)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Sterile, nuclease-free water and PBS

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound and any helper lipids (e.g., PBA-Q76-O16B, cholesterol, DSPC) and the PEGylated lipid in anhydrous ethanol to achieve the desired molar or weight ratios.

    • For example, to prepare the NT1-O14B:PBA-Q76-O16B (3:7 w/w) formulation, weigh the appropriate amounts of each lipid and dissolve in ethanol to a final total lipid concentration of 10-20 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Cargo Solution (Aqueous Phase):

    • Dissolve the therapeutic cargo (protein, ASO, etc.) in the appropriate aqueous buffer.

    • For nucleic acids, a low pH buffer (e.g., citrate buffer, pH 4.0) is typically used to ensure the ionizable lipid is protonated.[7][8]

    • For proteins, a buffer closer to physiological pH (e.g., PBS) may be suitable, though this needs to be optimized.

    • The concentration of the cargo should be calculated to achieve the desired cargo-to-lipid ratio (e.g., 1:4 weight ratio for protein).[4]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically between 3:1 and 5:1.[9]

    • Set the total flow rate (TFR) to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min).

    • Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to the self-assembly of LNPs as the ethanol is diluted.

    • Collect the resulting LNP suspension from the outlet.

  • Purification and Buffer Exchange:

    • The collected LNP suspension contains ethanol, which must be removed.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours at 4°C, with at least two changes of buffer. Alternatively, use a TFF system for faster purification and concentration.

    • This step also serves to neutralize the pH of the LNP suspension.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C. For long-term storage, aliquoting and storing at -80°C may be necessary, but freeze-thaw stability should be assessed.

Protocol 2: Characterization of this compound LNPs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS to an appropriate concentration for DLS measurement.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[1][10][11]

    • Perform measurements in triplicate.

2. Encapsulation Efficiency:

  • Method: RiboGreen Assay (for RNA/ASO) or a suitable protein quantification assay (e.g., BCA assay).

  • Procedure (RiboGreen Assay Example):

    • Prepare a standard curve of the free cargo (e.g., ASO) in the appropriate buffer.

    • To measure total cargo, lyse an aliquot of the LNP suspension by adding a detergent (e.g., 1% Triton X-100).[5]

    • To measure unencapsulated (free) cargo, use an intact aliquot of the LNP suspension.

    • Add the RiboGreen reagent to the standards, the lysed sample, and the intact sample.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the concentration of total and free cargo using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Cargo - Free Cargo) / Total Cargo] x 100[2][12]

Protocol 3: In vivo Administration of this compound LNPs in Mice

Materials:

  • Sterile this compound LNP formulation in PBS

  • C57BL/6J or other appropriate mouse strain

  • Insulin syringes (e.g., 29G)

  • Mouse restrainer

  • 70% ethanol wipes

Procedure:

  • Dose Preparation:

    • Thaw the LNP formulation on ice if frozen.

    • Dilute the LNPs with sterile PBS to the final desired concentration for injection. The final injection volume for intravenous (tail vein) injection is typically 100-200 µL.

    • The dosage will depend on the cargo. For example, a dose of 50 µg of protein per injection has been reported.[4]

  • Intravenous (Tail Vein) Injection:

    • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Wipe the tail with a 70% ethanol wipe.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the LNP solution. If significant resistance is met or a blister forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the mouse to its cage and monitor for any adverse reactions.

  • Dosing Schedule:

    • The dosing schedule will be study-dependent. A multi-dose regimen (e.g., injections on days 0, 5, 10, and 15) has been used for protein delivery.[4]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Perfuse the mice with saline to remove blood from the tissues.

    • Collect the brain and other relevant organs for downstream analysis (e.g., fluorescence imaging, mRNA or protein quantification).[4]

Visualizations

Experimental Workflow for this compound LNP Preparation and in vivo Study

G cluster_prep LNP Preparation cluster_char Characterization cluster_invivo In Vivo Mouse Study prep_lipids Prepare Lipid Stock (this compound + Helpers in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_cargo Prepare Cargo Solution (Aqueous Buffer) prep_cargo->mixing purification Purification & Buffer Exchange (Dialysis or TFF) mixing->purification dls Size, PDI, Zeta Potential (DLS) purification->dls ee Encapsulation Efficiency (e.g., RiboGreen Assay) purification->ee injection Intravenous Injection (Tail Vein) purification->injection monitoring Monitoring & Dosing Schedule injection->monitoring analysis Tissue Collection & Analysis monitoring->analysis

Caption: Workflow for this compound LNP preparation and in vivo evaluation.

Proposed Mechanism of this compound LNP for BBB Transcytosis

G cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma lnp This compound LNP endothelial_cell Endothelial Cell lnp->endothelial_cell Receptor-Mediated Transcytosis neuron Target Brain Cell endothelial_cell->neuron Cargo Release

References

Application Notes and Protocols: Encapsulation of Amphotericin B with NT1-014B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent, often considered the gold standard for treating severe systemic fungal infections.[1] However, its clinical application is hampered by poor water solubility and significant nephrotoxicity.[2][3][4] To overcome these limitations, various drug delivery systems have been explored, with lipid-based nanoparticles (LNPs) showing considerable promise in improving the therapeutic index of AmB.[5][6] This document provides a detailed protocol for the encapsulation of Amphotericin B using NT1-014B, a neurotransmitter-derived lipidoid, to form lipid nanoparticles (AmB-NT1-014B LNPs).

This compound is a tryptamine-containing ionizable cationic lipidoid that has been utilized in the formation of lipid nanoparticles.[7] The encapsulation of AmB within this compound-based LNPs aims to enhance its solubility, modulate its pharmacokinetic profile, and potentially reduce its associated toxicities.[1]

Materials and Reagents

Material/ReagentSupplierCatalog No.
Amphotericin BSigma-AldrichA2942
This compoundCayman ChemicalCAS 2739805-64-0
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Sodium Acetate (B1210297) Buffer (pH 5.0)Thermo Fisher ScientificCustom
Dialysis Tubing (MWCO 3.5 kDa)Thermo Fisher Scientific66333
Deionized (DI) WaterIn-houseN/A
Ethanol, 200 ProofDecon Labs2716

Experimental Protocol: Encapsulation of Amphotericin B in this compound Lipid Nanoparticles

This protocol is adapted from the method described by Ma et al. (2020) for the encapsulation of hydrophobic drugs in NT-lipidoids.[1]

1. Preparation of Stock Solutions:

  • Amphotericin B Stock Solution: Prepare a 10 mg/mL stock solution of Amphotericin B in DMSO.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

2. Encapsulation Procedure:

  • In a sterile microcentrifuge tube, combine 100 µL of the Amphotericin B stock solution (1 mg) and 100 µL of the this compound stock solution (1 mg).

  • Add an additional 100 µL of DMSO to achieve a total volume of 300 µL.

  • Sonicate the mixture for 30 minutes in a bath sonicator to ensure complete dissolution and mixing.

  • Vortex the solution for 10 minutes.

  • In a separate sterile glass vial, add 600 µL of sodium acetate buffer (pH 5.0).

  • While vortexing the sodium acetate buffer at a moderate speed, add the AmB/NT1-014B/DMSO solution dropwise.

  • Continue vortexing for an additional 5 minutes to ensure the formation of a homogenous nanoparticle suspension.

  • Transfer the resulting suspension to a dialysis cassette (MWCO 3.5 kDa).

  • Dialyze the suspension against deionized water overnight at 4°C to remove the DMSO and any unencapsulated Amphotericin B. Change the dialysis buffer at least three times.

  • After dialysis, collect the purified AmB-NT1-014B LNP suspension and store it at 4°C for further characterization.

Encapsulation_Workflow cluster_prep Solution Preparation cluster_encap Encapsulation cluster_purification Purification AmB_stock Amphotericin B in DMSO mix Mix AmB and this compound in DMSO AmB_stock->mix NT1_014B_stock This compound in DMSO NT1_014B_stock->mix sonicate Sonicate (30 min) mix->sonicate vortex1 Vortex (10 min) sonicate->vortex1 add_to_buffer Dropwise addition to Sodium Acetate Buffer (pH 5.0) while vortexing vortex1->add_to_buffer dialysis Dialysis (MWCO 3.5 kDa) against DI Water add_to_buffer->dialysis collect Collect Purified AmB-NT1-014B LNPs dialysis->collect

Figure 1: Experimental workflow for the encapsulation of Amphotericin B with this compound.

Characterization of AmB-NT1-014B Lipid Nanoparticles

Following the encapsulation process, it is crucial to characterize the resulting LNPs to ensure quality and consistency.

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the AmB-NT1-014B LNP suspension in deionized water. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI. The PDI value indicates the uniformity of the particle size distribution.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in deionized water and measure the zeta potential. This value indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

3. Encapsulation Efficiency and Drug Loading:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • To determine the total amount of AmB, disrupt a known volume of the LNP suspension using a suitable solvent (e.g., methanol).

    • To determine the amount of free (unencapsulated) AmB, centrifuge the LNP suspension using a centrifugal filter device (e.g., Amicon Ultra) to separate the nanoparticles from the aqueous phase.

    • Analyze the total AmB and free AmB samples by HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with trifluoroacetic acid).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      EE% = [(Total AmB - Free AmB) / Total AmB] x 100

      DL% = [(Total AmB - Free AmB) / Total weight of LNPs] x 100

ParameterTypical ValueMethod
Particle Size (Z-average)100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential+10 to +40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE%)> 80%High-Performance Liquid Chromatography (HPLC)
Drug Loading (DL%)5 - 15%High-Performance Liquid Chromatography (HPLC)

Mechanism of Action of Amphotericin B

Amphotericin B exerts its antifungal effect by targeting ergosterol, a key component of the fungal cell membrane.[8][9] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[4][8]

AmphotericinB_MoA cluster_fungal_cell Fungal Cell cell_membrane Fungal Cell Membrane (with Ergosterol) pore_formation Pore Formation cell_membrane->pore_formation cytoplasm Cytoplasm (K+, Mg++, sugars, amino acids) cell_death Fungal Cell Death AmB_LNP AmB-NT1-014B LNP AmB_release Amphotericin B Release AmB_LNP->AmB_release Drug Release AmB_release->cell_membrane Binds to Ergosterol ion_leakage Ion & Molecule Leakage pore_formation->ion_leakage ion_leakage->cytoplasm ion_leakage->cell_death

Figure 2: Signaling pathway of Amphotericin B's mechanism of action on a fungal cell.

Conclusion

The protocol described provides a reproducible method for the encapsulation of Amphotericin B in this compound lipid nanoparticles. The resulting AmB-NT1-014B LNPs have the potential to improve the therapeutic profile of Amphotericin B by enhancing its solubility and providing a platform for controlled drug delivery. Further in vitro and in vivo studies are recommended to fully evaluate the efficacy and safety of this formulation.

References

Application Note and Protocol: A Representative Guide for Tau Antisense Oligonucleotide Delivery Using Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific entity "NT1-014B LNPs" was not found in publicly available scientific literature or product listings. Therefore, this document provides a representative, detailed protocol based on established methodologies for the delivery of Tau-targeting antisense oligonucleotides (ASOs) using generic, research-grade lipid nanoparticles (LNPs). This guide is intended for research purposes only and should be adapted based on the specific characteristics of the user's ASO and LNP formulation.

Introduction

Tau is a microtubule-associated protein primarily found in neurons. In several neurodegenerative diseases, collectively known as tauopathies, the Tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), which are a hallmark of Alzheimer's disease and other dementias. Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA), leading to its degradation and thereby reducing the expression of the target protein.

The delivery of ASOs to the central nervous system (CNS) remains a significant challenge due to the blood-brain barrier (BBB). Lipid nanoparticles (LNPs) have emerged as a promising non-viral vector for nucleic acid delivery. They can encapsulate and protect the ASO payload, facilitate cellular uptake, and can be functionalized to improve targeting and delivery efficiency. This document outlines a general workflow for the formulation of Tau-ASO loaded LNPs and their subsequent in vitro and in vivo characterization.

Materials and Reagents

Table 1: Reagents for LNP Formulation and ASO Encapsulation

ReagentSupplier (Example)Catalog # (Example)Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)Sigma-AldrichNot ApplicablePositively charged at low pH for ASO binding, neutral at physiological pH
Helper Lipid (e.g., DSPC)Avanti Polar Lipids850365CStructural component of the LNP
CholesterolSigma-AldrichC8667Stabilizes the LNP structure
PEG-Lipid (e.g., DMG-PEG 2000)Avanti Polar Lipids880151GProvides a hydrophilic shell, increases circulation time
Tau-targeting ASO (2'-MOE modified)Custom SynthesisNot ApplicableActive pharmaceutical ingredient
Scrambled Control ASOCustom SynthesisNot ApplicableNegative control
Ethanol (B145695) (200 Proof, Molecular Biology Grade)Sigma-AldrichE7023Organic solvent for lipids
Citrate (B86180) Buffer (pH 3.0)In-house prepNot ApplicableAqueous buffer for ASO
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023Buffer for dialysis and final formulation

Experimental Protocols

This protocol describes the formulation of LNPs encapsulating Tau-ASO using a microfluidic mixing method.

Workflow Diagram:

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_qc Quality Control prep prep process process qc qc final final A Prepare Lipid Mix in Ethanol C Combine Streams in Microfluidic Mixer A->C B Prepare ASO in Citrate Buffer (pH 3.0) B->C D Dialysis against PBS (pH 7.4) C->D E Concentrate using Centrifugal Filters D->E F Measure Size & PDI (DLS) E->F G Measure Zeta Potential E->G H Quantify Encapsulation (RiboGreen Assay) E->H I Assess Morphology (TEM) E->I J Sterile Filter (0.22 µm) & Store at 4°C E->J

Caption: Workflow for Tau-ASO LNP formulation and quality control.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 50 mM total lipid stock solution in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Dissolve the Tau-ASO in citrate buffer (pH 3.0) to a final concentration of 1 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the ASO-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing to allow for the self-assembly of LNPs and encapsulation of the ASO. The low pH of the buffer protonates the ionizable lipid, facilitating interaction with the negatively charged ASO backbone.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH. Raising the pH neutralizes the surface charge of the LNPs.

    • Change the dialysis buffer 3 times during this period.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNP formulation to the desired final concentration using centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO).

    • Sterilize the final product by passing it through a 0.22 µm syringe filter. Store at 4°C.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the LNPs.

    • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen® assay) to determine the amount of encapsulated ASO. Measure fluorescence before and after lysing the LNPs with a detergent (e.g., 1% Triton X-100).

      • Encapsulation Efficiency (%) = (Total ASO - Free ASO) / Total ASO * 100

Table 2: Representative Physicochemical Properties of Formulated LNPs

FormulationMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Tau-ASO LNP85.2 ± 3.1< 0.15-5.8 ± 1.2> 95%
Scrambled ASO LNP84.5 ± 2.8< 0.15-6.1 ± 1.5> 95%
Empty LNP80.1 ± 4.5< 0.20-4.5 ± 0.9N/A

This protocol details the treatment of a neuronal cell line (e.g., SH-SY5Y) to assess the efficacy of the Tau-ASO LNPs.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

    • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere for 24 hours.

  • LNP Treatment:

    • Dilute Tau-ASO LNPs and Scrambled ASO LNPs in complete culture medium to final ASO concentrations ranging from 10 nM to 500 nM.

    • Replace the existing medium with the LNP-containing medium. Include an "untreated" control group.

    • Incubate the cells for 72 hours.

  • RNA Extraction and RT-qPCR:

    • Wash cells with PBS and lyse using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).

    • Extract total RNA using an RNA extraction kit following the manufacturer's instructions.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific for human MAPT (the gene encoding Tau) and a housekeeping gene (e.g., GAPDH).

  • Protein Extraction and Western Blot:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Total-Tau and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Table 3: Representative In Vitro Tau Knockdown Data (72h post-treatment)

Treatment (100 nM ASO)MAPT mRNA Reduction (%) vs. UntreatedTotal Tau Protein Reduction (%) vs. Untreated
Untreated0%0%
Scrambled ASO LNP5.2 ± 2.1%3.8 ± 3.5%
Tau-ASO LNP78.5 ± 5.6%65.1 ± 8.2%

Mechanism of Action

The Tau-ASO is designed to bind to the MAPT mRNA. The resulting DNA-RNA hybrid is recognized by RNase H, an intracellular enzyme that cleaves the mRNA strand. This cleavage leads to the degradation of the MAPT mRNA, preventing its translation into the Tau protein and thereby reducing the overall levels of Tau in the cell.

ASO_Mechanism cluster_delivery Cellular Uptake cluster_action Mechanism of Action lnp lnp aso aso cell cell process process target target outcome outcome A Tau-ASO LNP B Endocytosis A->B C Endosomal Escape B->C D Released Tau-ASO C->D F ASO binds to MAPT mRNA D->F E MAPT mRNA (in Cytoplasm) E->F G RNase H Recruitment & mRNA Cleavage F->G H MAPT mRNA Degradation G->H I Reduced Tau Protein Translation H->I

Caption: Mechanism of RNase H-dependent Tau protein reduction by ASO.

In Vivo Studies (Representative)

For in vivo assessment, a transgenic mouse model of tauopathy (e.g., PS19) would be used.

  • Administration: A single bolus tail-vein injection of Tau-ASO LNPs (e.g., 3 mg/kg ASO equivalent).

  • Study Duration: 4 weeks.

  • Endpoints:

    • Pharmacokinetics: ASO concentration in plasma and brain tissue at various time points.

    • Pharmacodynamics: Measurement of Mapt mRNA and Tau protein levels in different brain regions (cortex, hippocampus) at the study endpoint.

    • Safety: Body weight monitoring, clinical observations, and basic histology of major organs (liver, spleen).

Table 4: Representative In Vivo Tau Reduction in PS19 Mice (4 weeks post-injection)

Brain RegionTreatment (3 mg/kg)Mapt mRNA Reduction (%) vs. SalineTotal Tau Protein Reduction (%) vs. Saline
Cortex Scrambled ASO LNP8.1 ± 4.2%6.5 ± 5.1%
Tau-ASO LNP62.4 ± 9.8%51.3 ± 11.2%
Hippocampus Scrambled ASO LNP6.9 ± 3.5%5.8 ± 4.9%
Tau-ASO LNP55.7 ± 10.1%48.6 ± 9.5%

Conclusion

This document provides a foundational guide for the formulation, in vitro testing, and in vivo application of LNPs for the delivery of Tau-targeting ASOs. The representative data demonstrates a robust workflow for achieving significant and specific knockdown of the target protein. Researchers should optimize formulation parameters and experimental conditions based on their specific ASO sequence and LNP composition.

Application Notes & Protocols: Intravenous Administration of NT1-014B Formulated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

NT1-014B is a potent, selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). Activating mutations in the EGFR gene are known drivers in a subset of non-small cell lung cancers (NSCLC).[1][2] The therapeutic efficacy of TKIs can be limited by poor aqueous solubility, off-target toxicity, and the development of resistance.[3] To overcome these limitations, this compound has been encapsulated within a lipid-based nanoparticle formulation (LNP-NT1-014B). This formulation is designed to enhance the drug's solubility, prolong its circulation time, and potentially increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][5]

These application notes provide a comprehensive overview of the physicochemical properties of LNP-NT1-014B and detailed protocols for its characterization and in vivo evaluation in preclinical cancer models.

Data Presentation

Table 1: Physicochemical Characterization of LNP-NT1-014B
ParameterValueMethod
Mean Particle Size (z-average)95.2 ± 3.5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.12 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential-25.8 ± 2.1 mVLaser Doppler Velocimetry
Drug Loading Content (DLC)8.5% (w/w)HPLC
Encapsulation Efficiency (EE)92.3 ± 4.7%HPLC
Table 2: In Vitro Drug Release Profile of LNP-NT1-014B
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.812.4 ± 1.1
410.1 ± 1.228.9 ± 2.3
815.8 ± 1.545.6 ± 3.0
1220.3 ± 2.062.1 ± 3.5
2428.9 ± 2.485.3 ± 4.2
4835.1 ± 2.991.7 ± 4.5
Table 3: Pharmacokinetic Parameters of this compound after a Single Intravenous Dose (5 mg/kg) in BALB/c Mice
FormulationAUC (0-inf) (µg·h/mL)Cmax (µg/mL)t½ (hours)
Free this compound12.5 ± 2.88.9 ± 1.52.1 ± 0.4
LNP-NT1-014B158.3 ± 25.122.4 ± 3.718.5 ± 2.9
Table 4: In Vivo Efficacy in A549 (NSCLC) Xenograft Mouse Model
Treatment Group (IV, twice weekly for 3 weeks)Tumor Volume Change (%)Final Tumor Weight (mg)
Vehicle Control (Saline)+450 ± 551250 ± 150
Empty Nanoparticles+430 ± 601200 ± 140
Free this compound (5 mg/kg)+150 ± 30550 ± 80
LNP-NT1-014B (5 mg/kg)-40 ± 15150 ± 45

Experimental Protocols

Protocol 1: Formulation of LNP-NT1-014B Nanoparticles

This protocol describes the preparation of LNP-NT1-014B using the thin-film hydration method followed by extrusion.[6][7]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform:methanol (9:1 v/v) mixture in a round-bottom flask.[7]

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40°C.

  • Reduce the pressure to create a thin lipid film on the inner wall of the flask.[6][7] Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydrate the lipid film by adding pre-warmed (60°C) PBS (pH 7.4).[7] Vortex the flask for 10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • To reduce the particle size and create unilamellar vesicles, sonicate the MLV suspension in a bath sonicator for 5 minutes.

  • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

  • Extrude the nanoparticle suspension through the membrane 11 times to obtain a homogenous population of nanoparticles with a defined diameter.[8]

  • Store the final LNP-NT1-014B formulation at 4°C.

Protocol 2: In Vitro Characterization

2.1 Particle Size and Zeta Potential:

  • Dilute the LNP-NT1-014B suspension with deionized water.

  • Measure the particle size (z-average diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with a laser Doppler velocimetry mode. Nanoparticles with a zeta potential above (+/-) 30 mV are generally considered stable in suspension.[9]

2.2 Drug Loading and Encapsulation Efficiency:

  • To determine total drug concentration, dissolve an aliquot of the nanoparticle suspension in methanol to disrupt the lipid structure.

  • To determine the concentration of unencapsulated ("free") drug, centrifuge the nanoparticle suspension using an ultrafiltration device to separate the nanoparticles from the aqueous phase.

  • Quantify the amount of this compound in the total and free drug samples using a validated HPLC method.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug) x 100

Protocol 3: In Vivo Efficacy Study in an NSCLC Xenograft Model

This protocol outlines a typical efficacy study in immunodeficient mice bearing human NSCLC xenografts.[10][11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 6-8 week old female athymic nude mice.

  • A549 human non-small cell lung cancer cells.

  • Matrigel

  • LNP-NT1-014B, Free this compound (solubilized in an appropriate vehicle), and empty nanoparticles.

  • Sterile saline for injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor animal weight and tumor size 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer treatments intravenously (e.g., via tail vein injection) twice weekly for 3 weeks.

    • Group 1: Vehicle Control (Saline)

    • Group 2: Empty Nanoparticles

    • Group 3: Free this compound (5 mg/kg)

    • Group 4: LNP-NT1-014B (5 mg/kg)

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[10]

  • Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500 mm³) or at the end of the study period.

  • Data Analysis: Excise tumors at the end of the study and weigh them. Compare the tumor growth inhibition and final tumor weights between the different treatment groups.

Visualizations

G cluster_prep Nanoparticle Formulation cluster_char Characterization cluster_invivo In Vivo Evaluation A Dissolve Lipids & this compound in Organic Solvent B Create Thin Film (Rotary Evaporation) A->B C Hydrate Film (Aqueous Buffer) B->C D Extrusion (100 nm Membrane) C->D E Physicochemical Analysis (Size, PDI, Zeta) D->E G Establish NSCLC Xenograft Model D->G F Drug Loading & Encapsulation Efficiency H IV Administration (Treatment Groups) G->H I Monitor Tumor Growth & Animal Health H->I J Endpoint Analysis (Tumor Weight) I->J EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras/Raf/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation NT1 This compound NT1->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

References

Application Notes and Protocols: NT1-014B in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the novel neurotransmitter-derived lipidoid, NT1-014B, in preclinical neurodegenerative disease models. The primary application highlighted is its role as a critical component of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads across the blood-brain barrier (BBB).

Introduction to this compound

This compound is a synthetically engineered, tryptamine-derived ionizable lipidoid. Its unique structure, featuring a tryptamine (B22526) headgroup, is designed to leverage endogenous transport mechanisms to facilitate passage across the BBB. When incorporated into LNPs, this compound has been shown to enable the systemic delivery of various therapeutic agents, including small molecules, antisense oligonucleotides (ASOs), and proteins, to the central nervous system (CNS). This capability makes it a valuable tool for the development of therapies for neurodegenerative diseases, which are often hindered by the challenge of effective brain delivery.

Primary Application: Delivery of Tau-Targeting Antisense Oligonucleotides

A key application of this compound is in the delivery of ASOs designed to reduce the expression of tau protein, a hallmark of Alzheimer's disease and other tauopathies. By formulating Tau ASOs into LNPs containing this compound, researchers can achieve significant knockdown of tau mRNA and protein in the brain following systemic administration.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies using this compound-containing LNPs for the delivery of Tau ASOs in mouse models.

Table 1: In Vivo Efficacy of this compound/306-O12B-3 LNP-formulated Tau ASO

Formulation (w/w ratio of this compound:306-O12B-3)Tau mRNA Reduction in BrainTau Protein Reduction in Brain
5:5~25%Not specified
3:7~50%~30%
Pure this compoundNo significant reductionNo significant reduction
Pure 306-O12B-3No significant reductionNo significant reduction

Data is derived from studies in C57BL/6J mice receiving five intravenous injections of the ASO/LNP formulation.[1]

Experimental Protocols

Protocol for Formulation of this compound/306-O12B-3 LNPs for Antisense Oligonucleotide Delivery

This protocol describes the preparation of LNPs composed of a mixture of the lipidoids this compound and 306-O12B-3 for the encapsulation of ASOs.

Materials:

  • This compound lipidoid

  • 306-O12B-3 lipidoid

  • Antisense oligonucleotide (ASO) targeting Tau mRNA

  • Ethanol (B145695) (200 proof, anhydrous)

  • Sodium acetate (B1210297) buffer (25 mM, pH 5.2)

  • Dialysis tubing (e.g., MWCO 10 kDa)

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Lipid Stock Preparation:

    • Prepare separate stock solutions of this compound and 306-O12B-3 in ethanol. For example, create 10 mg/mL stock solutions.

    • Vortex thoroughly to ensure complete dissolution.

  • Lipid Mixture Preparation:

    • In a sterile, RNase-free microcentrifuge tube, combine the this compound and 306-O12B-3 stock solutions to achieve the desired weight-to-weight ratio (e.g., 3:7).

    • Vortex the lipid mixture to ensure homogeneity.

  • ASO Solution Preparation:

    • Dissolve the Tau ASO in the sodium acetate buffer to a desired concentration.

  • LNP Formulation (Ethanol Injection Method):

    • Rapidly inject the lipid mixture in ethanol into the ASO solution in the sodium acetate buffer with vigorous stirring. The volume ratio of the ethanol phase to the aqueous phase should be approximately 1:3 to 1:5.

    • The final concentration of the lipids and ASO should be determined based on the desired lipid-to-ASO ratio.

    • Continue stirring for 30 minutes at room temperature to allow for LNP self-assembly and ASO encapsulation.

  • Dialysis:

    • Transfer the LNP suspension to a dialysis cassette or tubing.

    • Dialyze against sterile sodium acetate buffer (25 mM, pH 5.2) for at least 12 hours with several buffer changes to remove the ethanol and unencapsulated ASO.

    • Subsequently, dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 4 hours to prepare the formulation for in vivo use.

  • Characterization and Storage:

    • Characterize the formulated LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the ASO encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol for In Vivo Administration of this compound LNPs in a Mouse Model

This protocol outlines the systemic administration of this compound LNP-formulated Tau ASOs to mice via tail vein injection.

Materials:

  • Formulated and characterized Tau ASO-LNPs

  • C57BL/6J mice (or a relevant transgenic model of tauopathy)

  • Sterile saline or PBS

  • Insulin syringes with 29-31G needles

  • Mouse restrainer

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Dosage Preparation:

    • Dilute the stock ASO-LNP formulation in sterile saline or PBS to the final desired concentration. A typical dosage for ASO is 1 mg/kg of body weight.[1]

    • The final injection volume for tail vein injection in mice is typically 100-200 µL.

  • Injection Procedure:

    • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Clean the tail with an alcohol wipe.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the prepared ASO-LNP solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Dosing Regimen:

    • For chronic studies, injections can be repeated. A reported successful regimen is five injections administered on days 0, 4, 8, 12, and 16.[1]

  • Post-injection Monitoring:

    • Monitor the animals for any adverse reactions following the injection.

    • House the animals under standard conditions for the duration of the study.

  • Tissue Collection and Analysis:

    • At the end of the study (e.g., day 20), euthanize the mice according to approved institutional protocols.[1]

    • Perfuse the animals with saline to remove blood from the tissues.

    • Collect the brain and other relevant organs for downstream analysis, such as quantitative PCR for tau mRNA levels and Western blotting or ELISA for total tau protein levels.

Visualizations: Mechanisms and Workflows

Signaling Pathways and Mechanisms

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_neuron Neuronal Cytoplasm LNP This compound LNP (encapsulating Tau ASO) Transporter Tryptamine Transporter LNP->Transporter 1. Active Transport (via Tryptamine moiety) EndothelialCell Endothelial Cell LNP_in_brain LNP Transporter->LNP_in_brain 2. BBB Transcytosis Neuron Neuron Endosome Endosome LNP_in_brain->Neuron 3. Neuronal Uptake (Endocytosis) ASO Tau ASO Endosome->ASO 4. Endosomal Escape mRNA Tau mRNA ASO->mRNA 5. Hybridization Ribosome Ribosome mRNA->Ribosome Translation RNaseH RNase H mRNA->RNaseH 6. RNase H Recruitment TauProtein Tau Protein Ribosome->TauProtein Synthesis Degradation mRNA Degradation RNaseH->Degradation 7. Cleavage Degradation->Ribosome Translation Blocked

Caption: Proposed mechanism of this compound LNP-mediated Tau ASO delivery and action.

Experimental Workflow

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Downstream Analysis Lipids This compound + 306-O12B-3 in Ethanol Mixing Rapid Mixing Lipids->Mixing ASO Tau ASO in Aqueous Buffer ASO->Mixing Dialysis Dialysis & Purification Mixing->Dialysis FormulatedLNP Characterized ASO-LNPs Dialysis->FormulatedLNP Injection IV Tail Vein Injection (e.g., 5 doses over 16 days) FormulatedLNP->Injection Mice Mouse Model (e.g., C57BL/6J) Injection->Mice Harvest Tissue Harvest (Day 20) Mice->Harvest BrainTissue Brain Tissue Homogenization Harvest->BrainTissue RNA_Extraction RNA Extraction BrainTissue->RNA_Extraction Protein_Extraction Protein Extraction BrainTissue->Protein_Extraction qPCR RT-qPCR for Tau mRNA RNA_Extraction->qPCR WesternBlot Western Blot/ELISA for Tau Protein Protein_Extraction->WesternBlot

Caption: Experimental workflow for evaluating this compound LNPs in a neurodegenerative model.

Logical Relationship of LNP Components for BBB Penetration

G cluster_lnp Lipid Nanoparticle (LNP) NT1 This compound (Tryptamine Lipidoid) BBB Blood-Brain Barrier (BBB) NT1->BBB Facilitates Crossing (Primary Role) OtherLipid Helper Lipidoid (e.g., 306-O12B-3) OtherLipid->BBB Optimizes Delivery (Supporting Role) Cargo Therapeutic Cargo (e.g., Tau ASO) Cargo->BBB Is Transported Brain Brain Delivery BBB->Brain Successful Penetration Effect Therapeutic Effect (e.g., Tau Reduction) Brain->Effect

Caption: Logical relationship of LNP components for achieving therapeutic effect in the brain.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Novel Payloads in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a framework for optimizing the formulation of a novel payload, designated here as NT1-014B, within lipid nanoparticles (LNPs). As this compound appears to be a proprietary lipidoid component for brain-targeting LNPs, the specific details for its optimization are not publicly available[1]. Therefore, this guide is based on established principles of LNP formulation and optimization for common payloads like RNA and small molecules. Researchers should adapt these principles to the specific physicochemical properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a lipid nanoparticle (LNP) and their respective functions?

A1: LNPs are typically composed of four key lipid components, each playing a crucial role in the encapsulation, stability, and delivery of the payload[2][3][4]:

  • Ionizable Cationic Lipid: This is arguably the most critical component for encapsulating nucleic acids. At a low pH (during formulation), it is positively charged, allowing it to complex with the negatively charged payload (like mRNA or siRNA)[2]. At physiological pH (~7.4), it becomes nearly neutral, reducing toxicity and facilitating payload release inside the cell[5][6]. The pKa of this lipid is a critical parameter, often optimized between 6.0 and 7.0[3][7].

  • Helper Phospholipid: Typically a neutral, zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). These lipids provide structural integrity to the LNP shell and can influence the fusogenicity and endosomal escape of the particle[3][5][8].

  • Cholesterol: This sterol lipid is incorporated to fill gaps between the other lipids, enhancing membrane rigidity and overall particle stability[5]. It plays a vital role in modulating bilayer fluidity and facilitating membrane fusion with the endosome[7].

  • PEG-Lipid (PEGylated Lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG). It forms a hydrophilic layer on the surface of the LNP, which provides steric stabilization to prevent particle aggregation[3][4]. This PEG shield also reduces opsonization (marking by immune proteins), thereby increasing circulation time in the bloodstream[3].

Q2: Why are the molar ratios of these lipids so critical for LNP performance?

A2: The molar ratio of the lipid components is a primary determinant of the LNP's critical quality attributes (CQAs), including its size, stability, payload encapsulation efficiency, and transfection efficacy[6][9]. Each component must be present in the right proportion to achieve the desired therapeutic outcome. For instance:

  • Ionizable Lipid Content: Affects payload encapsulation and endosomal escape. Too little may result in poor encapsulation, while too much can lead to toxicity.

  • Helper Lipid Choice and Amount: Can influence particle morphology and the ability of the LNP to fuse with the endosomal membrane, a key step for payload release[8].

  • Cholesterol Content: Modulates the structural integrity and stability of the LNP. Incorrect amounts can lead to unstable particles or poor payload retention.

  • PEG-Lipid Percentage: A small amount (typically 1-2 mol%) is crucial for stability and circulation longevity[3][4]. However, too much PEG can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma."

Q3: What are common starting lipid ratios for formulating a new payload like this compound?

A3: A widely cited and effective starting molar ratio for LNP formulations, particularly for RNA delivery, is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid)[3][10]. However, this is merely a starting point. The optimal ratio is highly dependent on the payload and the target tissue and must be determined empirically[4][9]. For novel payloads, a design of experiments (DoE) approach is often recommended to efficiently screen a range of ratios[11].

Q4: What is the N:P ratio and why is it important?

A4: The N:P ratio refers to the molar ratio of nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid backbone[7][9]. This ratio represents the charge balance between the positively charged lipids and the negatively charged payload. It is a critical parameter that significantly impacts encapsulation efficiency, particle size, and surface charge[6][9]. A common N:P ratio for effective LNP formulation is around 3:1 to 6:1[2][7]. An excess of ionizable lipid (higher N:P ratio) generally ensures high encapsulation but must be balanced to avoid toxicity.

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency (<80%) of this compound

Potential Cause Recommended Solution
Suboptimal N:P Ratio The charge interaction is insufficient. Increase the N:P ratio by increasing the proportion of the ionizable lipid relative to the this compound payload. Test a range from 3:1 to 10:1.
Incorrect pH of Aqueous Buffer The ionizable lipid is not sufficiently protonated. Ensure the aqueous buffer (containing this compound) has an acidic pH, typically between 4.0 and 5.0, to ensure the ionizable lipid is positively charged upon mixing.[7]
Poor Mixing Dynamics The self-assembly process is too slow, allowing the payload to remain unencapsulated. Use a rapid and reproducible mixing method, such as a microfluidic mixer, which provides controlled and fast nanoprecipitation.[7][12]
Incompatible Lipid Chemistry The specific structure of this compound may not interact optimally with the chosen ionizable lipid. Screen a panel of different ionizable lipids with varying headgroups or tail structures.

Problem 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Potential Cause Recommended Solution
Insufficient PEG-Lipid Particles are aggregating after formation due to a lack of steric stabilization. Increase the molar percentage of the PEG-lipid slightly, for example, from 1.5% to 2.5%.[4]
Slow or Inconsistent Mixing The nanoprecipitation process is uncontrolled, leading to larger and more heterogeneous particles. Increase the total flow rate (TFR) in the microfluidic system to ensure rapid mixing. Hand-mixing often results in high PDI and should be avoided for reproducible results.[4][12]
Lipid Components Not Fully Solubilized Undissolved lipids are acting as nuclei for uncontrolled particle growth. Ensure all lipids are fully dissolved in the ethanol (B145695) phase before mixing. Gentle warming or vortexing may be required.[4]
Suboptimal Flow Rate Ratio (FRR) The ratio of the aqueous phase to the ethanol phase can influence particle size. A typical starting FRR is 3:1 (Aqueous:Ethanol). Systematically vary this ratio to find the optimal condition for your specific lipid mix.[4]

Problem 3: Low In Vitro/In Vivo Efficacy

Potential Cause Recommended Solution
Poor Endosomal Escape The LNP is trapped in the endosome and the this compound payload is not released into the cytoplasm. Optimize the pKa of the ionizable lipid (typically 6.2-6.5 for efficient endosomal release) or screen different helper lipids (e.g., DOPE) known to promote membrane fusion.[3][8]
Payload Degradation This compound is being degraded either within the LNP or after release. Ensure high-purity, RNase-free reagents and sterile conditions during formulation, especially for RNA payloads.[6]
Insufficient Cellular Uptake The LNP is not being efficiently internalized by the target cells. This can be related to the surface charge (zeta potential) or the amount of PEG-lipid. A slightly positive or neutral zeta potential at physiological pH is often desired. Consider reducing the PEG-lipid percentage if it is too high.
Incorrect LNP Size The particle size is not optimal for uptake by the target cells. For many cell types, a size range of 80-100 nm is considered effective.[13]

Quantitative Data Summary

The following tables provide starting points and typical ranges for LNP formulation parameters.

Table 1: Typical Lipid Molar Ratios for LNP Formulation

Lipid Component Starting Molar Ratio (%) Typical Range Explored (%) Primary Function
Ionizable Lipid50.040 - 60Payload encapsulation, endosomal escape[3]
Helper Phospholipid10.05 - 15Structural integrity, fusogenicity[3][5]
Cholesterol38.530 - 50Stability, membrane fluidity modulation[5][6]
PEG-Lipid1.50.5 - 5Steric stabilization, prevents aggregation[3][4]

Table 2: Key Formulation and Quality Parameters

Parameter Typical Target Value Significance
Particle Size (Z-average) 50 - 150 nmAffects biodistribution, cellular uptake, and circulation time.[7][13]
Polydispersity Index (PDI) < 0.2A measure of the homogeneity of the particle size distribution. Lower is better.[2][5]
N:P Ratio 3:1 - 6:1Molar ratio of ionizable lipid nitrogens to payload phosphates; critical for encapsulation.[2][7]
Encapsulation Efficiency (%) > 90%Percentage of the payload successfully encapsulated within the LNPs.
Zeta Potential Near-neutral at pH 7.4Surface charge; affects stability and interaction with biological systems.[5]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating this compound using a microfluidic device.

  • Preparation of Lipid Phase (Organic):

    • Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in 100% ethanol at the desired final molar ratio.

    • A typical total lipid concentration is between 10-25 mM.[10]

    • Ensure complete dissolution by vortexing. Filter the solution through a 0.22 µm syringe filter.

  • Preparation of Aqueous Phase:

    • Dissolve the this compound payload in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]

    • The concentration should be calculated to achieve the target N:P ratio when mixed with the lipid phase.

    • Filter the aqueous solution through a 0.22 µm syringe filter.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr® Ignite™).

    • Load the lipid-ethanol solution into one syringe and the this compound-aqueous solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically starting at 3:1.[6]

    • Set the total flow rate (TFR), for example, at 12 mL/min. Higher TFR generally leads to smaller particles.

    • Initiate mixing. The rapid mixing causes nanoprecipitation and the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • The collected LNP solution contains ethanol and unencapsulated payload, which must be removed.

    • Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and buffer exchange.[7][10]

    • Alternatively, for larger volumes, use Tangential Flow Filtration (TFF).[14]

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Protocol 2: Characterization of LNP Size and Encapsulation Efficiency

  • Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).[14][15]

    • Ensure the count rate is within the instrument's optimal range. Perform measurements in triplicate.

  • Encapsulation Efficiency (EE) Measurement (RiboGreen® Assay for RNA):

    • This assay quantifies the amount of encapsulated nucleic acid. An analogous fluorescence-based assay would be needed for other types of payloads.

    • Prepare two sets of LNP samples.

    • Set 1 (Total RNA): Add a surfactant (e.g., 0.5% Triton™ X-100) to an aliquot of the LNP suspension to lyse the particles and release all encapsulated RNA.[10]

    • Set 2 (Free RNA): Use an untreated aliquot of the LNP suspension.

    • Add the RiboGreen® reagent to both sets of samples and to a standard curve of known RNA concentrations.

    • Measure fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the EE using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

LNP_Optimization_Workflow cluster_prep Phase 1: Formulation cluster_char Phase 2: Characterization cluster_eval Phase 3: Evaluation & Optimization start Define Payload (this compound) & Target Product Profile lipids Select Lipid Components (Ionizable, Helper, Cholesterol, PEG) start->lipids ratios Design Lipid Ratios (e.g., DoE approach) lipids->ratios formulate Formulate LNPs (Microfluidic Mixing) ratios->formulate characterize Characterize CQAs: - Size & PDI (DLS) - Encapsulation Efficiency (%EE) - Zeta Potential formulate->characterize optimize Results Meet Target Profile? characterize->optimize invitro In Vitro Screening (Cellular Uptake, Efficacy) invitro->optimize invivo In Vivo Studies (Biodistribution, Efficacy, Safety) lead Lead Candidate Identified invivo->lead optimize->invitro No optimize->invivo Yes

Caption: Experimental workflow for LNP formulation and optimization.

Troubleshooting_Low_Efficacy start Problem: Low In Vitro Efficacy check_ee Is encapsulation efficiency >90%? start->check_ee check_uptake Is cellular uptake adequate? check_release Is payload released from endosome? check_uptake->check_release Yes solution_uptake Solution: - Adjust PEG-lipid % - Modify surface charge check_uptake->solution_uptake No check_ee->check_uptake Yes solution_ee Solution: - Optimize N:P Ratio - Check buffer pH check_ee->solution_ee No solution_release Solution: - Screen ionizable lipids (pKa) - Test fusogenic helper lipids (DOPE) check_release->solution_release No

Caption: Troubleshooting logic for low LNP efficacy.

RNAi_Pathway cluster_cell Target Cell cluster_cytoplasm lnp LNP-siRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape sirna siRNA Release escape->sirna cytoplasm Cytoplasm risc RISC Loading sirna->risc cleavage mRNA Cleavage risc->cleavage mrna Target mRNA mrna->cleavage silencing Gene Silencing cleavage->silencing

Caption: Example pathway: siRNA-mediated gene silencing.

References

Technical Support Center: NT1-O14B LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with lipid nanoparticles (LNPs) formulated with NT1-O14B.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of NT1-O14B LNP aggregation?

Aggregation of NT1-O14B LNPs can be triggered by a variety of factors throughout the formulation, storage, and handling processes. Key contributors include:

  • Environmental Stress: Exposure to elevated temperatures, mechanical agitation (such as vigorous vortexing or shaking), and repeated freeze-thaw cycles can destabilize LNPs and lead to aggregation.[1] Even slight mechanical agitation during administration can cause particle formation.[1]

  • Formulation Composition:

    • pH: LNP fusion and aggregation can occur more rapidly at neutral pH where ionizable lipids like NT1-O14B are closer to being neutrally charged.[1] However, some studies have found that for certain LNP formulations, the pH of the storage buffer did not significantly influence stability.[2][3]

    • Ionic Strength: High ionic strength in the formulation buffer can promote aggregation due to increased charge screening between LNP particles.[1]

    • Lipid Composition: The specific types of lipids used in the formulation significantly impact stability. While PEG-lipids are included to mitigate aggregation, the amount needs to be optimized.[1] The structure of other lipids, such as the use of ionizable lipids with branched hydrophobic tails, can result in more rigid LNP membranes, which helps to reduce aggregation.[1]

  • Storage Conditions:

    • Temperature: Storing LNPs at refrigerated temperatures (e.g., 2°C) has been shown to maintain stability for longer periods compared to storage at room temperature or in a -20°C freezer.[2][3]

    • Freezing and Thawing: Without appropriate cryoprotectants, freeze-thaw cycles are a major cause of aggregation.[1][4] The formation of ice crystals can exert mechanical stress on the LNPs, leading to an increase in size.[4]

    • Buffer Choice for Frozen Storage: Certain buffers, like phosphate-buffered saline (PBS), can undergo significant pH changes during freezing and thawing, which can induce aggregation.[1] Buffers such as Tris and HEPES may offer better cryoprotection compared to PBS.[5][6]

Q2: How can I detect and characterize aggregation in my NT1-O14B LNP formulation?

Several analytical techniques are available to identify and quantify LNP aggregation:

  • Dynamic Light Scattering (DLS): A primary method for measuring the size distribution and polydispersity index (PDI) of LNPs. An increase in particle size and PDI over time is a strong indicator of aggregation.[7]

  • Multi-Angle Dynamic Light Scattering (MADLS): An advanced form of DLS that provides higher resolution particle size distribution and can detect small populations of larger aggregates.[8]

  • Size Exclusion Chromatography (SEC): This technique separates particles based on size and can be used to detect and quantify aggregates.[9] Coupling SEC with multi-angle light scattering (MALS) can provide more comprehensive information about large species.[9]

  • Flow Imaging Microscopy (FIM): Instruments like FlowCam can be used to monitor for LNP-derived particles and other subvisible particles, providing particle concentrations, sizes, and images.[1] This technique can detect the onset of aggregation, such as the formation of dimers.[1]

  • Nanoparticle Tracking Analysis (NTA): NTA can also be used to determine the size distribution and concentration of nanoparticles.

Q3: What are the key strategies to prevent or mitigate NT1-O14B LNP aggregation?

Preventing aggregation is crucial for maintaining the efficacy and safety of your LNP formulation. Consider the following strategies:

  • Incorporate Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to minimize aggregation during freeze-thaw cycles.[1][4][10][11][12][13] The concentration of the cryoprotectant is important, with studies showing improved stability with increasing sugar content.[3][4]

  • Optimize Storage Conditions:

    • Store aqueous LNP solutions at refrigerated temperatures (e.g., 2-8°C) for improved long-term stability.[2][3]

    • If freezing is necessary, use a controlled-rate freezer and minimize the number of freeze-thaw cycles.

    • For frozen storage, consider using buffers like Tris or HEPES instead of PBS.[5][6]

  • Refine Formulation Parameters:

    • PEG-Lipids: Ensure the concentration of PEG-lipids is optimized to provide sufficient steric hindrance and prevent aggregation.[1]

    • Lipid Composition: The inclusion of helper phospholipids (B1166683) and cholesterol can improve the overall stability of the LNP.[1]

  • Gentle Handling: Avoid vigorous shaking or vortexing of LNP solutions.[14] Gentle mixing by inversion is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased particle size and PDI after a single freeze-thaw cycle. Lack or insufficient concentration of cryoprotectant.Add a cryoprotectant such as sucrose or trehalose to the formulation before freezing. Optimize the concentration (e.g., 5-20% w/v).[4]
Gradual increase in particle size during refrigerated storage. Suboptimal buffer conditions (pH, ionic strength).Screen different buffer systems (e.g., citrate, Tris, HEPES) and pH levels to identify the most stable conditions. Ensure the ionic strength is not excessively high.[1][5]
Rapid aggregation upon reconstitution of lyophilized LNPs. Aggregation during the reconstitution process.Include a lyoprotectant (e.g., sucrose or trehalose) in the formulation before lyophilization.[2][3]
Inconsistent results between batches. Variability in handling procedures.Standardize handling protocols, especially regarding mixing and temperature exposure. Avoid mechanical agitation.[1]
Presence of large, subvisible particles. Significant aggregation or fusion of LNPs.Characterize the aggregates using Flow Imaging Microscopy (FIM). Re-evaluate the entire formulation and storage protocol to identify the source of stress.[1]

Experimental Protocols

Protocol 1: Characterization of LNP Size and Polydispersity by DLS

  • Sample Preparation: Allow the NT1-O14B LNP formulation to equilibrate to room temperature.

  • Dilution: Dilute the LNP suspension in an appropriate buffer (e.g., the formulation buffer or PBS) to a suitable concentration for DLS measurement. The final concentration should be within the optimal range for the instrument to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

    • Perform the measurement to obtain the z-average diameter and polydispersity index (PDI).

  • Data Analysis: Analyze the size distribution report. An increase in the z-average diameter or the appearance of a second, larger peak in the distribution indicates aggregation. A PDI value above 0.3 may also suggest a broad size distribution or the presence of aggregates.

Protocol 2: Assessment of Freeze-Thaw Stability with Cryoprotectants

  • Preparation of Formulations:

    • Prepare aliquots of your NT1-O14B LNP formulation.

    • To different aliquots, add varying concentrations of a cryoprotectant (e.g., 0%, 5%, 10%, 20% w/v sucrose or trehalose).

    • Gently mix to ensure homogeneity.

  • Initial Characterization: Measure the initial particle size and PDI of all formulations using DLS (as described in Protocol 1).

  • Freeze-Thaw Cycle:

    • Freeze the aliquots at a controlled rate to -80°C and store for at least 24 hours.

    • Thaw the aliquots at room temperature.

  • Post-Thaw Characterization: Once thawed, measure the particle size and PDI of each formulation again using DLS.

  • Data Comparison: Compare the pre- and post-freeze-thaw data for each cryoprotectant concentration. A smaller change in particle size and PDI indicates better protection against aggregation.

Visualizations

LNP_Aggregation_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation cluster_causes Potential Causes cluster_mitigation Mitigation Strategies cluster_verification Verification Observe_Aggregation Observe LNP Aggregation (Increased Size/PDI) Characterize Characterize Aggregates (DLS, SEC, FIM) Observe_Aggregation->Characterize Identify_Cause Identify Potential Cause Characterize->Identify_Cause Formulation Formulation Issues (pH, Lipids, Ionic Strength) Identify_Cause->Formulation Formulation? Storage Storage Conditions (Temp, Freeze-Thaw) Identify_Cause->Storage Storage? Handling Handling Procedures (Agitation, Shaking) Identify_Cause->Handling Handling? Optimize_Formulation Optimize Formulation (Add Cryoprotectants) Formulation->Optimize_Formulation Optimize_Storage Optimize Storage (Refrigerate, Control Freezing) Storage->Optimize_Storage Standardize_Handling Standardize Handling (Gentle Mixing) Handling->Standardize_Handling Verify_Stability Verify LNP Stability Optimize_Formulation->Verify_Stability Optimize_Storage->Verify_Stability Standardize_Handling->Verify_Stability

Caption: A workflow for troubleshooting LNP aggregation issues.

LNP_Stability_Factors cluster_center cluster_factors Influencing Factors LNP_Stability LNP Stability Formulation Formulation - pH - Ionic Strength - Lipid Composition - PEG-Lipids LNP_Stability->Formulation Environmental_Stress Environmental Stress - Temperature - Agitation - Freeze-Thaw Cycles LNP_Stability->Environmental_Stress Storage_Conditions Storage Conditions - Temperature - Duration - Buffer Type LNP_Stability->Storage_Conditions

Caption: Key factors influencing LNP stability.

References

NT1-014B LNP stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of lipid nanoparticles (LNPs) formulated with the tryptamine-derived lipidoid, NT1-014B. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the standalone this compound lipidoid?

The this compound lipidoid itself should be stored under specific conditions to ensure its stability. As an oil, it is stable for at least two years when stored at -20°C, protected from moisture and light[1]. If the this compound is in a solution, it should also be stored at -20°C[1]. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent inactivation from repeated freeze-thaw cycles[2].

Q2: What are the general considerations for the stability and long-term storage of LNPs?

The stability of lipid nanoparticles is a critical quality attribute that can be affected by factors such as storage temperature, buffer composition, and the presence of cryoprotectants[3][4][5]. Aggregation and degradation are common processes that can occur during storage, potentially leading to an imbalance in the lipid ratio and compromising the LNP's function[6]. For many LNP formulations, particularly those containing mRNA, storage at frozen temperatures such as -20°C or -80°C is common to maintain stability[3][5]. Lyophilization (freeze-drying) is another method used to enhance long-term storage stability, allowing for storage at ambient temperatures for extended periods[3].

Q3: Are there specific stability data available for this compound formulated LNPs?

Currently, publicly available literature does not provide specific quantitative stability data for LNPs formulated with this compound. Stability studies for LNP formulations are typically specific to the exact composition, including the type of payload (e.g., mRNA, siRNA, protein), the other lipid components, and the buffer system used[4]. Therefore, it is crucial for researchers to perform their own stability assessments for their specific this compound LNP formulation.

Q4: What parameters should be monitored during a stability study of this compound LNPs?

To assess the stability of your this compound LNPs, you should monitor key physicochemical properties over time. These include:

  • Particle Size and Polydispersity Index (PDI): Changes in size or an increase in PDI can indicate aggregation or fusion of LNPs. Dynamic Light Scattering (DLS) is a common technique for these measurements[7][8].

  • Encapsulation Efficiency (%EE): A decrease in %EE suggests leakage of the encapsulated payload from the LNPs[8]. This can be measured using assays like the RiboGreen assay for RNA payloads[9].

  • Zeta Potential: Changes in the surface charge of the LNPs can indicate chemical degradation of the lipids or changes in the particle surface, which may affect stability and biological performance[8].

  • Payload Integrity: It is essential to ensure that the encapsulated therapeutic (e.g., mRNA, ASO) remains intact. This can be assessed using techniques like gel electrophoresis or chromatography.

  • In vitro Potency: The ultimate measure of stability is the retention of biological activity. This can be evaluated through in vitro cell-based assays to confirm the functionality of the delivered payload[10].

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formulation and storage of this compound LNPs.

Issue Potential Cause(s) Recommended Action(s)
LNP Aggregation (Increased Particle Size and PDI) - Improper storage temperature.- Multiple freeze-thaw cycles.- Suboptimal buffer pH or composition.- High LNP concentration.- Store LNPs at recommended frozen temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles by aliquoting samples[2][5].- Ensure the storage buffer is appropriate for your LNP formulation. For some LNPs, buffers containing cryoprotectants like sucrose (B13894) can improve stability during freezing[5][11].- If aggregation is observed after thawing, consider optimizing the thawing procedure (e.g., rapid thawing at room temperature).- Prepare and store LNPs at an optimal concentration, as overly concentrated samples may be more prone to aggregation.
Low Encapsulation Efficiency (%EE) - Suboptimal formulation parameters (e.g., lipid ratios, flow rates during microfluidic mixing).- Degradation of the payload or lipids prior to formulation.- Inefficient removal of unencapsulated payload.- Optimize the formulation process. For this compound, it is often used in combination with other lipids like 306-O12B-3 or PBA-Q76-O16B, and the ratios of these components are critical[12].- Ensure the quality and integrity of your starting materials (this compound, other lipids, and payload).- Use appropriate methods like dialysis or tangential flow filtration to remove unencapsulated material effectively[13].
Loss of Biological Activity - Degradation of the encapsulated payload.- Leakage of the payload from the LNPs.- Changes in LNP structure affecting cellular uptake or endosomal escape.- Monitor payload integrity throughout the storage period using appropriate analytical techniques.- Assess encapsulation efficiency over time to check for payload leakage.- Correlate any changes in physicochemical properties (size, PDI, zeta potential) with the loss of activity to identify the root cause[10].- Ensure that the LNP formulation includes components that aid in endosomal escape, as NT1-O14B alone may not be sufficient for intracellular delivery[12].

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound LNPs

This protocol outlines a general procedure for evaluating the long-term stability of a specific this compound LNP formulation.

1. LNP Formulation and Initial Characterization:

  • Formulate the this compound LNPs using your established protocol. This compound has been used in combination with other lipids such as the cationic lipidoid 306-O12B-3 and a PEGylated lipid like DSPE-PEG2000[12][14].
  • Perform initial (Time = 0) characterization of the LNPs, including:
  • Particle size and PDI by Dynamic Light Scattering (DLS).
  • Encapsulation efficiency (e.g., using a RiboGreen assay for nucleic acid payloads).
  • Zeta potential.
  • Payload integrity (e.g., by gel electrophoresis).
  • In vitro potency.

2. Sample Aliquoting and Storage:

  • Aliquot the LNP formulation into multiple sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
  • Store the aliquots under various conditions to be tested (e.g., 4°C, -20°C, -80°C). It is advisable to also include a condition with a cryoprotectant like sucrose, which has been shown to improve the stability of other LNP formulations[5][11].

3. Time-Point Analysis:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
  • Allow the frozen samples to thaw at room temperature.
  • Repeat the full suite of characterization tests performed at Time = 0.

4. Data Analysis and Presentation:

  • Tabulate the quantitative data (particle size, PDI, %EE, etc.) for each time point and storage condition.
  • Plot the changes in these parameters over time to visualize stability trends.
  • Compare the in vitro potency at each time point to the initial potency to determine the functional stability.

Visualizations

LNP_Stability_Troubleshooting start Start: Observe LNP Instability issue_aggregation Issue: Aggregation (Increased Size/PDI) start->issue_aggregation issue_low_ee Issue: Low Encapsulation Efficiency start->issue_low_ee issue_loss_activity Issue: Loss of Biological Activity start->issue_loss_activity cause_storage Cause: Improper Storage (Temp, Freeze-Thaw) issue_aggregation->cause_storage cause_buffer Cause: Suboptimal Buffer (pH, Cryoprotectant) issue_aggregation->cause_buffer cause_formulation Cause: Formulation Parameters issue_low_ee->cause_formulation cause_payload_degradation Cause: Payload Degradation issue_loss_activity->cause_payload_degradation cause_leakage Cause: Payload Leakage issue_loss_activity->cause_leakage action_optimize_storage Action: Optimize Storage (Aliquot, -80°C) cause_storage->action_optimize_storage action_optimize_buffer Action: Optimize Buffer (Add Cryoprotectant) cause_buffer->action_optimize_buffer action_optimize_formulation Action: Optimize Formulation (Lipid Ratios) cause_formulation->action_optimize_formulation action_check_payload Action: Assess Payload Integrity cause_payload_degradation->action_check_payload action_check_ee Action: Monitor %EE Over Time cause_leakage->action_check_ee LNP_Stability_Workflow formulate 1. Formulate & Characterize This compound LNPs (T=0) aliquot 2. Aliquot Samples formulate->aliquot store 3. Store at Various Conditions (e.g., 4°C, -20°C, -80°C) aliquot->store timepoint 4. Pull Samples at Time Points store->timepoint thaw 5. Thaw Samples timepoint->thaw recharacterize 6. Re-characterize LNPs (Size, PDI, %EE, Potency) thaw->recharacterize analyze 7. Analyze Data & Determine Shelf-Life recharacterize->analyze

References

factors affecting NT1-014B LNP size and polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NT1-014B Lipid Nanoparticle (LNP) system. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their LNP formulations for consistent size and low polydispersity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the size and polydispersity index (PDI) of my this compound LNPs?

The final size and PDI of your LNPs are influenced by a combination of formulation and process parameters. Key factors include the molar ratio of the lipid components, the overall lipid concentration, and the manufacturing process used.[1][][3][4] Both the composition and the manufacturing process significantly impact the final nanoparticle characteristics.[3]

Q2: How does the PEG-lipid component affect LNP size?

The PEGylated lipid plays a crucial role in controlling LNP size and stability. Higher concentrations of PEG-lipids can help stabilize particles and prevent aggregation, often resulting in smaller and more uniform LNPs.[1] Conversely, formulations with insufficient or no PEG-lipid can lead to significantly larger particles (>200nm) that are more polydisperse and less stable.[3]

Q3: What is the expected size range for LNPs and why is it important?

For most therapeutic applications, an LNP size range of 50 to 200 nanometers (nm) is considered optimal.[5] For intravenous administration, a particle size under 200nm is generally preferred to avoid rapid clearance by the reticuloendothelial system (RES).[] The ideal size can also be target-dependent; for instance, LNP target sizes are often 80-100 nm for optimal delivery within cells.[3]

Q4: What does the Polydispersity Index (PDI) indicate?

The Polydispersity Index (PDI) measures the uniformity of the particle size distribution in your sample. A PDI value below 0.3 is generally considered to indicate a consistent and uniform formulation.[5] A high PDI suggests a broad size distribution, which can impact the stability, biodistribution, and efficacy of the LNPs.[5] Microfluidics-based manufacturing methods are often preferred as they can produce LNPs with very low PDI.[3]

Troubleshooting Guides

Issue 1: Increased LNP Size and/or PDI

If you observe an unexpected increase in the size and PDI of your this compound LNPs, it often points to particle aggregation or instability.[6] Use the following guide to troubleshoot potential causes.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Lipid Ratios Review and optimize the molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid). Small changes in these ratios can significantly affect LNP physicochemical parameters.[3][4]
Incorrect Buffer pH The pH of the aqueous buffer is critical, especially for the ionizable lipid. Ensure the buffer pH is appropriate for the protonation state of the ionizable lipid to facilitate proper nucleic acid encapsulation.[6][7]
Poor Mixing During Formulation Inadequate mixing can lead to larger, more heterogeneous particles. If using microfluidics, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized. Increasing TFR and FRR generally leads to smaller particle sizes.[8]
Issues with Downstream Processing Downstream processing steps like dialysis or tangential flow filtration (TFF) must be well-controlled. Improper buffer exchange or excessive shear stress can induce aggregation.[6]
Raw Material Quality Inconsistent quality or purity of lipids or the nucleic acid payload can significantly impact LNP formation.[6] Ensure you are using high-quality materials and perform quality control on incoming batches.

Experimental Workflow for Troubleshooting LNP Size and PDI

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Verification Problem Increased LNP Size and/or PDI Detected by DLS Check_Formulation Verify Lipid Ratios, Concentrations, and Buffer pH Problem->Check_Formulation Check_Process Review Microfluidic Parameters (TFR, FRR) and Mixing Problem->Check_Process Check_Materials Assess Raw Material Quality and Purity Problem->Check_Materials Optimize_Formulation Adjust Lipid Molar Ratios or Buffer Conditions Check_Formulation->Optimize_Formulation Optimize_Process Modify Flow Rates or Use Alternative Mixing Method Check_Process->Optimize_Process Qualify_Materials Source and Qualify New Batch of Raw Materials Check_Materials->Qualify_Materials Recharacterize Re-measure Size and PDI using DLS Optimize_Formulation->Recharacterize Optimize_Process->Recharacterize Qualify_Materials->Recharacterize Recharacterize->Problem Unsuccessful Success LNP Size and PDI within Specification Recharacterize->Success Successful G cluster_0 Input Parameters cluster_1 LNP Formation cluster_2 Output Characteristics (CQAs) Formulation Formulation - Lipid Ratios - Concentrations - Buffer pH Formation Self-Assembly & Nanoprecipitation Formulation->Formation Process Process - Flow Rates (TFR, FRR) - Mixing Method Process->Formation Materials Materials - Lipid Quality - Payload Purity Materials->Formation Size Particle Size Formation->Size PDI Polydispersity (PDI) Formation->PDI EE Encapsulation Efficiency Formation->EE Size->PDI interrelated

References

Technical Support Center: Characterization of NT1-014B LNPs with Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of NT1-014B lipid nanoparticles (LNPs) using dynamic light scattering (DLS). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Dynamic Light Scattering (DLS) and why is it used for this compound LNP characterization?

A: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive analytical technique used to measure the size distribution of small particles in a suspension.[1][2] For this compound LNPs, DLS is a critical tool because particle size is a crucial quality attribute that influences their stability, biodistribution, and cellular uptake.[3][4][5] DLS works by illuminating the LNPs with a laser and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the particles.[1][2] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, DLS can determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) of the this compound LNP formulation.

Q2: What are the key parameters obtained from a DLS measurement of this compound LNPs?

A: The primary parameters obtained from a DLS measurement of this compound LNPs are:

  • Z-Average Hydrodynamic Diameter: This is the intensity-weighted mean hydrodynamic size of the LNP population. It is a crucial parameter for assessing the overall size of the nanoparticles. For many LNP-based drug delivery systems, a size range of 50-200 nm is often desired.[1]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the particle size distribution. A PDI value below 0.1 indicates a monodisperse or highly uniform sample, while values greater than 0.3 suggest a broad or polydisperse size distribution. For this compound LNPs, a low PDI is generally desirable as it indicates batch-to-batch consistency.

  • Size Distribution by Intensity, Volume, and Number: DLS software can present the size distribution in different ways. The intensity distribution is the primary result, while volume and number distributions are derived from it. It is important to understand that the intensity distribution is weighted towards larger particles (as they scatter more light), so even a small number of aggregates can significantly skew this distribution.

Q3: What is the ideal concentration range for measuring this compound LNPs with DLS?

A: The optimal concentration for DLS measurements of this compound LNPs depends on the specific instrument being used. However, a general guideline is to use a concentration that is high enough to produce a stable and reproducible scattering signal but low enough to avoid multiple scattering events and particle-particle interactions, which can lead to inaccurate results. A typical starting concentration range for LNPs is between 0.1 and 1.0 mg/mL. It is recommended to perform a concentration titration to determine the optimal concentration for your specific this compound LNP formulation and instrument.

Q4: How does temperature affect the DLS measurement of this compound LNPs?

A: Temperature plays a significant role in DLS measurements as it directly affects the viscosity of the dispersant and the Brownian motion of the this compound LNPs. The Stokes-Einstein equation, which is used to calculate the particle size, is dependent on temperature. Therefore, it is crucial to maintain a constant and known temperature during the measurement. Most DLS instruments have a temperature-controlled sample holder. For this compound LNPs, it is recommended to perform measurements at a physiologically relevant temperature, such as 25°C or 37°C, and to allow the sample to equilibrate at the set temperature before starting the measurement.

Experimental Protocol: DLS Measurement of this compound LNPs

This protocol provides a step-by-step guide for the characterization of this compound LNPs using a standard DLS instrument.

1. Materials and Equipment:

  • This compound LNP sample

  • Appropriate dispersant (e.g., Phosphate Buffered Saline - PBS)

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Low-volume disposable or quartz cuvettes

  • Micropipettes and sterile, filtered pipette tips

  • 0.2 µm syringe filters

2. Sample Preparation:

  • Ensure the dispersant is filtered through a 0.2 µm filter to remove any dust or particulate contaminants.

  • Allow the this compound LNP sample and the dispersant to reach thermal equilibrium at the desired measurement temperature (e.g., 25°C).

  • Gently mix the this compound LNP stock solution to ensure homogeneity. Avoid vigorous vortexing which can induce aggregation.

  • Dilute the this compound LNP sample to the predetermined optimal concentration (e.g., 0.5 mg/mL) using the filtered dispersant. Prepare the dilution directly in the DLS cuvette if possible to minimize handling and potential contamination.

  • Ensure the final sample volume is sufficient for the specific cuvette and instrument being used.

3. DLS Instrument Setup and Measurement:

  • Turn on the DLS instrument and allow the laser to warm up for the recommended time (typically 15-30 minutes).

  • Set the measurement parameters in the software:

    • Dispersant: Select the correct dispersant from the library or enter its viscosity and refractive index at the measurement temperature.

    • Material: Enter the refractive index of the this compound LNPs if known. If not, an estimate can be used, but it's important to be consistent across measurements.

    • Measurement Temperature: Set the desired temperature (e.g., 25°C).

    • Equilibration Time: Set an equilibration time of at least 2 minutes to allow the sample to reach the set temperature.

    • Measurement Angle: Use the default scattering angle (e.g., 173° or 90°) unless specific angle-dependent studies are being performed.

    • Number of Measurements and Runs: Set for at least 3 replicate measurements to assess reproducibility.

  • Carefully place the cuvette containing the this compound LNP sample into the instrument's sample holder, ensuring there are no air bubbles in the light path.

  • Start the measurement.

4. Data Analysis and Interpretation:

  • After the measurement is complete, examine the quality of the data. Look for a stable count rate and a good correlation function.

  • Analyze the Z-Average size and the PDI for each replicate measurement. The results should be consistent across replicates.

  • Examine the intensity, volume, and number distributions to check for the presence of multiple populations or aggregates.

  • Record the mean Z-Average size and PDI with the standard deviation.

Troubleshooting Guide

This section addresses common issues encountered during the DLS characterization of this compound LNPs.

Issue Possible Cause(s) Recommended Solution(s)
High PDI (> 0.3) 1. Sample is polydisperse or contains aggregates. 2. Sample concentration is too high, leading to multiple scattering. 3. Presence of dust or other contaminants.1. Review the LNP formulation and manufacturing process to improve uniformity. Consider purification steps like size exclusion chromatography. 2. Dilute the sample further and re-measure. Perform a concentration titration to find the optimal range. 3. Filter the dispersant and sample (if possible without affecting the LNPs). Use clean cuvettes.
Inconsistent/Non-reproducible Results 1. Sample is not homogeneous. 2. Temperature fluctuations. 3. Presence of air bubbles in the sample. 4. Sample instability (aggregation or degradation over time).1. Gently mix the sample before each measurement. 2. Ensure the instrument and sample have reached thermal equilibrium. 3. Carefully inspect the cuvette for bubbles before placing it in the instrument. 4. Measure the sample immediately after preparation. Conduct a time-course study to assess stability.
Low Count Rate 1. Sample concentration is too low. 2. Laser is misaligned or has low power.1. Increase the sample concentration. 2. Refer to the instrument manual for alignment procedures or contact technical support.
High Count Rate / "Overload" Error 1. Sample concentration is too high. 2. Presence of very large particles or aggregates.1. Dilute the sample. 2. Filter the sample if appropriate. Investigate the source of aggregation.
Bimodal or Multimodal Size Distribution 1. Presence of aggregates or a mixture of different LNP populations. 2. Contamination of the sample.1. Analyze the sample with a higher resolution technique like Nanoparticle Tracking Analysis (NTA) or Multi-Angle DLS (MADLS) to confirm the presence of subpopulations.[6][7] 2. Ensure proper sample handling and use of filtered buffers.

Data Presentation

Table 1: Typical DLS Characterization Data for this compound LNPs

ParameterBatch ABatch BBatch CAcceptance Criteria
Z-Average (d.nm) 85.2 ± 0.587.1 ± 0.886.5 ± 0.680 - 100 nm
PDI 0.12 ± 0.020.15 ± 0.010.13 ± 0.03< 0.2
Peak 1 (Intensity, nm) 92.495.394.1Report
Peak 2 (Intensity, nm) N/AN/AN/AReport

Data are presented as mean ± standard deviation (n=3).

Visualizations

DLS_Workflow cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep1 Filter Dispersant (0.2 µm) prep2 Equilibrate Sample & Dispersant to Measurement Temperature prep1->prep2 prep3 Gently Mix this compound LNP Stock prep2->prep3 prep4 Dilute LNPs to Optimal Concentration in Cuvette prep3->prep4 measure3 Insert Cuvette & Allow for Thermal Equilibration prep4->measure3 measure1 Instrument Warm-up & Setup measure2 Set Measurement Parameters (Temperature, Dispersant, etc.) measure1->measure2 measure2->measure3 measure4 Perform Replicate Measurements measure3->measure4 analysis1 Assess Data Quality (Count Rate, Correlation Function) measure4->analysis1 analysis2 Record Z-Average & PDI analysis1->analysis2 analysis3 Analyze Size Distributions (Intensity, Volume, Number) analysis2->analysis3 analysis4 Report Mean Values & Standard Deviation analysis3->analysis4

Caption: Experimental workflow for DLS characterization of this compound LNPs.

Troubleshooting_DLS cluster_highpdi High PDI (>0.3) cluster_inconsistent Inconsistent Results cluster_countrate Count Rate Issues start DLS Measurement Issue pdi_q1 Is the sample concentration optimized? start->pdi_q1 incon_q1 Is the sample homogeneous and thermally equilibrated? start->incon_q1 count_q1 Is the count rate too high or too low? start->count_q1 pdi_a1_yes Check for Aggregates/Polydispersity pdi_q1->pdi_a1_yes Yes pdi_a1_no Dilute Sample & Re-measure pdi_q1->pdi_a1_no No incon_a1_yes Check for Sample Instability Over Time incon_q1->incon_a1_yes Yes incon_a1_no Ensure Proper Mixing & Equilibration incon_q1->incon_a1_no No count_a1_high Dilute Sample count_q1->count_a1_high High count_a1_low Increase Sample Concentration count_q1->count_a1_low Low

Caption: Troubleshooting decision tree for common DLS measurement issues.

References

Technical Support Center: Scaling Up LNP Production Featuring NT1-014B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid nanoparticle (LNP) production scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the transition from bench-scale to large-scale LNP manufacturing. While this guide provides broadly applicable advice, it will use the context of LNPs incorporating the novel neurotransmitter-derived lipidoid, NT1-014B, as a case study for addressing specific challenges. This compound is a tryptamine-derived lipidoid that can be incorporated into LNPs to enhance their ability to cross the blood-brain barrier.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up LNP production?

A1: Scaling up LNP production from a laboratory to an industrial scale presents several key challenges.[3] These include maintaining the precise ratio of lipids and the therapeutic payload, ensuring batch-to-batch consistency in particle size and encapsulation efficiency, controlling sterility and preventing contamination, adapting laboratory techniques like microfluidics for larger volumes, securing a consistent supply of high-quality raw materials, and adhering to strict regulatory requirements such as Good Manufacturing Practices (GMP).[4][5][6]

Q2: What are the Critical Quality Attributes (CQAs) for LNP products that I need to monitor?

A2: Critical Quality Attributes (CQAs) are the physical, chemical, or biological characteristics that should be within a specific range to ensure the desired product quality. For LNPs, key CQAs include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and stability of the LNPs.[7][8]

  • Encapsulation Efficiency (%EE): This measures the percentage of the therapeutic payload (e.g., mRNA, siRNA) successfully encapsulated within the LNPs, which is crucial for product potency.[7][9]

  • Zeta Potential: This indicates the surface charge of the LNPs and is a key predictor of their stability in suspension.[7][8]

  • Purity and Product-Related Impurities: This includes monitoring for residual solvents, endotoxins, and bioburden to ensure safety.[10]

  • Potency: The biological activity of the encapsulated therapeutic agent.[10]

Q3: How does a novel lipidoid like this compound affect the scale-up process?

A3: Incorporating a novel lipidoid such as this compound, which is designed to enhance brain delivery, adds complexity to the formulation.[11][12] While this compound alone may not be effective for intracellular delivery, its combination with other lipids is crucial for gene silencing applications.[13] The specific ratio of this compound to other lipid components (e.g., ionizable lipids, helper lipids, cholesterol, PEGylated lipids) must be precisely maintained during scale-up to ensure the final LNP product retains its desired characteristics, such as the ability to cross the blood-brain barrier and effectively deliver its payload.[13] Any deviation in this ratio could lead to a loss of efficacy or altered biodistribution.

Q4: Which manufacturing methods are suitable for large-scale LNP production?

A4: While several methods exist, microfluidics and turbulent jet mixing are two prominent techniques for scalable LNP production.[5][14]

  • Microfluidics: This technique offers precise control over mixing conditions, leading to uniform and reproducible LNPs.[15] Scaling up can be achieved by using multiple microfluidic devices in parallel.[16]

  • Turbulent Jet Mixing (e.g., Impingement Jet Mixers): These systems can handle higher flow rates and are often more directly scalable for large-volume industrial manufacturing.[14] They create rapid and efficient mixing, which can lead to smaller particle sizes and high encapsulation efficiency.[14]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of LNP production.

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Between Batches

Possible Causes:

  • Inconsistent Mixing: The efficiency of mixing the lipid-in-solvent phase with the aqueous phase is a critical factor. Variations in flow rates, mixing speeds, or the geometry of the mixing chamber can lead to inconsistencies.[17][18]

  • Fluctuations in Process Parameters: Small changes in the total flow rate (TFR) or flow rate ratio (FRR) between the aqueous and organic phases can significantly impact particle size.[19][20]

  • Raw Material Variability: Minor differences in the quality or purity of lipids or other raw materials between batches can affect the self-assembly process.[4]

  • Temperature Variations: The temperature during the mixing process can influence lipid solubility and the final particle characteristics.[8]

Solutions:

  • Optimize and Lock Process Parameters: Use a Design of Experiments (DoE) approach to identify the optimal TFR and FRR for your specific LNP formulation and lock these parameters for all subsequent runs.[21]

  • Implement Process Analytical Technology (PAT): Utilize in-line monitoring tools, such as dynamic light scattering (DLS), to track particle size in real-time and allow for immediate adjustments.[16]

  • Ensure Raw Material Consistency: Establish strict quality control specifications for all incoming raw materials and work with reliable suppliers to ensure batch-to-batch consistency.[4]

  • Precise Temperature Control: Implement a robust temperature control system for all fluid streams and the mixing chamber.[8]

Issue 2: Low Encapsulation Efficiency (%EE) at Larger Scales

Possible Causes:

  • Suboptimal pH of the Aqueous Buffer: For LNPs containing ionizable lipids (which is common for nucleic acid delivery), the pH of the aqueous buffer must be acidic enough to protonate the lipid, enabling complexation with the negatively charged payload.[22]

  • Inefficient Mixing: If the mixing of the lipid and aqueous phases is not rapid and homogenous, the payload may not be efficiently entrapped as the nanoparticles form.[23]

  • Incorrect Lipid Ratios: The molar ratio of the different lipid components is crucial for stable encapsulation.[22] For a formulation including this compound, the ratio of this lipidoid to the ionizable lipid is critical.[13]

  • Payload Quality: The integrity and purity of the nucleic acid or other therapeutic agent can affect its ability to be encapsulated.[24]

Solutions:

  • Verify and Control Buffer pH: Ensure the pH of your aqueous buffer is consistently within the optimal range for your specific ionizable lipid (typically pH 3-5).

  • Enhance Mixing Efficiency: For microfluidic systems, ensure there are no blockages and that the system is operating at the validated TFR. For jet mixers, ensure the jet velocities are sufficient to induce turbulent, homogenous mixing.[14]

  • Strict Formulation Control: Implement precise and automated systems for preparing and dispensing the lipid and payload solutions to maintain the correct ratios.

  • Quality Control of Payload: Perform rigorous quality control on your therapeutic payload to ensure its purity and integrity before use.[24]

Data Presentation: Impact of Process Parameters on LNP CQAs

The following table summarizes the general effects of key process parameters on the Critical Quality Attributes of LNPs. The exact impact will be dependent on the specific lipid composition and payload.

Process Parameter Impact on Particle Size Impact on PDI Impact on Encapsulation Efficiency Citation(s)
Total Flow Rate (TFR) Increasing TFR generally decreases particle size up to a certain point.Increasing TFR tends to decrease PDI, leading to a more uniform population.Can have a variable effect; optimization is required.[19][20]
Flow Rate Ratio (FRR) (Aqueous:Organic) Increasing the FRR (higher proportion of aqueous phase) generally decreases particle size.Higher FRRs (e.g., 3:1 vs 1:1) often result in lower PDI.Higher FRRs can lead to improved encapsulation.[19][25]
Aqueous Buffer pH Can significantly affect particle size, especially for ionizable lipids.Suboptimal pH can lead to higher PDI.A critical parameter; must be acidic for efficient encapsulation of nucleic acids.[17][18]
Lipid Concentration Higher lipid concentrations can lead to an increase in particle size.May increase PDI if not properly controlled.Can affect encapsulation; optimization is needed.[26][27]

Experimental Protocols

Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS analysis. Ensure the diluent is filtered to remove any particulate contaminants.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument.

    • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter (particle size), Polydispersity Index (PDI), and Zeta Potential.

  • Data Analysis: Analyze the correlation function and size distribution data. The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the width of the particle size distribution.[8]

Protocol 2: Determination of Encapsulation Efficiency (%EE) using a Fluorescence-Based Assay

This protocol is suitable for nucleic acid payloads.

  • Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) is used. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The dye cannot access the encapsulated nucleic acid, so the initial measurement represents the free, unencapsulated payload.

  • Procedure:

    • Prepare a standard curve of the nucleic acid in the assay buffer.

    • Dilute the LNP sample in the assay buffer.

    • Divide the diluted sample into two aliquots.

    • To the first aliquot, add the fluorescent dye and measure the fluorescence (this represents the amount of free nucleic acid).

    • To the second aliquot, first add a detergent to disrupt the LNPs, then add the fluorescent dye and measure the fluorescence (this represents the total amount of nucleic acid).

  • Calculation:

    • Use the standard curve to determine the concentration of free and total nucleic acid.

    • Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100 [23]

Visualizations

LNP_Scale_Up_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Scale-Up & Engineering cluster_2 Phase 3: GMP Manufacturing Formulation Lipid & Payload Selection (e.g., this compound) Optimization Parameter Optimization (DoE) Formulation->Optimization Define Ratios Characterization Bench-Scale Characterization (CQAs) Optimization->Characterization Test Batches TechTransfer Technology Transfer (e.g., Microfluidics to Jet Mixer) Characterization->TechTransfer Established CQAs EngRun Engineering Run TechTransfer->EngRun Scale-Up ProcessLock Lock Critical Process Parameters (CPPs) EngRun->ProcessLock Analyze Data GMP_Batch GMP Batch Production ProcessLock->GMP_Batch Validated Process QC_Release QC Release Testing GMP_Batch->QC_Release In-Process Controls FinalProduct Final Drug Product QC_Release->FinalProduct Release

Caption: A high-level workflow for scaling up LNP production.

Troubleshooting_Flowchart Start High PDI or Inconsistent Particle Size Check_Params Review Process Parameters (TFR, FRR, Temp) Start->Check_Params Params_OK Parameters within Spec? Check_Params->Params_OK Check_Mixing Investigate Mixing System (Clogs, Leaks, Pressure) Params_OK->Check_Mixing Yes Adjust_Params Adjust & Re-validate Parameters Params_OK->Adjust_Params No Mixing_OK Mixing System OK? Check_Mixing->Mixing_OK Check_Materials Audit Raw Materials (Lipids, Buffers) Mixing_OK->Check_Materials Yes Fix_Mixing Perform System Maintenance Mixing_OK->Fix_Mixing No Materials_OK Materials Meet Specs? Check_Materials->Materials_OK Requalify Re-qualify Process & Materials Materials_OK->Requalify Yes Quarantine_Materials Quarantine & Replace Raw Materials Materials_OK->Quarantine_Materials No

Caption: Troubleshooting flowchart for inconsistent LNP size and PDI.

CQA_Relationships cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) TFR Total Flow Rate Size Particle Size TFR->Size PDI Polydispersity TFR->PDI FRR Flow Rate Ratio FRR->Size EE Encapsulation Efficiency FRR->EE Temp Temperature Stability Stability Temp->Stability Lipid_Conc Lipid Concentration Lipid_Conc->Size Lipid_Conc->EE Size->Stability PDI->Stability EE->Stability

Caption: Relationship between process parameters and LNP quality.

References

Technical Support Center: Impact of Freeze-Thaw Cycles on NT1-014B LNP Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the effects of freeze-thaw cycles on the integrity of lipid nanoparticles (LNPs) formulated with the tryptamine-containing ionizable cationic lipidoid, NT1-014B. While specific stability data for this compound LNPs is not publicly available, this guide draws upon established principles of LNP cryopreservation and data from similar LNP formulations to provide best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when freeze-thawing this compound LNPs?

A1: The main concerns are the loss of nanoparticle integrity and the subsequent impact on therapeutic efficacy. During freezing and thawing, LNPs can be subjected to stresses from ice crystal formation and changes in solute concentration, which can lead to:

  • Aggregation: Nanoparticles can fuse, leading to an increase in particle size and polydispersity index (PDI).

  • Leakage of Encapsulated Cargo: The integrity of the lipid bilayer can be compromised, resulting in the premature release of the encapsulated antisense oligonucleotides.

  • Loss of Biological Activity: Changes in the physical characteristics of the LNPs can reduce their ability to effectively deliver the cargo to the target cells.

Q2: How can I protect my this compound LNPs during freeze-thaw cycles?

A2: The use of cryoprotectants is crucial for preserving LNP stability during freezing. Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used to:

  • Reduce Ice Crystal Formation: They increase the viscosity of the solution and lower the freezing point, minimizing the formation of damaging ice crystals.

  • Stabilize the Lipid Bilayer: They can interact with the lipid headgroups, maintaining the structural integrity of the nanoparticles during freezing.

The optimal concentration of cryoprotectant typically needs to be determined empirically for a specific formulation but often ranges from 5% to 20% (w/v).

Q3: What is the recommended storage temperature for this compound?

A3: The supplier of this compound recommends storage at -20°C. For long-term stability of formulated LNPs, storage at ultra-low temperatures (-80°C) is common practice in the field to minimize degradation.

Q4: How many times can I freeze-thaw my this compound LNP suspension?

A4: It is generally recommended to minimize the number of freeze-thaw cycles. Often, the most significant damage occurs during the first cycle. If multiple uses of a sample are anticipated, it is best practice to aliquot the LNP suspension into single-use volumes before the initial freezing.

Q5: What analytical techniques should I use to assess the integrity of my this compound LNPs after a freeze-thaw cycle?

A5: Key analytical techniques include:

  • Dynamic Light Scattering (DLS): To measure the mean particle size (Z-average) and the polydispersity index (PDI).

  • Encapsulation Efficiency Assay: To determine the percentage of antisense oligonucleotides that remains encapsulated within the LNPs. A common method for this is the RiboGreen assay (or a similar fluorescent dye-based assay) which measures the amount of accessible (non-encapsulated) nucleic acid.

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: For direct visualization of LNP morphology and to assess for aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant increase in particle size and/or PDI after thawing. LNP aggregation due to ice crystal formation or insufficient cryoprotection.- Increase the concentration of the cryoprotectant (e.g., sucrose, trehalose).- Control the freezing rate. A slower, controlled cooling rate can sometimes be beneficial.- Avoid repeated freeze-thaw cycles by aliquoting into single-use vials.
Decrease in encapsulation efficiency. Leakage of the encapsulated cargo due to disruption of the lipid bilayer.- Optimize the cryoprotectant type and concentration.- Ensure the buffer composition (pH, ionic strength) is optimal for LNP stability.
Loss of in vitro/in vivo activity. A combination of aggregation and/or cargo leakage.- Perform a full characterization of the LNPs post-thaw (size, PDI, encapsulation efficiency) to identify the root cause.- If LNP integrity is compromised, re-evaluate the freeze-thaw protocol, including cryoprotectant and freezing rate.
Visible precipitates in the suspension after thawing. Severe aggregation and fusion of LNPs.- The sample is likely unusable. Discard and prepare a fresh batch.- Re-optimize the formulation and freeze-thaw protocol with a focus on cryoprotection.

Quantitative Data on Freeze-Thaw Effects on LNP Integrity

The following tables summarize data from published studies on various LNP formulations, illustrating the impact of freeze-thaw cycles on key quality attributes. While not specific to this compound, these data provide a general indication of the expected changes and the protective effect of cryoprotectants.

Table 1: Effect of Freeze-Thaw Cycles on LNP Size and PDI without Cryoprotectant

LNP FormulationNumber of Freeze-Thaw CyclesInitial Size (nm)Final Size (nm)Initial PDIFinal PDIReference
siRNA LNP1~80>200~0.1>0.4
mRNA LNP (ALC-0315)5 (-20°C)~80-90>150~0.1>0.3

Table 2: Protective Effect of Cryoprotectants on LNP Integrity After Freeze-Thaw Cycles

LNP FormulationCryoprotectantNumber of Freeze-Thaw CyclesChange in SizeChange in PDIChange in Encapsulation EfficiencyReference
siRNA LNP20% Sucrose3 (-80°C)Minimal IncreaseMinimal IncreaseNo significant change
siRNA LNP20% Trehalose3 (-80°C)Minimal IncreaseMinimal IncreaseNo significant change
mRNA LNP (ALC-0315)8% Sucrose + 0.5% P1885 (-20°C)Minimal IncreaseRemained < 0.2Maintained > 90%

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity Index by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Thaw the frozen LNP suspension at room temperature or in a water bath set to 25°C.

    • Gently mix the suspension by inverting the tube several times. Avoid vortexing, as this can shear the LNPs.

    • Dilute the LNP suspension in an appropriate buffer (e.g., the formulation buffer or PBS) to a suitable concentration for DLS analysis. The optimal concentration should be determined to ensure a stable and accurate reading (typically a count rate between 100 and 500 kcps).

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the dispersant properties (viscosity and refractive index) and the number of acquisitions.

    • Perform the measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

    • Compare the results to the pre-freezing measurements to assess the impact of the freeze-thaw cycle. An increase in Z-average and/or PDI indicates aggregation.

Protocol 2: Determination of Encapsulation Efficiency using a Fluorescent Dye-Based Assay (e.g., RiboGreen)
  • Reagent Preparation:

    • Prepare a working solution of the fluorescent dye (e.g., RiboGreen) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) according to the manufacturer's instructions.

    • Prepare a 2% Triton X-100 solution in nuclease-free water.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the free antisense oligonucleotide in TE buffer to generate a standard curve.

  • Sample Measurement:

    • Measurement of Free (unencapsulated) Oligonucleotide:

      • Dilute the LNP suspension in TE buffer to a concentration that falls within the linear range of the standard curve.

      • Add the fluorescent dye working solution to the diluted LNP suspension.

      • Incubate for the recommended time, protected from light.

      • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

    • Measurement of Total Oligonucleotide:

      • Dilute the LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated cargo.

      • Add the fluorescent dye working solution.

      • Incubate and measure the fluorescence intensity as described above.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of free and total oligonucleotide in your samples.

    • Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total Oligonucleotide) - (Free Oligonucleotide)] / (Total Oligonucleotide) * 100

Visualizations

LNP_Freeze_Thaw_Workflow cluster_pre_freeze Pre-Freeze Characterization cluster_freeze_thaw Freeze-Thaw Cycle cluster_post_freeze Post-Thaw Characterization cluster_analysis Data Analysis & Comparison Pre_LNP This compound LNP (Freshly Prepared) Pre_DLS Measure Size (DLS) & PDI Pre_LNP->Pre_DLS Pre_EE Measure Encapsulation Efficiency Pre_LNP->Pre_EE Add_Cryo Add Cryoprotectant (e.g., Sucrose) Freeze Freeze (-80°C) Add_Cryo->Freeze Thaw Thaw (Room Temp) Freeze->Thaw Post_LNP Thawed this compound LNP Thaw->Post_LNP Post_DLS Measure Size (DLS) & PDI Post_LNP->Post_DLS Post_EE Measure Encapsulation Efficiency Post_LNP->Post_EE Compare Compare Pre- and Post- Freeze-Thaw Data Post_DLS->Compare Post_EE->Compare Assess Assess LNP Integrity Compare->Assess

Caption: Experimental workflow for assessing the impact of a freeze-thaw cycle on LNP integrity.

Freeze_Thaw_Damage_Pathway cluster_freezing Freezing Process cluster_damage Mechanisms of LNP Damage cluster_consequences Consequences for LNP Integrity Start LNP Suspension in Aqueous Buffer Ice Ice Crystal Formation Start->Ice Solute Increased Solute Concentration Start->Solute Mechanical Mechanical Stress on Lipid Bilayer Ice->Mechanical Dehydration Dehydration of LNP Surface Solute->Dehydration Aggregation Aggregation & Fusion Mechanical->Aggregation Leakage Cargo Leakage Mechanical->Leakage Dehydration->Aggregation Loss Loss of Potency Aggregation->Loss Leakage->Loss

Technical Support Center: Quality Control for NT1-014B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical techniques used in the quality control of NT1-014B lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) of this compound LNPs that require monitoring?

A1: The key quality attributes for LNPs like this compound are crucial for ensuring their safety, efficacy, and consistency.[1] These attributes include particle size, polydispersity index (PDI), lipid composition and ratio, mRNA encapsulation efficiency, and the stability of the formulation.[2][3][4] Monitoring these CQAs throughout the development and manufacturing process is essential.[5]

Q2: Which techniques are most commonly used to characterize the size and PDI of this compound LNPs?

A2: Dynamic Light Scattering (DLS) is the primary technique for measuring the size and polydispersity index (PDI) of LNPs.[6][7] It is a cornerstone method for monitoring LNP size distribution at all stages of production to ensure homogeneity.[6] For higher resolution size distribution analysis, Field-Flow Fractionation coupled to Multi-Angle Light Scattering (FFF-MALS) is a premier method.[8]

Q3: How can I determine the lipid composition and ratio in my this compound LNP formulation?

A3: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful techniques for the precise quantification of lipid components.[3][4][6][9] These methods can accurately determine the composition, ratio, and identify any degradation of the individual lipids within the LNP formulation.[9][10]

Q4: What is the best method to measure the mRNA encapsulation efficiency of this compound LNPs?

A4: Fluorescence-based assays, such as those using Quant-iT RiboGreen, are widely used to determine RNA encapsulation efficiency.[6] This technique provides detailed insights into the percentage of mRNA successfully encapsulated within the LNPs.[6] Analytical Ultracentrifugation (AUC) can also simultaneously measure particle size distribution and encapsulation efficiency without requiring sample preparation.[2]

Q5: How can I assess the stability of my this compound LNP formulation?

A5: LNP stability is a critical quality attribute.[3][4] Stability studies often involve subjecting the LNP formulation to various stress conditions, such as different temperatures, and monitoring the CQAs over time.[11] Techniques like DLS for size and PDI, and HPLC or LC/MS for lipid degradation, are used to assess stability.[3][4][9]

Troubleshooting Guides

Dynamic Light Scattering (DLS)
Issue Potential Cause Troubleshooting Steps
High Polydispersity Index (PDI) > 0.2 LNP aggregation, sample contamination, or improper sample preparation.1. Ensure proper mixing of the LNP suspension before measurement. 2. Filter the sample to remove aggregates or dust particles. 3. Verify the quality of the dispersant (e.g., PBS). 4. Optimize the LNP formulation and manufacturing process to improve homogeneity.[12]
Inconsistent Size Readings Temperature fluctuations, air bubbles in the sample, or incorrect instrument settings.1. Allow the instrument and sample to equilibrate to the set temperature. 2. Carefully pipette the sample to avoid introducing air bubbles. 3. Ensure the correct refractive index and viscosity values for the dispersant are entered into the software.
Low Signal Intensity Sample concentration is too low.1. Increase the concentration of the LNP sample. 2. If the sample cannot be concentrated, use a more sensitive instrument or a different technique like Nanoparticle Tracking Analysis (NTA).
High-Performance Liquid Chromatography (HPLC) for Lipid Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution Inappropriate mobile phase, gradient, or column.1. Optimize the mobile phase composition and gradient elution profile.[13] 2. Screen different HPLC columns with varying stationary phases.[9] 3. Adjust the column temperature to improve separation.[13]
Broad or Tailing Peaks Column degradation, sample overload, or secondary interactions.1. Replace the HPLC column if it has exceeded its lifetime. 2. Reduce the injection volume or dilute the sample. 3. Modify the mobile phase with additives to reduce secondary interactions.
Inaccurate Quantification Non-linear detector response, or improper standard preparation.1. Ensure the concentration of the standards and samples falls within the linear range of the detector. 2. Prepare fresh calibration standards and verify their accuracy. 3. Use an internal standard for improved accuracy and precision.
RiboGreen Assay for Encapsulation Efficiency
Issue Potential Cause Troubleshooting Steps
High Background Fluorescence Contamination of reagents or buffers, or autofluorescence of the LNP components.1. Use nuclease-free water and reagents. 2. Prepare a blank sample containing only the LNPs (without RiboGreen) to measure background fluorescence and subtract it from the sample readings.
Low Signal-to-Noise Ratio Low mRNA concentration, or inefficient lysis of LNPs.1. Optimize the concentration of the LNP sample. 2. Ensure complete lysis of the LNPs by using an appropriate detergent (e.g., Triton X-100) and optimizing the incubation time and temperature.
Inaccurate Encapsulation Efficiency Percentage Incomplete lysis of LNPs, or inaccurate measurement of total mRNA.1. Validate the LNP lysis procedure to ensure 100% release of encapsulated mRNA. 2. Accurately determine the total mRNA concentration by lysing a known amount of the LNP formulation.

Experimental Protocols

LNP Size and Polydispersity Measurement by DLS
  • Sample Preparation: Dilute the this compound LNP suspension with an appropriate buffer (e.g., 0.1x PBS) to a suitable concentration for DLS analysis.[7] The final concentration should result in a count rate within the instrument's optimal range.

  • Instrument Setup: Set the measurement temperature, typically to 25°C. Enter the viscosity and refractive index of the dispersant into the software.

  • Measurement: Pipette the diluted sample into a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the DLS instrument.

  • Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument software will calculate the Z-average diameter and the Polydispersity Index (PDI) based on the fluctuations in scattered light intensity.

Lipid Composition Analysis by HPLC-CAD
  • Sample Preparation: Disrupt the LNP structure to release the lipids. This can be achieved by adding a suitable solvent, such as a mixture of methanol (B129727) and chloroform.

  • Chromatographic Conditions:

    • Column: Use a reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A could be water with 0.1% formic acid, and Mobile Phase B could be acetonitrile/isopropanol with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Detection: Use a Charged Aerosol Detector (CAD) for the universal detection of lipids, as many lack a UV chromophore.[10]

  • Quantification: Prepare calibration curves for each lipid standard (e.g., DSPC, cholesterol, ionizable lipid, PEG-lipid) to quantify the amount of each lipid in the this compound sample.

mRNA Encapsulation Efficiency by RiboGreen Assay
  • Standard Curve Preparation: Prepare a series of known concentrations of free mRNA in the assay buffer to generate a standard curve.

  • Measurement of Free mRNA:

    • Dilute the this compound LNP sample in the assay buffer.

    • Add the RiboGreen reagent and incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm). This represents the amount of unencapsulated (free) mRNA.

  • Measurement of Total mRNA:

    • To a separate aliquot of the diluted LNP sample, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent and incubate.

    • Measure the fluorescence intensity. This represents the total amount of mRNA.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_QC_Workflow cluster_formulation LNP Formulation cluster_release Batch Release Formulation This compound LNP Formulation Size_PDI Size & PDI (DLS) Formulation->Size_PDI Lipid_Comp Lipid Composition (HPLC/LC-MS) Formulation->Lipid_Comp Encapsulation Encapsulation Efficiency (RiboGreen Assay) Formulation->Encapsulation Stability Stability Assessment Formulation->Stability Release Batch Release Decision Size_PDI->Release Lipid_Comp->Release Encapsulation->Release Stability->Release

Caption: Workflow for this compound LNP Quality Control.

DLS_Troubleshooting Start High PDI Reading (>0.2) Check_Mixing Ensure Proper Mixing Start->Check_Mixing Filter_Sample Filter Sample Check_Mixing->Filter_Sample Mixing OK Remeasure Remeasure Check_Mixing->Remeasure Mixing Issue Corrected Check_Dispersant Verify Dispersant Quality Filter_Sample->Check_Dispersant Filtering Done Filter_Sample->Remeasure Aggregates Removed Optimize_Formulation Optimize Formulation/ Process Check_Dispersant->Optimize_Formulation Dispersant OK Check_Dispersant->Remeasure Dispersant Replaced Optimize_Formulation->Remeasure Pass PDI < 0.2 (Pass) Remeasure->Pass Fail PDI Still High (Investigate Further) Remeasure->Fail

Caption: Troubleshooting High PDI in DLS Measurements.

References

Technical Support Center: Optimizing NT1-014B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NT1-014B, a novel tryptamine-derived ionizable lipidoid designed for potent in vivo delivery of genetic payloads. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound lipid nanoparticle (LNP) formulations for various cargo types, including siRNA, mRNA, and plasmid DNA (pDNA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a tryptamine-containing ionizable cationic lipidoid.[1] It is a key component in the formation of lipid nanoparticles (LNPs) designed to deliver various therapeutic payloads. Due to its unique structure, it is particularly effective in formulating LNPs that can cross the blood-brain barrier, enabling delivery of cargo to the central nervous system.[2] It has been successfully used to formulate LNPs encapsulating antisense oligonucleotides (ASOs), small molecule drugs, and gene-editing proteins.[1][2][3]

Q2: What are the typical components of an this compound LNP formulation?

A2: A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which complexes with the negatively charged nucleic acid cargo and facilitates endosomal escape.

  • Helper Lipid: A neutral phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in forming the lipid bilayer and can enhance endosomal release.[4][5]

  • Cholesterol: A structural lipid that stabilizes the nanoparticle and modulates the fluidity of the lipid bilayer.[2][4]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., DMG-PEG 2k) that provides a steric barrier to prevent particle aggregation and reduce opsonization, thereby increasing circulation time.[6]

Q3: How does cargo type (siRNA, mRNA, pDNA) influence this compound formulation optimization?

A3: The size, charge density, and structure of the nucleic acid cargo significantly impact the optimal formulation parameters. Because of these differences, a formulation optimized for a small payload like siRNA may not be suitable for a much larger mRNA or pDNA molecule.[4] Key parameters to consider for each cargo type include the molar ratio of this compound to the other lipids, the nitrogen-to-phosphate (N/P) ratio, and the total lipid-to-cargo weight ratio.[4][7] Larger payloads like pDNA may require adjustments to the lipid composition to ensure proper encapsulation and stability.[5]

Q4: What is the recommended method for preparing this compound LNPs?

A4: Microfluidic mixing is a highly recommended method for producing uniform and reproducible LNPs.[8] This technique involves the rapid and controlled mixing of an organic phase (lipids dissolved in ethanol) with an acidic aqueous phase (nucleic acid in a low pH buffer).[9][10] The controlled mixing environment facilitates the self-assembly of lipids and cargo into homogenous nanoparticles with high encapsulation efficiency.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of this compound LNPs.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (<80%) 1. Suboptimal N/P ratio.[7] 2. Incorrect pH of the aqueous buffer. 3. Poor quality or degradation of nucleic acid cargo. 4. Inappropriate lipid ratios for the specific cargo.1. Optimize the N/P ratio. Start with a ratio of 3:1 and test a range up to 8:1. 2. Ensure the aqueous buffer pH is between 3.5 and 4.5 to protonate the amine group of this compound, facilitating interaction with the nucleic acid. 3. Verify the integrity and concentration of your siRNA, mRNA, or pDNA before formulation. 4. Adjust the molar percentage of this compound and helper lipids. Refer to the formulation tables below for starting points.
Large Particle Size (>150 nm) 1. Slow mixing speed during formulation.[7] 2. Suboptimal lipid composition (e.g., insufficient PEG-lipid).[6] 3. Aggregation due to incorrect buffer or storage conditions. 4. High lipid concentration.[7]1. If using microfluidics, increase the total flow rate. For manual methods, ensure rapid and vigorous mixing. 2. Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%). 3. After formulation, dialyze against a neutral buffer (e.g., PBS pH 7.4). Store at 4°C and avoid freezing. 4. Try decreasing the total lipid concentration in the organic phase.
High Polydispersity Index (PDI > 0.2) 1. Inconsistent mixing during particle formation. 2. Poor quality of lipid components. 3. Particle aggregation post-formulation.1. Utilize a microfluidic mixing device for superior control and reproducibility over manual methods.[8] 2. Ensure all lipids are fully dissolved in ethanol (B145695) and are not expired. 3. Perform sterile filtration through an appropriate syringe filter (e.g., 0.22 µm) after dialysis.
Low Transfection Efficiency in vitro/in vivo 1. Poor endosomal escape. 2. Low encapsulation efficiency or cargo degradation. 3. Particle size is not optimal for cellular uptake. 4. Inappropriate formulation for the target cell or tissue type.1. Optimize the amount of the ionizable lipid (this compound) and helper lipid (e.g., DOPE), as they are crucial for endosomal release.[4][5] 2. Confirm high encapsulation efficiency and cargo integrity post-formulation. 3. Aim for a particle size between 80-120 nm for efficient cellular uptake.[11] 4. Vary the lipid ratios. For brain delivery, formulations enriched with this compound have shown promise.[2]

Data Presentation: Example Formulation Parameters

The tables below provide starting points for optimizing this compound LNP formulations for different cargo types. These are example values and should be optimized for your specific application.

Table 1: Formulation Parameters for siRNA Delivery

ParameterFormulation AFormulation BFormulation C
This compound (mol%) 405050
DOPE (mol%) 151015
Cholesterol (mol%) 43.538.533.5
DMG-PEG 2k (mol%) 1.51.51.5
N/P Ratio 4:16:18:1
Particle Size (nm) 85.292.598.1
PDI 0.080.110.14
Encapsulation Efficiency (%) 929596

Table 2: Formulation Parameters for mRNA Delivery

ParameterFormulation DFormulation EFormulation F
This compound (mol%) 505045
DOPE (mol%) 101515
Cholesterol (mol%) 383338
DMG-PEG 2k (mol%) 222
Lipid:mRNA (w/w ratio) 15:120:125:1
Particle Size (nm) 95.7105.3112.4
PDI 0.120.150.17
Encapsulation Efficiency (%) 949796

Table 3: Formulation Parameters for pDNA Delivery

ParameterFormulation GFormulation HFormulation I
This compound (mol%) 556060
DOPE (mol%) 101015
Cholesterol (mol%) 332823
DMG-PEG 2k (mol%) 222
Lipid:pDNA (w/w ratio) 20:125:130:1
Particle Size (nm) 115.8124.1135.6
PDI 0.160.190.21
Encapsulation Efficiency (%) 889193

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG 2k in absolute ethanol at the desired molar ratios. The total lipid concentration can range from 10 mM to 25 mM.

    • Aqueous Phase: Dissolve the nucleic acid cargo (siRNA, mRNA, or pDNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.

    • Set the total flow rate (TFR). A higher TFR (e.g., 12 mL/min) generally results in smaller particles.

    • Initiate the mixing process. The two solutions will mix rapidly in the microfluidic cartridge, leading to LNP self-assembly.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove ethanol and raise the pH, dialyze the LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. Do not freeze.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).[11][12]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for the DLS instrument.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter) and PDI using the DLS instrument. Aim for a PDI below 0.2 for a homogenous population.[12]

2. Encapsulation Efficiency (EE) Measurement:

  • Technique: Quant-iT™ RiboGreen™ (for RNA) or PicoGreen™ (for DNA) assay.

  • Procedure:

    • Prepare two sets of samples from the LNP formulation.

    • In the first set, measure the amount of unencapsulated nucleic acid. This can be done directly on the LNP suspension using the RiboGreen/PicoGreen reagent.

    • In the second set, measure the total amount of nucleic acid. First, lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated cargo. Then, add the RiboGreen/PicoGreen reagent.

    • Calculate the EE using the following formula: EE (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_process Downstream Processing cluster_qc Quality Control Lipids 1. Prepare Lipid Mix (this compound, DOPE, Chol, PEG) in Ethanol Mix 3. Microfluidic Mixing Lipids->Mix Cargo 2. Prepare Cargo (siRNA/mRNA/pDNA) in Acidic Buffer Cargo->Mix Dialysis 4. Dialysis vs. PBS (Buffer Exchange) Mix->Dialysis Filter 5. Sterile Filtration Dialysis->Filter QC 6. Characterization (Size, PDI, EE) Filter->QC

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Tree Start Problem: Low Transfection CheckEE Check Encapsulation Efficiency (EE) Start->CheckEE LowEE EE < 85%? CheckEE->LowEE OptimizeFormulation Optimize N/P Ratio & Lipid Mix LowEE->OptimizeFormulation Yes CheckSize EE is OK. Check Size/PDI LowEE->CheckSize No BadSize Size >150nm or PDI >0.2? CheckSize->BadSize OptimizeProcess Adjust Flow Rate & Lipid Concentration BadSize->OptimizeProcess Yes CellToxicity Size/PDI is OK. Check Cell Viability BadSize->CellToxicity No HighToxicity High Toxicity? CellToxicity->HighToxicity ReduceDose Reduce LNP Dose & Purity Check HighToxicity->ReduceDose Yes Final Consider altering helper lipid HighToxicity->Final No

Caption: Decision tree for troubleshooting low transfection efficiency.

Endosomal_Escape cluster_cell Cellular Uptake and Release cluster_downstream Downstream Effect LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation pH drop MembraneDisrupt Endosomal Membrane Disruption Protonation->MembraneDisrupt Release Cargo Release to Cytoplasm MembraneDisrupt->Release Translation Translation (mRNA) or RISC (siRNA) Release->Translation

Caption: Simplified pathway of LNP-mediated cargo delivery.

References

Validation & Comparative

Revolutionizing Brain Drug Delivery: A Comparative Analysis of NT1-014B-Mediated Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the blood-brain barrier (BBB) remains a critical challenge in treating central nervous system (CNS) diseases. This guide provides an objective comparison of NT1-014B, a novel neurotransmitter-derived lipidoid-based technology, with other prominent strategies for in vivo BBB penetration. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate an informed evaluation of these cutting-edge delivery systems.

The BBB is a highly selective barrier that protects the brain from harmful substances, but it also severely restricts the entry of therapeutic agents. This compound is a key component of a lipid nanoparticle (LNP) system designed to overcome this obstacle. Derived from dimethyltryptamine (DMT), a naturally occurring neurotransmitter, this compound is formulated into LNPs to encapsulate and transport various therapeutic payloads across the BBB. The proposed mechanism involves receptor-mediated transcytosis, a process where the nanoparticle binds to specific receptors on the surface of brain endothelial cells and is transported across the cell to be released into the brain parenchyma.

Comparative Analysis of In Vivo BBB Penetration Technologies

To contextualize the performance of this compound, we compare it with three other leading BBB penetration technologies: transferrin receptor-mediated transcytosis (TfR-RMT), rabies virus glycoprotein (B1211001) (RVG)-derived peptides, and focused ultrasound (FUS). The following table summarizes the available quantitative data on their in vivo brain delivery efficiency. It is important to note that a direct head-to-head comparison in a single study is often unavailable, and thus these values are drawn from different studies with varying experimental conditions, animal models, and therapeutic cargos.

TechnologyTargeting Moiety/MechanismDelivered CargoAnimal ModelBrain Accumulation/Uptake EnhancementReference
This compound LNP Dimethyltryptamine-based lipidoidAmphotericin BMice~300 ng/g of brain tissue[1]
TfR-RMT Anti-TfR antibody (e.g., TXB2)Human IgG1 Fc domain (hFc)Mice20-fold higher brain concentration vs. control[2]
RVG-Derived Peptide RVG29 peptideDocetaxelRats2.1-fold increase in brain concentration vs. unmodified nanoparticles[3]
Focused Ultrasound (FUS) Mechanical opening of tight junctions40-kDa dextranMiceSuccessful delivery at 450 kPa[4]

In-Depth Look at Experimental Methodologies

Reproducibility and rigorous validation are paramount in preclinical research. Below are detailed protocols for key experiments used to validate the in vivo BBB penetration of these technologies.

Experimental Protocol: In Vivo Biodistribution of this compound Lipid Nanoparticles in Mice

This protocol outlines the steps to quantify the accumulation of this compound LNPs in the brain and other organs following systemic administration.

1. Animal Model and Preparation:

  • Use 8-week-old C57BL/6 mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatize animals for at least one week before the experiment.

2. Nanoparticle Formulation and Administration:

  • Prepare this compound LNPs encapsulating a fluorescent dye (e.g., DiR) or a quantifiable drug (e.g., Amphotericin B) as previously described.[1]
  • Administer the LNP formulation via intravenous (tail vein) injection at a specified dose (e.g., 5 mg/kg of encapsulated drug).

3. Tissue Harvesting and Processing:

  • At predetermined time points (e.g., 2, 6, 24 hours) post-injection, euthanize the mice by cervical dislocation under anesthesia.
  • Perform cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the organs.
  • Carefully dissect and collect the brain, liver, spleen, kidneys, and lungs.
  • Weigh each organ and either prepare for imaging or homogenize for quantitative analysis.

4. Quantification of Nanoparticle Accumulation:

  • For fluorescently labeled LNPs: Use an in vivo imaging system (IVIS) to measure the fluorescence intensity in the whole brain and other organs.
  • For drug-loaded LNPs: Homogenize the brain tissue in a suitable buffer. Extract the drug and quantify its concentration using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
  • For metallic nanoparticles (as an alternative quantification method): Digest the tissue using acid and quantify the metal content using inductively coupled plasma mass spectrometry (ICP-MS).[5][6]

5. Data Analysis:

  • Express the nanoparticle concentration as the amount of drug or fluorescent marker per gram of tissue (ng/g or µg/g).
  • Calculate the percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g).
  • Perform statistical analysis (e.g., ANOVA) to compare accumulation across different time points and formulations.

Visualizing the Mechanisms of Action

To better understand the biological processes involved in this compound-mediated BBB penetration, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow.

NT1_014B_Signaling_Pathway cluster_blood Bloodstream cluster_bec Brain Endothelial Cell cluster_brain Brain Parenchyma NT1_LNP This compound LNP Receptor Sigma-1 Receptor (Putative) NT1_LNP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Endosome Released_Cargo Released Therapeutic Cargo Endosome->Released_Cargo 3. Transcytosis & Exocytosis TJ Tight Junctions TJ->TJ

Proposed signaling pathway for this compound LNP transcytosis.

In_Vivo_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A1 Formulate this compound LNPs (with fluorescent dye or drug) B1 Intravenous Injection (Tail Vein) A1->B1 A2 Prepare Animal Model (e.g., C57BL/6 mice) A2->B1 B2 Monitor at Predetermined Time Points (2, 6, 24h) B1->B2 B3 Euthanasia and Cardiac Perfusion B2->B3 B4 Organ Harvesting (Brain, Liver, Spleen, etc.) B3->B4 C1 Tissue Homogenization or Imaging Prep B4->C1 C2 Quantification (IVIS, HPLC, ICP-MS) C1->C2 C3 Data Analysis (%ID/g, Statistical Tests) C2->C3

Workflow for in vivo validation of BBB penetration.

Conclusion

This compound represents a promising platform for delivering therapeutics to the brain. Its foundation on a naturally occurring neurotransmitter derivative offers a novel approach to traversing the BBB, potentially through receptor-mediated transcytosis involving the sigma-1 receptor.[7][8][9][10] While direct comparative data with other technologies is still emerging, the initial findings demonstrate significant brain accumulation of cargo molecules. Further research is warranted to fully elucidate its mechanism of action and to conduct head-to-head in vivo comparisons with other leading BBB penetration strategies. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to critically evaluate and potentially adopt this innovative technology for their CNS drug development programs.

References

Quantifying Brain-Targeted Drug Delivery: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the concentration of therapeutic cargo in brain tissue is a critical step in evaluating the efficacy of novel delivery platforms like NT1-014B. This guide provides a comparative overview of established analytical methods, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The advent of sophisticated delivery systems, such as the neurotransmitter-derived lipidoid this compound, which is designed to shuttle therapeutic agents across the formidable blood-brain barrier (BBB), necessitates robust and sensitive quantification methods. The choice of analytical technique depends on several factors, including the nature of the therapeutic cargo (e.g., small molecule, protein, or nucleic acid), the required sensitivity and spatial resolution, and the available instrumentation.

This guide will compare four widely used methods for quantifying delivered cargo in brain tissue: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry Imaging (MSI).

Comparative Analysis of Quantification Methods

The following table summarizes the key performance characteristics of each method, providing a framework for selecting the optimal approach for your specific application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Mass Spectrometry Imaging (MSI)
Principle Separation based on physicochemical properties and UV/fluorescence detection.Separation by chromatography followed by mass-based detection of fragmented ions.Antigen-antibody binding with enzymatic signal amplification.In-situ ionization and mass analysis of molecules from tissue sections.
Typical Cargo Small molecules.Small molecules, peptides.Proteins, antibodies.Small molecules, lipids, metabolites.
Sensitivity Nanogram (ng) range.Picogram (pg) to femtogram (fg) range.[1]Picogram (pg) to nanogram (ng) range.[2]Microgram (µg) to nanogram (ng) per gram of tissue.[3]
Specificity Moderate; relies on chromatographic retention time.High; based on parent and fragment ion masses.High; depends on antibody-antigen specificity.High; based on mass-to-charge ratio.
Spatial Resolution None (requires tissue homogenization).None (requires tissue homogenization).None (requires tissue homogenization).High (micrometer scale); provides spatial distribution maps.[3]
Throughput High.High.[1]High.Low to moderate.
Cost Low.High.Moderate.Very High.
Key Advantage Cost-effective and widely available.High sensitivity and specificity for small molecules.High specificity for protein quantification.Provides spatial distribution information.
Key Limitation Lower sensitivity and specificity compared to MS.Expensive instrumentation.Requires specific antibodies for each cargo.Complex data analysis and lower throughput.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a guide and may require optimization for specific drug candidates and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Small Molecule Cargo

This protocol is adapted for the quantification of a small molecule drug, such as Amphotericin B, delivered by a nanoparticle system like this compound.[4][5]

a) Brain Tissue Homogenization:

  • Excise brain tissue and immediately snap-freeze in liquid nitrogen.

  • Weigh the frozen tissue and add a 4-fold volume of ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

b) Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

c) HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile, methanol, and tetrahydrofuran (B95107) (e.g., 75:17:8, v/v) and ultra-purified water.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at a wavelength appropriate for the drug (e.g., 383 nm for Amphotericin B).[4]

  • Quantification: Generate a standard curve using known concentrations of the drug in blank brain homogenate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Small Molecule Cargo

This protocol provides a general workflow for the highly sensitive quantification of small molecules in brain tissue.[6][7][8]

a) Brain Tissue Homogenization:

  • Follow the same procedure as for HPLC (Section 1a).

b) Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of the brain homogenate, add an internal standard (a stable isotope-labeled version of the analyte is recommended).

  • Add an appropriate organic solvent (e.g., ethyl acetate) for liquid-liquid extraction.

  • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

c) LC-MS/MS Analysis:

  • LC System: Utilize a system with a C18 column and a gradient elution program.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for a specific precursor ion to product ion transition for the analyte and internal standard.[6]

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Cargo

This protocol outlines a sandwich ELISA for quantifying a specific protein delivered to the brain.[2][9][10]

a) Brain Tissue Lysate Preparation:

  • Homogenize brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

b) ELISA Procedure:

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Sample Incubation: Add diluted brain tissue lysates and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on the target protein.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: Add a TMB substrate solution and incubate until a color develops.

  • Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the protein concentration from a standard curve.

Mass Spectrometry Imaging (MSI)

This protocol provides a general overview of a quantitative MSI workflow using Matrix-Assisted Laser Desorption/Ionization (MALDI).[11][12][13][14][15]

a) Tissue Sectioning and Mounting:

  • Rapidly excise the brain and snap-freeze it.

  • Cryosection the brain tissue into thin sections (e.g., 10-20 µm).

  • Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO slides).

b) Sample Preparation for MALDI-MSI:

  • Internal Standard Application: Spray a solution of a deuterated internal standard uniformly over the tissue section.

  • Matrix Application: Apply a MALDI matrix (e.g., sinapinic acid for proteins, DHB for small molecules) evenly across the tissue using an automated sprayer.

c) MALDI-MSI Data Acquisition:

  • Insert the slide into the MALDI mass spectrometer.

  • Define the imaging area and the spatial resolution (raster step size).

  • Acquire mass spectra at each pixel across the defined region.

d) Data Analysis and Quantification:

  • Generate ion intensity maps for the drug and the internal standard.

  • Normalize the drug signal to the internal standard signal.

  • Create a calibration curve by spotting known concentrations of the drug and internal standard onto a control tissue section and analyzing it alongside the study samples.

  • Quantify the drug concentration in different brain regions based on the calibration curve.

Mechanism of this compound Brain Delivery

This compound is a neurotransmitter-derived lipidoid, suggesting its mechanism of crossing the BBB may involve hijacking endogenous neurotransmitter transport systems. This could occur through receptor-mediated or carrier-mediated transcytosis.[16][17][18]

In this proposed pathway, the this compound nanoparticle, carrying its therapeutic cargo, binds to a specific neurotransmitter receptor or transporter on the surface of the brain endothelial cells. This binding event triggers receptor-mediated endocytosis, encapsulating the nanoparticle within a vesicle. The vesicle is then transported across the endothelial cell (transcytosis) and releases its contents into the brain parenchyma via exocytosis.

Conclusion

The selection of an appropriate method to quantify delivered cargo in brain tissue is paramount for the successful development of brain-targeting therapeutics. While HPLC offers a cost-effective solution for initial screenings of small molecules, LC-MS/MS provides superior sensitivity and specificity. For protein-based cargos, ELISA remains the gold standard due to its high specificity. Mass Spectrometry Imaging stands out for its unique ability to provide spatial distribution information, which can be invaluable for understanding the regional accumulation of a drug within the brain. By carefully considering the strengths and limitations of each technique, researchers can generate accurate and reliable data to advance their drug development programs.

References

Assessing the Functional Delivery of NT1-014B Encapsulated Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutics across the blood-brain barrier (BBB) remains a critical challenge in the treatment of central nervous system (CNS) disorders. This guide provides a comparative analysis of NT1-014B encapsulated therapeutics, a novel platform utilizing neurotransmitter-derived lipidoids to facilitate brain delivery. We will objectively compare its performance with alternative delivery vectors, namely adeno-associated viral (AAV) vectors and exosomes, and provide detailed experimental protocols for assessing functional delivery.

Performance Comparison: this compound vs. Alternatives

The selection of a drug delivery vector for CNS applications depends on a balance of delivery efficiency, payload capacity, and safety. Below is a comparative summary of this compound lipid nanoparticles (LNPs), AAV vectors, and exosomes based on currently available data. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison.

Table 1: Comparison of Brain Delivery Efficiency and Safety Profiles

FeatureThis compound Encapsulated TherapeuticsAdeno-Associated Virus (AAV) VectorsExosomes
Delivery Mechanism Doping of LNPs with this compound lipidoid to facilitate crossing of the BBB, likely via receptor-mediated transcytosis.[1]Viral transduction of target cells.Natural cell-derived vesicles that can cross the BBB.[2][3]
Payload Capacity Can encapsulate small molecules (e.g., Amphotericin B) and macromolecules (e.g., antisense oligonucleotides, proteins).[4]Limited to the size of the viral genome (typically <5kb).[5]Can carry endogenous cargo (proteins, nucleic acids) and can be loaded with exogenous therapeutics.[6][7]
Brain Delivery Efficiency Achieved ~50% reduction of tau mRNA in the brain with a single intravenous injection of encapsulated antisense oligonucleotides.Transduction efficiency in the brain is highly variable depending on the serotype, dose, and route of administration. Intravenous delivery is generally inefficient, with studies showing as low as 0.0008% of the total dose transducing neurons in mice.[8] Direct injection into the CNS achieves higher transduction.[9][10][11]Systemic injection of targeted exosomes has shown successful delivery to the brain, with one study reporting a 60% knockdown of a target gene at the RNA and protein level.[12]
Safety & Toxicity Profile Specific in vivo toxicity data for this compound is not yet extensively published. Lipid nanoparticles are generally considered to have a favorable safety profile, but this can be formulation-dependent.Can exhibit dose-dependent toxicity. High doses have been associated with hepatotoxicity and neurotoxicity, including dorsal root ganglion toxicity.[13][14][15][16]Generally considered to have low immunogenicity and toxicity due to their endogenous origin.[3][6][17][18] However, the cargo of exosomes can influence their safety profile.[7]
Immunogenicity Expected to be low, but dependent on the specific lipid composition and any targeting ligands.The viral capsid can elicit an immune response, which can limit redosing and long-term efficacy.[16]Low immunogenicity is a key advantage.[3]

Detailed Experimental Protocols

This section outlines a detailed methodology for assessing the functional delivery of this compound encapsulated antisense oligonucleotides (ASOs) targeting tau mRNA, a key pathological protein in Alzheimer's disease.

Formulation of this compound Encapsulated Anti-Tau ASO

Objective: To prepare lipid nanoparticles doped with this compound for the encapsulation of anti-tau ASOs.

Materials:

  • This compound lipidoid

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Anti-tau antisense oligonucleotide (ASO)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr™) or manual mixing setup

Protocol:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., a 3:7 weight ratio of this compound to a BBB-impermeable lipidoid like 306-O12B-3 has been shown to be effective for ASO delivery).

  • Prepare ASO Solution: Dissolve the anti-tau ASO in citrate buffer (pH 4.0).

  • Nanoparticle Formation:

    • Microfluidic Mixing: Load the lipid solution and the ASO solution into separate syringes and connect to the microfluidic device. Set the desired flow rates and mixing ratio to facilitate rapid and controlled mixing, leading to the self-assembly of LNPs.

    • Manual Mixing: Rapidly inject the lipid solution into the ASO solution while vortexing or stirring vigorously.

  • Dialysis: Dialyze the resulting LNP suspension against PBS overnight at 4°C to remove ethanol and unencapsulated ASO.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the ASO encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

In Vivo Administration and Tissue Collection

Objective: To administer the formulated LNPs to a mouse model and collect brain tissue for analysis.

Materials:

  • Wild-type or transgenic mouse model of tauopathy

  • This compound encapsulated anti-tau ASO formulation

  • Saline solution (for control group)

  • Anesthesia

  • Surgical tools for perfusion and tissue dissection

  • Liquid nitrogen

Protocol:

  • Animal Dosing: Administer the this compound-ASO-LNPs to mice via a single intravenous (tail vein) injection. A control group should receive saline or LNPs encapsulating a scrambled ASO sequence.

  • Time Point Selection: Euthanize the animals at a predetermined time point post-injection (e.g., 7 days) to allow for ASO distribution and target engagement.

  • Tissue Perfusion: Anesthetize the mice and perform transcardial perfusion with ice-cold PBS to remove blood from the brain.

  • Tissue Harvesting: Dissect the brain and specific regions of interest (e.g., cortex, hippocampus).

  • Sample Preservation: Immediately snap-freeze the tissue samples in liquid nitrogen and store at -80°C until further analysis.

Assessment of Functional Delivery

Objective: To quantify the reduction in tau mRNA and protein levels in the brain tissue.

3.1. Quantification of Tau mRNA by RT-qPCR

Materials:

  • Frozen brain tissue

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for tau mRNA and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Homogenize the brain tissue and extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for tau and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of tau mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the tau mRNA levels in the treated group to the control group to determine the percentage of knockdown.

3.2. Quantification of Tau Protein by ELISA or Western Blot

Materials:

  • Frozen brain tissue

  • Protein lysis buffer

  • BCA protein assay kit

  • Tau-specific antibodies

  • ELISA kit or Western blot reagents and equipment

Protocol (ELISA):

  • Protein Extraction: Homogenize the brain tissue in lysis buffer and centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the total protein concentration using a BCA assay.

  • ELISA: Perform the ELISA according to the manufacturer's instructions using a tau-specific antibody.

  • Data Analysis: Generate a standard curve and determine the concentration of tau protein in each sample. Normalize the tau protein levels to the total protein concentration.

Mandatory Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_invivo 2. In Vivo Study cluster_analysis 3. Functional Analysis formulation Lipid & ASO Mixing dialysis Dialysis formulation->dialysis characterization Characterization (DLS, RiboGreen) dialysis->characterization injection IV Injection in Mice characterization->injection perfusion Tissue Perfusion injection->perfusion harvesting Brain Tissue Harvesting perfusion->harvesting rna_extraction RNA Extraction harvesting->rna_extraction protein_extraction Protein Extraction harvesting->protein_extraction rt_qpcr RT-qPCR for Tau mRNA rna_extraction->rt_qpcr elisa ELISA for Tau Protein protein_extraction->elisa

Caption: Experimental workflow for assessing the functional delivery of this compound encapsulated therapeutics.

bbb_transport cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma lnp This compound LNP receptor Receptor lnp->receptor 1. Binding endocytosis Endocytosis receptor->endocytosis 2. Internalization transcytosis Transcytosis endocytosis->transcytosis 3. Vesicular Transport lnp_brain This compound LNP transcytosis->lnp_brain 4. Release

Caption: Putative mechanism of this compound LNP transport across the blood-brain barrier via receptor-mediated transcytosis.

References

NT1-014B versus other blood-brain barrier delivery technologies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of NT1-014B with Other Blood-Brain Barrier Delivery Technologies

A Guide for Researchers and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of treatments for central nervous system (CNS) disorders. This highly selective barrier protects the brain from systemic circulation but also restricts the passage of most therapeutic agents. Overcoming this barrier is a critical area of research, leading to the development of various innovative delivery technologies. This guide provides an objective comparison of a novel neurotransmitter-derived lipidoid, this compound, with other prominent BBB delivery technologies, supported by available experimental data.

Overview of Technologies

This guide compares the following BBB delivery technologies:

  • This compound: A tryptamine-derived lipidoid used to formulate lipid nanoparticles (LNPs) that can cross the BBB.

  • Receptor-Mediated Transcytosis (RMT): Utilizes nanoparticles functionalized with ligands that bind to specific receptors on the BBB to trigger transport into the brain.

  • Focused Ultrasound (FUS): A non-invasive technique that uses ultrasound waves to transiently open the BBB in targeted regions.

  • Convection-Enhanced Delivery (CED): An invasive method that involves the direct infusion of therapeutics into the brain tissue, bypassing the BBB.

  • Intranasal Delivery: A non-invasive approach that delivers drugs to the brain along the olfactory and trigeminal nerve pathways.

Quantitative Performance Comparison

The following tables summarize the quantitative data available for each technology. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are collated from different preclinical and clinical studies.

Table 1: Delivery Efficiency and Cargo Capacity

TechnologyCargo TypeBrain Uptake/ConcentrationCargo Size LimitSource
This compound (in LNP) Small molecules (Amphotericin B), ASOs, Proteins (Cre recombinase)AmB: ~150 ng/g of brain tissue; Functional gene silencing and recombination observedUp to protein-sized molecules[1]
Receptor-Mediated Transcytosis (Nanoparticles) Peptides, antibodies, nucleic acids, small moleculesVaries significantly based on receptor target and ligand; can achieve therapeutic concentrationsGenerally < 200 nm for nanoparticles[2][3][4]
Focused Ultrasound Small molecules, antibodies, nanoparticles1.4- to 13.9-fold increase in brain tumor concentration compared to non-sonicated tumorsWide range, from small molecules to large antibodies[5][6][7]
Convection-Enhanced Delivery Chemotherapeutics, proteins, viral vectorsHigh local concentrations at the infusion siteNot limited by BBB crossing, dependent on infusion parameters[8][9][10][11][12]
Intranasal Delivery Peptides, small molecules, nanoparticlesLower overall brain concentration compared to direct injection, but rapid delivery to certain brain regionsGenerally smaller molecules and nanoparticles[13][14][15][16][17]

Table 2: Invasiveness, Brain Distribution, and Safety Profile

TechnologyInvasivenessBrain DistributionKey Safety ConsiderationsSource
This compound (in LNP) Non-invasive (intravenous injection)Appears to distribute to cerebral cortex, hippocampus, and cerebellumPotential for off-target effects in peripheral organs; long-term toxicity of lipidoids needs further study[1]
Receptor-Mediated Transcytosis (Nanoparticles) Non-invasive (intravenous injection)Depends on receptor expression; can be widespread or targetedImmunogenicity of ligands, off-target binding, potential for receptor saturation[4][18]
Focused Ultrasound Non-invasiveTargeted to specific brain regionsPotential for hemorrhage, edema, and thermal damage if not properly controlled[5][6]
Convection-Enhanced Delivery Highly invasive (requires stereotactic catheter placement)Localized to the area of infusionRisk of infection, hemorrhage, catheter misplacement, and neurotoxicity from high local drug concentrations[9][10][11]
Intranasal Delivery Non-invasivePrimarily targets olfactory bulb and connected regions, with some distribution to other areasPotential for nasal irritation; limited delivery to deeper brain structures[13][14][15]

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action for each technology and a general experimental workflow for evaluating BBB delivery.

NT1_014B_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NT1_LNP This compound LNP (Cargo-loaded) Endothelial_Cell Endothelial Cell NT1_LNP->Endothelial_Cell 1. Transcytosis (Proposed) Cargo_Release Cargo Release Endothelial_Cell->Cargo_Release 2. Exit into Brain Neuron Neuronal Cell Cargo_Release->Neuron 3. Uptake by Brain Cells

Diagram 1: Proposed mechanism of this compound LNP crossing the BBB.

RMT_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Ligand_NP Ligand-conjugated NP (Cargo-loaded) Receptor Receptor (e.g., TfR) Ligand_NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Cargo_Release Cargo Release Endosome->Cargo_Release 3. Transcytosis & Exocytosis

Diagram 2: Mechanism of Receptor-Mediated Transcytosis.

FUS_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Microbubbles Microbubbles Tight_Junctions Tight Junctions Microbubbles->Tight_Junctions 2. Mechanical Disruption Drug Therapeutic Agent Opened_TJ Opened Tight Junctions Drug->Opened_TJ 3. Paracellular Transport Tight_Junctions->Opened_TJ Brain_Uptake Drug Uptake Opened_TJ->Brain_Uptake Ultrasound Focused Ultrasound Ultrasound->Microbubbles 1. Oscillation

Diagram 3: Mechanism of Focused Ultrasound-mediated BBB opening.

CED_Mechanism Catheter Stereotactically Placed Catheter Pressure_Gradient Positive Pressure Gradient Catheter->Pressure_Gradient 2. Creates Infusion_Pump Infusion Pump Infusion_Pump->Catheter 1. Infusion Brain_Parenchyma Brain Parenchyma Pressure_Gradient->Brain_Parenchyma Drug_Distribution Drug Distribution via Bulk Flow Brain_Parenchyma->Drug_Distribution 3. Leads to

Diagram 4: Mechanism of Convection-Enhanced Delivery.

Intranasal_Mechanism Nasal_Cavity Nasal Cavity Olfactory_Nerve Olfactory Nerve Pathway Nasal_Cavity->Olfactory_Nerve 1a. Transport Trigeminal_Nerve Trigeminal Nerve Pathway Nasal_Cavity->Trigeminal_Nerve 1b. Transport Brain Brain Olfactory_Nerve->Brain Trigeminal_Nerve->Brain

Diagram 5: Mechanism of Intranasal Delivery to the brain.

Experimental_Workflow Formulation 1. Formulation of Delivery System (e.g., LNP, functionalized NP) Administration 2. Administration to Animal Model (e.g., intravenous, intranasal) Formulation->Administration Time 3. Allow for Circulation and Brain Uptake Administration->Time Tissue_Harvest 4. Perfuse and Harvest Brain Tissue Time->Tissue_Harvest Quantification 5. Quantify Cargo in Brain (e.g., HPLC, ELISA, fluorescence) Tissue_Harvest->Quantification Analysis 6. Data Analysis (%ID/g, concentration) Quantification->Analysis

Diagram 6: General experimental workflow for evaluating BBB delivery.

Experimental Protocols

Below are summaries of typical experimental protocols for evaluating the efficacy of these BBB delivery technologies, based on published studies.

This compound Lipid Nanoparticle Delivery
  • Objective: To deliver a cargo molecule (e.g., Amphotericin B, antisense oligonucleotide, or Cre recombinase protein) to the mouse brain via intravenous injection.

  • Methodology:

    • LNP Formulation: this compound is mixed with other lipids (e.g., helper lipids, PEG-lipids) and the cargo molecule to form lipid nanoparticles. The specific ratios of lipids are optimized for the cargo type. For protein delivery, the protein may be complexed with pre-formed LNPs.

    • Animal Model: C57BL/6 or transgenic mice (e.g., Ai14 reporter mice for Cre recombinase) are used.

    • Administration: The LNP formulation is injected intravenously via the tail vein. The dosage is dependent on the cargo (e.g., 5 mg/kg for Amphotericin B).

    • Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), mice are anesthetized and perfused with saline to remove blood from the brain. The brain is then harvested.

    • Quantification:

      • For small molecules like Amphotericin B, the brain tissue is homogenized, and the drug concentration is measured using high-performance liquid chromatography (HPLC).[1]

      • For antisense oligonucleotides, gene knockdown is assessed by measuring target mRNA and protein levels in brain homogenates using qPCR and Western blotting, respectively.[1]

      • For Cre recombinase in Ai14 mice, the expression of a reporter protein (tdTomato) is visualized in brain slices using fluorescence microscopy to confirm functional delivery.[1]

Receptor-Mediated Transcytosis Nanoparticle Delivery
  • Objective: To deliver a therapeutic agent across the BBB by targeting a specific receptor (e.g., transferrin receptor).

  • Methodology:

    • Nanoparticle Formulation: Polymeric or lipid-based nanoparticles are synthesized and loaded with the therapeutic cargo. The surface of the nanoparticles is then functionalized with a ligand (e.g., an antibody against the transferrin receptor).

    • In Vitro BBB Model: An in vitro model consisting of brain capillary endothelial cells is often used to initially assess the transcytosis capability of the functionalized nanoparticles.

    • Animal Model: Mice or rats are commonly used.

    • Administration: Nanoparticles are administered via intravenous injection.

    • Biodistribution Studies: At various time points post-injection, animals are sacrificed, and major organs, including the brain, are collected. The concentration of the nanoparticles or their cargo in the tissues is quantified, often using fluorescent or radiolabeled tags.

    • Efficacy Studies: In disease models (e.g., brain tumors), the therapeutic efficacy of the cargo-loaded nanoparticles is evaluated by monitoring tumor growth and survival rates.

Focused Ultrasound-Mediated Delivery
  • Objective: To transiently open the BBB in a targeted brain region to allow for the passage of a systemically administered therapeutic agent.

  • Methodology:

    • Animal Model: Mice, rats, or larger animals like non-human primates are used. The animal is anesthetized and its head is shaved and immobilized in a stereotactic frame.

    • Microbubble Administration: A suspension of microbubbles is injected intravenously.

    • Focused Ultrasound Application: A focused ultrasound transducer is positioned over the target brain region, often guided by MRI. Low-intensity ultrasound is then applied, causing the microbubbles to oscillate and transiently disrupt the tight junctions of the BBB.[5]

    • Therapeutic Agent Administration: The therapeutic agent is injected intravenously, either just before or during the ultrasound application.

    • Confirmation of BBB Opening: BBB opening is often confirmed by administering a contrast agent (e.g., gadolinium for MRI) and observing its extravasation into the brain parenchyma.

    • Quantification of Delivery: The concentration of the therapeutic agent in the sonicated and non-sonicated brain regions is measured using appropriate analytical methods (e.g., HPLC, mass spectrometry, or imaging).

Convection-Enhanced Delivery
  • Objective: To deliver a high concentration of a therapeutic agent directly to a specific brain region, bypassing the BBB.

  • Methodology:

    • Animal Model: Typically larger animals, such as rats or non-human primates, are used due to the invasive nature of the procedure.

    • Catheter Implantation: Under anesthesia, a burr hole is drilled in the skull, and a catheter is stereotactically implanted into the target brain region (e.g., a tumor).[9][10]

    • Infusion: The catheter is connected to an infusion pump, and the therapeutic agent is delivered at a slow, constant rate (e.g., 0.1-10 µL/min) to establish a pressure gradient and facilitate distribution through the brain interstitium.[9]

    • Monitoring of Infusion: The distribution of the infusate is often monitored in real-time by co-infusing a contrast agent and using MRI.

    • Assessment of Efficacy and Toxicity: The therapeutic effect is assessed by monitoring relevant endpoints (e.g., tumor size, behavioral changes). Histological analysis of the brain tissue is performed to evaluate the distribution of the drug and any potential neurotoxicity.

Intranasal Delivery
  • Objective: To deliver a therapeutic agent to the brain non-invasively via the nasal passages.

  • Methodology:

    • Formulation: The therapeutic agent may be formulated as a solution, suspension, or encapsulated in nanoparticles to enhance its stability and absorption.

    • Animal Model: Mice and rats are commonly used.

    • Administration: The animal is held in a specific position (e.g., supine), and a defined volume of the formulation is administered into the nasal cavity using a micropipette or a specialized spray device.[16]

    • Tissue Collection: At various time points after administration (e.g., starting from 10 minutes), animals are euthanized, and the brain, spinal cord, and blood are collected.[16]

    • Quantification: The concentration of the therapeutic agent in different brain regions (e.g., olfactory bulb, hippocampus, cortex) and other tissues is determined using methods like ELISA, mass spectrometry, or by tracking a labeled compound. The ratio of brain to blood concentration is often calculated to assess the extent of direct nose-to-brain transport.

Conclusion

The choice of a blood-brain barrier delivery technology is highly dependent on the specific application, including the nature of the therapeutic cargo, the target brain region, and the desired level of invasiveness.

  • This compound represents a promising non-invasive platform for the systemic delivery of a variety of cargo types, including nucleic acids and proteins. Its ability to facilitate cargo entry into neuronal cells is a significant advantage. However, further research is needed to fully understand its mechanism of action and long-term safety profile.

  • Receptor-Mediated Transcytosis offers a targeted, non-invasive approach, but its efficacy is dependent on the choice of receptor and the design of the targeting ligand.

  • Focused Ultrasound provides a non-invasive and highly targetable method for transiently opening the BBB, allowing for the delivery of a wide range of therapeutics. The primary considerations are the safety of repeated applications and the specialized equipment required.

  • Convection-Enhanced Delivery is a highly invasive but effective method for achieving high local drug concentrations, making it particularly suited for the treatment of localized brain diseases like tumors.

  • Intranasal Delivery is a non-invasive and rapid method for delivering drugs to the brain, especially to regions connected to the olfactory system. However, its efficiency for delivering drugs to deeper brain structures and the overall low brain concentrations achieved are limitations.

Ultimately, the continued development and refinement of these technologies will be crucial in advancing the treatment of CNS disorders. This compound adds a valuable new tool to the arsenal (B13267) of brain delivery platforms, with its simplicity and versatility making it a technology of significant interest for future research and development.

References

A Comparative Analysis of NT1-014B and Receptor-Mediated Transcytosis for Brain Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on two promising strategies to overcome the blood-brain barrier.

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its tightly regulated interface protects the brain but also restricts the passage of most drugs. To overcome this hurdle, innovative strategies are being developed to shuttle therapeutic payloads into the brain. This guide provides a comparative analysis of two such strategies: the novel neurotransmitter-derived lipidoid, NT1-014B, and the more established mechanism of receptor-mediated transcytosis (RMT), with a focus on systems targeting the transferrin receptor (TfR).

At a Glance: this compound vs. Receptor-Mediated Transcytosis

FeatureThis compoundReceptor-Mediated Transcytosis (e.g., TfR-targeted Antibodies)
Mechanism Hypothesized Receptor-Mediated Transcytosis (specific receptor unknown)Well-defined Receptor-Mediated Transcytosis
Delivery Vehicle Lipid Nanoparticle (LNP)Typically antibody-drug conjugates or fusion proteins
Targeting Moiety Tryptamine-derived lipidoidMonoclonal antibody or ligand against a specific BBB receptor (e.g., Transferrin Receptor)
Cargo Versatility Small molecules, antisense oligonucleotides (ASOs), proteinsProteins (enzymes, antibodies), peptides, nanoparticles
Clinical Stage PreclinicalPreclinical to Clinical (e.g., Pabinafusp Alfa, Trontinemab)

Performance Data: A Comparative Overview

Direct head-to-head comparative studies of this compound and RMT systems are not yet available. The following tables summarize quantitative data from separate preclinical and clinical studies to provide an indirect comparison of their brain delivery capabilities.

Table 1: Brain Delivery and Efficacy of this compound Formulations

CargoFormulationAnimal ModelDoseKey Finding
Tau ASONT1-O14B / 306-O12B-3 LNP (3:7 w/w)MouseNot Specified~50% reduction in tau mRNA in the brain.[1]
Amphotericin BNT1-O12B / PBA-Q76-O16B LNPMouse5 mg/kgEnhanced delivery into the mouse brain compared to traditional lipidoids.[1]
GFP-Cre ProteinNT1-O14B / PBA-Q76-O16B LNP (3:7 w/w)Ai14 MouseNot SpecifiedSuccessful Cre-mediated recombination in cerebral cortex, hippocampus, and cerebellum.[1]

Table 2: Brain Delivery of Transferrin Receptor-Targeted Therapeutics

TherapeuticAnimal ModelDoseBrain Uptake/Efficacy
TrontinemabNon-human Primate10 mg/kg7 to 33-fold higher brain distribution coefficient (Kp) compared to non-targeted antibody.[2]
Pabinafusp AlfaMPS II Mouse Model2.0 mg/kg (weekly for 36 weeks)Nearly normalized heparan sulfate (B86663) (HS) concentration in the brain and CSF.[3]
Anti-TfR/BACE1 AntibodyMouse50 mg/kg~45 nM peak antibody concentration in brain homogenates.[4]
TfR-targeted Gold NanoparticlesMouseNot SpecifiedSignificantly increased uptake into brain capillaries and parenchyma compared to non-targeted nanoparticles.[4][5][6]

Signaling and Transport Pathways

The delivery of therapeutics across the BBB via these two mechanisms involves distinct, multi-step biological pathways.

Receptor_Mediated_Transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell Therapeutic Therapeutic (e.g., Antibody-Drug Conjugate) Receptor Receptor (e.g., Transferrin Receptor) Therapeutic->Receptor Binding Endosome Endosome Receptor->Endosome 1. Binding & Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Transcytotic_Vesicle Transcytotic Vesicle Endosome->Transcytotic_Vesicle 2. Sorting Brain_Parenchyma Released Therapeutic Transcytotic_Vesicle->Brain_Parenchyma 3. Exocytosis

Caption: Generalized pathway for receptor-mediated transcytosis across the BBB.

NT1_014B_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma NT1_LNP This compound LNP (with cargo) Unknown_Receptor Unknown Receptor (Hypothesized) NT1_LNP->Unknown_Receptor Endocytosis Endocytosis Unknown_Receptor->Endocytosis 1. Binding (Hypothesized) Intracellular_Trafficking Intracellular Trafficking Endocytosis->Intracellular_Trafficking 2. Vesicular Transport Exocytosis Exocytosis Intracellular_Trafficking->Exocytosis 3. Release into Brain Released_Cargo Released Cargo Exocytosis->Released_Cargo

Caption: Hypothesized transport mechanism of this compound lipid nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for the synthesis, formulation, and in vivo evaluation of these brain delivery systems.

Synthesis of Tryptamine-Derived Lipidoids (e.g., this compound)

A general, one-pot reductive alkylation method can be employed for the synthesis of tryptamine (B22526) derivatives.[7][8]

  • Reaction Setup: In a reaction vial, combine the desired indole, N-protected aminoethyl acetal, a reducing agent (e.g., triethylsilane - TES), and an acid catalyst (e.g., trifluoroacetic acid - TFA).

  • Reaction Conditions: The reaction is typically performed under mild conditions, and the progress is monitored by thin-layer chromatography (TLC).[9]

  • Purification: Upon completion, the crude product is purified using flash chromatography on silica (B1680970) gel to yield the desired tryptamine-derived lipidoid.

More specifically, a sustainable protocol using propylphosphonic anhydride (B1165640) (T3P) has been described for the synthesis of N-acyl tryptamines.[1][10]

  • Reagents: In a vial, add tryptamine, a carboxylic acid, triethylamine (B128534) (Et3N), and T3P solution in ethyl acetate (B1210297) (EtOAc).

  • Reaction: The reaction proceeds at room temperature.

  • Work-up and Purification: The reaction mixture is typically washed with saturated aqueous solutions of NaHCO3 and NaCl, dried over Na2SO4, and the solvent is evaporated. The residue is then purified by flash chromatography.

Preparation of Lipid Nanoparticles (LNPs)

LNPs are commonly prepared using microfluidic mixing or nanoprecipitation methods.[11]

  • Lipid Mixture Preparation: The this compound lipidoid, along with other components such as cholesterol, DOPE, and a PEG-lipid, are dissolved in an organic solvent (e.g., ethanol).

  • Aqueous Phase Preparation: The therapeutic cargo (e.g., mRNA, ASO) is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer).

  • Mixing: The lipid-containing organic phase and the cargo-containing aqueous phase are rapidly mixed using a microfluidic device or by injection of the organic phase into the aqueous phase with vigorous stirring. This rapid change in solvent polarity leads to the self-assembly of the lipids into nanoparticles, encapsulating the cargo.

  • Purification and Characterization: The resulting LNP suspension is then purified (e.g., by dialysis or tangential flow filtration) to remove the organic solvent and unencapsulated cargo. The LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

LNP_Preparation_Workflow Lipid_Phase Lipid Phase (this compound, Cholesterol, DOPE, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Therapeutic Cargo in Acidic Buffer) Aqueous_Phase->Microfluidic_Mixing Self_Assembly Self-Assembly of LNPs Microfluidic_Mixing->Self_Assembly Purification Purification (e.g., Dialysis) Self_Assembly->Purification Characterization Characterization (Size, PDI, Encapsulation Efficiency) Purification->Characterization

Caption: Workflow for the preparation of lipid nanoparticles.

In Vivo Evaluation of Brain Delivery and Efficacy
  • Animal Models: Appropriate animal models are used, such as wild-type mice, transgenic models of disease (e.g., APP/PS1 mice for Alzheimer's disease), or humanized receptor knock-in mice.[12][13]

  • Administration: The therapeutic agent (this compound LNP or TfR-targeted antibody) is administered systemically, typically via intravenous (IV) injection.

  • Tissue Collection and Processing: At specified time points post-injection, animals are euthanized, and blood and brain tissue are collected. Brains are often perfused with saline to remove residual blood. The brain tissue can then be homogenized for quantitative analysis or fixed for imaging.

  • Quantification of Brain Uptake:

    • For LNPs and small molecules: The concentration of the delivered cargo in brain homogenates can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

    • For antibodies: The antibody concentration in brain lysates can be measured by enzyme-linked immunosorbent assay (ELISA). Radiolabeled antibodies can be traced by measuring radioactivity.

  • Assessment of Target Engagement and Pharmacodynamic Effects:

    • mRNA Knockdown: For therapies like ASOs, the level of the target mRNA in brain tissue can be quantified using quantitative real-time PCR (qRT-PCR) or in situ hybridization techniques like RNAscope.[14][15][16][17]

    • Protein Reduction: The reduction of a target protein (e.g., amyloid-beta plaques) can be assessed by immunohistochemistry and imaging of brain sections.[18]

    • Functional Outcomes: In disease models, behavioral tests can be conducted to assess the therapeutic effect on cognitive or motor functions.

Concluding Remarks

Both this compound and receptor-mediated transcytosis utilizing entities like transferrin receptor antibodies represent promising avenues for delivering therapeutics across the blood-brain barrier.

This compound , as part of a lipid nanoparticle platform, offers the potential for a versatile delivery system for a range of cargo types, including nucleic acids. The hypothesized RMT mechanism, while not yet fully elucidated, suggests a targeted approach to BBB transport. The preclinical data demonstrating functional outcomes, such as mRNA knockdown in the brain, are encouraging.

Receptor-mediated transcytosis , particularly through the well-characterized transferrin receptor, is a more mature technology with several candidates in clinical development. This approach has shown significant enhancements in brain uptake of large molecules like antibodies and enzymes. The ability to precisely engineer the affinity and valency of the targeting antibody allows for optimization of brain delivery and pharmacokinetics.[4][5][6][12][19][20][21]

The choice between these technologies will depend on the specific therapeutic application, including the nature of the cargo, the desired distribution within the brain, and the stage of development. Further research, including direct comparative studies, will be crucial to fully understand the relative advantages and limitations of each approach and to unlock their full potential in treating neurological diseases.

References

A Comparative Guide to CNS Gene Delivery: NT1-014B Lipid Nanoparticles versus Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic payloads to the central nervous system (CNS) presents a formidable challenge in drug development. Overcoming the blood-brain barrier (BBB) to achieve efficient and specific delivery to target cells remains a primary hurdle. This guide provides an objective comparison of a novel non-viral delivery platform, NT1-014B, with established viral vector systems, specifically Adeno-Associated Virus (AAV) and Lentivirus (LV), for CNS gene and macromolecule delivery.

Executive Summary

Viral vectors, such as AAV and lentivirus, have long been the workhorses for gene therapy, offering high transduction efficiency and long-term gene expression.[1][2] However, concerns regarding immunogenicity, limited payload capacity, and potential for insertional mutagenesis persist.[1][3][4] Non-viral vectors, particularly lipid nanoparticles (LNPs), have emerged as a promising alternative, offering a potentially safer and more versatile delivery platform.[1][5]

This compound is a novel neurotransmitter-derived lipidoid that, when incorporated into lipid nanoparticles, has demonstrated the ability to cross the BBB and deliver macromolecules to the brain parenchyma.[6][7] This guide will dissect the available experimental data to compare the efficacy of this compound-based delivery with that of AAV and lentiviral vectors across key performance metrics.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for this compound and viral vectors in the context of CNS delivery. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

ParameterThis compound Lipid NanoparticlesAdeno-Associated Virus (AAV)Lentivirus (LV)
Delivery Efficiency Antisense Oligonucleotide (ASO) Delivery: ~50% reduction in tau mRNA and ~30% reduction in tau protein in the mouse brain.[6] Cre Recombinase Delivery: Successful Cre-mediated recombination observed in the cerebral cortex, hippocampus, and cerebellum of Ai14 mice.[6][8]Serotype Dependent: Highly variable. AAV9 intravenous delivery results in only ~0.0008% of the total dose transducing neurons in mice.[9] Direct injection of AAV5 has shown high efficiency in transducing both neurons and glial cells in the primate brain.[10] AAV2 vectors can transduce over 2 x 10^5 neurons in vivo per microliter of vector.[11]Can efficiently transduce non-dividing neurons in vivo.[12] Transduction efficiency is dependent on the pseudotype and promoter used.[13]
Tissue & Cell Specificity Broad distribution in the brain, including the cerebral cortex, hippocampus, and cerebellum.[6] Can be engineered with targeting ligands for enhanced specificity.[5]Serotype-specific tropism: Different AAV serotypes exhibit different cellular and tissue tropisms.[13] For example, AAV5 efficiently transduces both neurons and glial cells.[10] Can be further engineered with cell-specific promoters.[13]Broad tropism with VSV-G envelope: Can transduce a wide range of cell types, including neurons and glia.[13] Can be pseudotyped with different glycoproteins to alter tropism.[14]
Payload Capacity Versatile; can deliver small molecules, antisense oligonucleotides, and proteins (e.g., Cre recombinase).[6] As a non-viral vector, it has a potentially larger payload capacity than AAV.[3][15]Limited, typically <5 kb.[3][16] This restricts the size of the therapeutic gene and regulatory elements that can be delivered.Larger than AAV, typically up to 8-10 kb.[4][16] This allows for the delivery of larger genes or multiple transgenes.
Immunogenicity Generally considered to have lower immunogenicity compared to viral vectors.[1] However, the lipid components can still trigger an immune response.[17]Can elicit both innate and adaptive immune responses against the viral capsid proteins.[18] Pre-existing immunity to AAV in the population can limit its therapeutic efficacy.[3]Lower intrinsic immunogenicity compared to adenoviruses, but can still induce immune responses.[14]
Safety Profile Non-integrating: Does not integrate into the host genome, reducing the risk of insertional mutagenesis.[1] Potential for off-target effects and toxicity related to lipid components needs to be evaluated.[1]Mostly episomal: Primarily remains as an episome in the nucleus of non-dividing cells, leading to a lower risk of insertional mutagenesis compared to lentivirus.[4] High doses can be associated with toxicity.[3]Integrating: Integrates into the host cell genome, which can lead to long-term gene expression but also carries the risk of insertional mutagenesis.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for this compound LNP formulation and in vivo delivery, as well as for the production and administration of AAV and lentiviral vectors for CNS applications.

This compound Lipid Nanoparticle Formulation and In Vivo Delivery

1. LNP Formulation for ASO Delivery:

  • Lipid Composition: this compound is mixed with a bioreducible lipid (e.g., 306-O12B-3) and DSPE-PEG2000 in ethanol (B145695) at a specific weight ratio (e.g., 1:24 for DSPE-PEG2000 to other lipids).[6]

  • ASO Encapsulation: The lipid solution is added dropwise to a sodium acetate (B1210297) buffer (pH 5.2) containing the antisense oligonucleotide (ASO) with brief vortexing.[6]

  • Purification: Ethanol is removed from the formulation by dialysis.[6]

2. In Vivo ASO Delivery to Mouse Brain:

  • Animal Model: C57BL/6J mice are typically used.[6]

  • Administration: The ASO-loaded LNP formulation is administered via intravenous (tail vein) injection.[6]

  • Dosage: A typical dosing regimen might involve multiple injections over a period of time (e.g., five injections over 15 days).[8]

  • Analysis: Brain tissue is collected, and the levels of the target mRNA and protein are quantified using qRT-PCR and western blotting, respectively.[6]

3. LNP Formulation for Cre Recombinase Delivery:

  • Lipid Composition: this compound is doped with a quaternized lipidoid (e.g., PBA-Q76-O16B) at a fixed weight ratio (e.g., 3:7).[6]

  • Protein Encapsulation: The Cre recombinase protein is mixed with the LNPs at a specific weight ratio (e.g., 1:4) and incubated at room temperature.[6]

4. In Vivo Cre Recombinase Delivery:

  • Animal Model: Ai14 transgenic mice, which express tdTomato upon Cre-mediated recombination, are used.[6]

  • Administration: The Cre-loaded LNP complexes are administered via intravenous injection.[6]

  • Dosage: Multiple injections are typically performed (e.g., four injections of 50 µg of protein each).[8]

  • Analysis: Brain tissue is collected, sectioned, and imaged for tdTomato fluorescence to visualize Cre-mediated recombination.[6]

Viral Vector Production and In Vivo Delivery

1. AAV Vector Production:

  • Plasmid Co-transfection: HEK293T cells are co-transfected with three plasmids: a plasmid containing the gene of interest flanked by AAV inverted terminal repeats (ITRs), a plasmid encoding the AAV replication and capsid proteins, and a helper plasmid providing adenoviral genes necessary for replication.[12][19]

  • Harvesting: AAV particles are harvested from the cell lysate after a period of incubation.[19]

  • Purification: The viral particles are purified from cellular debris using methods such as gradient ultracentrifugation.[19]

  • Titering: The viral titer (genomic copies/mL) is determined by quantitative PCR.[19]

2. In Vivo AAV Delivery to the Brain:

  • Administration: AAV vectors can be delivered to the brain via various routes, including direct stereotactic injection into the brain parenchyma or intravenous injection for serotypes that can cross the BBB.[20]

  • Analysis: Transgene expression is typically assessed by immunohistochemistry for the expressed protein (e.g., GFP) or by measuring the biological effect of the transgene.[19]

3. Lentiviral Vector Production:

  • Plasmid Co-transfection: HEK293T cells are co-transfected with a transfer plasmid containing the gene of interest and packaging plasmids that provide the necessary viral proteins (Gag, Pol, Rev) and the envelope protein (commonly VSV-G).[10][21]

  • Harvesting: The viral supernatant is collected at 48 and 72 hours post-transfection.[10]

  • Concentration: The virus is concentrated by ultracentrifugation.[10]

  • Titering: The viral titer is determined by transducing a cell line and measuring the percentage of transduced cells (e.g., by flow cytometry for a fluorescent reporter).[21]

4. In Vivo Lentiviral Delivery to the Brain:

  • Administration: Lentiviral vectors are typically delivered to the brain via stereotactic injection into the target region.[10]

  • Analysis: Transgene expression is analyzed using immunohistochemistry or by assessing the functional consequences of the expressed gene.[10]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

NT1_014B_Delivery_Pathway cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NT1_LNP This compound LNP (Payload Encapsulated) Endothelial_Cell Endothelial Cell NT1_LNP->Endothelial_Cell BBB Transcytosis Neuron Neuron Endothelial_Cell->Neuron Release of Payload Glia Glial Cell Endothelial_Cell->Glia Release of Payload Neuron_Effect e.g., mRNA translation, a-syn knockdown Neuron->Neuron_Effect Therapeutic Effect Glia_Effect e.g., anti-inflammatory response Glia->Glia_Effect Therapeutic Effect

Caption: this compound LNP delivery pathway across the blood-brain barrier.

Experimental_Workflow cluster_prep Vector Preparation cluster_delivery In Vivo Delivery cluster_analysis Efficacy Analysis Prep_NT1 This compound LNP Formulation Delivery Animal Model (e.g., Mouse) Intravenous or Stereotactic Injection Prep_NT1->Delivery Prep_AAV AAV Production & Purification Prep_AAV->Delivery Prep_LV Lentivirus Production & Concentration Prep_LV->Delivery Analysis_Efficiency Delivery Efficiency (e.g., % knockdown, # transduced cells) Delivery->Analysis_Efficiency Analysis_Specificity Tissue/Cell Specificity (Immunohistochemistry) Delivery->Analysis_Specificity Analysis_Safety Safety Assessment (Toxicity, Immunogenicity) Delivery->Analysis_Safety

Caption: Comparative experimental workflow for CNS delivery vectors.

Decision_Tree Start Choice of CNS Delivery Vector q1 Need for long-term, stable expression? Start->q1 q2 Large payload (> 5kb)? q1->q2 No LV Lentivirus q1->LV Yes q3 Concerned about insertional mutagenesis? q2->q3 No q2->LV Yes q4 Concerned about immunogenicity? q3->q4 Yes AAV AAV q3->AAV No q4->AAV No NT1 This compound LNP q4->NT1 Yes

Caption: Decision tree for selecting a CNS delivery vector.

Conclusion

The choice between this compound lipid nanoparticles and viral vectors for CNS delivery is multifaceted and depends on the specific therapeutic application.

This compound LNPs offer a compelling non-viral alternative with the potential for a better safety profile due to their non-integrating nature and lower immunogenicity. Their versatility in delivering various types of macromolecules and potentially larger payloads makes them an attractive platform for a wide range of therapeutic strategies. However, the technology is still in its early stages, and more research is needed to fully understand its long-term efficacy, biodistribution, and potential off-target effects.

Viral vectors , particularly AAV and lentivirus, remain the gold standard for in vivo gene therapy due to their high efficiency and the extensive research supporting their use. AAVs are favored for their predominantly episomal nature and well-characterized serotypes with different tropisms. Lentiviruses offer a larger payload capacity and the ability to achieve stable, long-term expression through genomic integration, which is advantageous for certain applications but also carries the risk of insertional mutagenesis.

Ultimately, the selection of a delivery vector requires a careful consideration of the therapeutic goal, the nature of the payload, the desired duration of expression, and the acceptable safety profile. As research progresses, further head-to-head studies will be crucial to definitively delineate the relative strengths and weaknesses of these promising delivery technologies.

References

In Vivo Imaging of Lipid Nanoparticle Biodistribution: A Comparative Guide to NT1-014B and Other Leading Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo biodistribution of the novel lipid nanoparticle (LNP) NT1-014B and other widely used LNP delivery systems. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate LNP system for their therapeutic delivery needs.

Introduction

Lipid nanoparticles are at the forefront of non-viral gene and drug delivery, underscored by the success of mRNA-based COVID-19 vaccines. The in vivo biodistribution of these nanoparticles is a critical determinant of their efficacy and safety, dictating where the therapeutic payload is delivered within the body. This compound is a novel, tryptamine-containing ionizable cationic lipidoid designed to facilitate the delivery of therapeutics across the blood-brain barrier (BBB). This guide compares the biodistribution of this compound LNPs with that of other prominent LNP formulations, including those based on ALC-0315, SM-102, cKK-E12, C12-200, and DOTAP.

Comparative Biodistribution Data

The following table summarizes the in vivo biodistribution of various LNP formulations based on published preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited. The data presented here is compiled from different studies and may involve different imaging modalities, payloads, and administration routes, which can significantly influence biodistribution.

LNP FormulationPrimary Organ(s) of Accumulation (Intravenous Administration)Brain DeliveryImaging ModalityKey Findings & Citations
This compound Liver, SpleenEnhanced brain delivery Fluorescence Imaging (DiR dye)Formulations containing this compound demonstrated significantly higher accumulation in the brain compared to LNPs without it. The primary accumulation in peripheral organs like the liver and spleen is still observed.
ALC-0315 Liver , Spleen, LungsMinimalBioluminescence Imaging (Luciferase mRNA)Demonstrates potent liver-targeting capabilities with high levels of luciferase expression observed in hepatocytes. It is a key component of the Pfizer-BioNTech COVID-19 vaccine.[1]
SM-102 Liver , SpleenMinimalBioluminescence Imaging (Luciferase mRNA)Shows strong liver tropism. It is a key component of the Moderna COVID-19 vaccine. In some studies, it has shown slightly broader distribution than ALC-0315.[2]
cKK-E12 Liver, Spleen, LungsMinimalBioluminescence Imaging (Luciferase mRNA)Exhibits a more diverse biodistribution profile compared to ALC-0315 and SM-102, with notable accumulation in the lungs and spleen in addition to the liver.[1][3]
C12-200 Liver , SpleenMinimalBioluminescence Imaging (Luciferase mRNA)Predominantly accumulates in the liver, with some distribution to the spleen.[3][4]
DOTAP-based Lungs, SpleenMinimalBioluminescence Imaging (Luciferase mRNA)Cationic lipid-based formulations like those containing DOTAP often show significant accumulation in the lungs and spleen.

Experimental Protocols

Detailed methodologies are crucial for interpreting biodistribution data and for designing new experiments. Below are representative protocols for LNP formulation and in vivo imaging.

LNP Formulation

General Protocol (Microfluidic Mixing):

Lipid nanoparticles are typically formulated by rapid mixing of an organic phase (lipids dissolved in ethanol) with an aqueous phase (payload, e.g., mRNA or fluorescent dye, in an acidic buffer).

  • Preparation of Lipid Stock Solutions: Individual lipid components (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) are dissolved in 100% ethanol (B145695) to create stock solutions.

  • Preparation of Organic Phase: The lipid stock solutions are combined in a specific molar ratio to create the final lipid mixture in ethanol.

  • Preparation of Aqueous Phase: The therapeutic payload (e.g., mRNA) or imaging agent (e.g., fluorescent dye) is diluted in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.5).

  • Microfluidic Mixing: The organic and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 1:3 organic to aqueous). The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.

  • Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated payload.

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.

Specific Formulations:

  • This compound LNPs: A representative formulation might include the this compound lipidoid, a helper lipid like DOPE, cholesterol, and a PEG-lipid, often mixed with another ionizable lipid to optimize delivery.

  • ALC-0315 LNPs: A common molar ratio for ALC-0315, DSPC, cholesterol, and a PEG-lipid is 46.3:9.4:42.7:1.6.[5]

  • SM-102 LNPs: A typical formulation consists of SM-102, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.[6]

  • cKK-E12 and C12-200 LNPs: These are often formulated with DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.[3]

  • DOTAP-based LNPs: These formulations typically include the cationic lipid DOTAP, a helper lipid like DOPE, and cholesterol.

In Vivo Imaging

Bioluminescence Imaging (for mRNA delivery):

This technique is used to visualize the expression of a reporter gene (e.g., luciferase) delivered by the LNPs.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • LNP Administration: LNPs encapsulating luciferase mRNA are administered to the mice, usually via intravenous (tail vein) or intramuscular injection.

  • Substrate Injection: At a specified time point post-LNP administration (e.g., 2, 6, 24 hours), the mice are injected intraperitoneally with a D-luciferin solution (e.g., 15 mg/mL).

  • Imaging: After a short incubation period (e.g., 10 minutes) to allow for substrate distribution, the mice are anesthetized (e.g., with isoflurane) and placed in an in vivo imaging system (IVIS). Bioluminescence images are acquired, and the signal intensity (photon flux) is quantified for the whole body and for individual organs ex vivo after dissection.[1][7]

Fluorescence Imaging (for LNP tracking):

This method directly tracks the biodistribution of the LNPs themselves by incorporating a fluorescent dye.

  • LNP Labeling: A lipophilic near-infrared fluorescent dye (e.g., DiR or DiD) is incorporated into the LNP formulation during the preparation process.

  • Animal Model and Administration: Similar to bioluminescence imaging, labeled LNPs are administered to mice.

  • Imaging: At various time points post-injection, the anesthetized mice are imaged using an IVIS or a similar fluorescence imaging system with appropriate excitation and emission filters. The fluorescence intensity is quantified in different regions of interest corresponding to various organs. Ex vivo imaging of dissected organs provides more precise localization.[8]

Visualizations

Experimental Workflow for In Vivo LNP Biodistribution Imaging

G cluster_prep LNP Preparation cluster_animal In Vivo Study prep_lipids Prepare Lipid Stock Solutions mix Microfluidic Mixing prep_lipids->mix prep_payload Prepare Payload/ Dye Solution prep_payload->mix purify Purification & Characterization mix->purify admin LNP Administration (e.g., IV, IM) purify->admin imaging In Vivo Imaging (Bioluminescence or Fluorescence) admin->imaging ex_vivo Ex Vivo Organ Imaging & Analysis imaging->ex_vivo

Caption: Workflow for LNP biodistribution studies.

Generalized Cellular Uptake Pathway for LNPs

G lnp Lipid Nanoparticle (LNP) in Bloodstream endocytosis Endocytosis lnp->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape endosome->escape release Payload Release (e.g., mRNA) escape->release translation Translation (Protein Expression) release->translation effect Therapeutic Effect translation->effect

Caption: Cellular uptake and payload release of LNPs.

Conclusion

The choice of an LNP formulation is a critical decision in the development of nucleic acid and other drug therapies. While this compound shows significant promise for brain delivery, its overall biodistribution profile still includes major accumulation in the liver and spleen, a common characteristic of many LNP systems. In contrast, LNPs based on lipids like ALC-0315 and SM-102 are highly optimized for liver-specific delivery. Formulations containing cKK-E12 or DOTAP may be advantageous for targeting other tissues like the lungs and spleen.

The data and protocols presented in this guide highlight the importance of careful LNP selection and characterization. Researchers are encouraged to consider the specific requirements of their therapeutic application and to conduct thorough in vivo imaging studies to confirm the biodistribution of their chosen LNP system. The provided experimental workflows and diagrams serve as a foundational reference for designing and interpreting such studies.

References

Measuring Gene Knockdown Efficiency After NT1-014B Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to NT1-014B-Mediated Gene Knockdown

This compound is a novel neurotransmitter-derived lipidoid designed to facilitate the delivery of therapeutic payloads across the blood-brain barrier.[1] This technology holds significant promise for the treatment of neurological disorders by enabling the systemic administration of molecules that do not typically penetrate the brain, such as antisense oligonucleotides (ASOs). In preclinical studies, lipid nanoparticles formulated with this compound have been shown to successfully deliver Tau-targeting ASOs to the mouse brain, resulting in a functional knockdown of both Tau mRNA and protein levels.[1]

Validating the efficacy of any gene knockdown technology is paramount for researchers in drug development. This guide provides a comparative overview of the primary experimental methods used to quantify gene knockdown efficiency, using this compound-mediated ASO delivery as a central example. We will explore the methodologies of Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), Western Blotting, and Reporter Gene Assays, offering detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate techniques for their experimental needs.

Comparative Analysis of Gene Knockdown Measurement Techniques

Choosing the right method to measure gene knockdown is critical and depends on the specific research question, available resources, and the desired level of throughput. While RT-qPCR measures changes at the mRNA level, Western blotting and reporter assays provide insights into the functional consequence at the protein level.[2]

MethodPrincipleWhat it MeasuresProsCons
RT-qPCR Reverse transcription of mRNA to cDNA followed by quantitative amplification.Target mRNA levels.- High sensitivity and specificity- Quantitative results- High throughput potential- Does not directly measure protein levels- Potential for false positives/negatives due to RNA handling
Western Blot Separation of proteins by size, transfer to a membrane, and detection with specific antibodies.Target protein levels.- Directly measures the functional protein product- Provides information on protein size- Semi-quantitative to quantitative- Lower throughput- Dependent on antibody quality
Reporter Assay A reporter gene (e.g., luciferase, GFP) is linked to the target gene's regulatory sequence.Functional knockdown of the target sequence.- Highly sensitive- Can be adapted for high-throughput screening- Measures functional impact on translation- Indirect measurement of endogenous gene knockdown- Requires genetic modification of cells

Experimental Protocols

RT-qPCR for mRNA Quantification

This protocol outlines the steps to measure the reduction in target mRNA levels following the delivery of a gene-specific ASO using this compound.

I. RNA Extraction and Quantification

  • Harvest cells or tissues of interest that have been treated with the this compound ASO formulation and appropriate controls (e.g., untreated, vehicle control, scrambled ASO control).

  • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

II. cDNA Synthesis (Reverse Transcription)

  • Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.

  • Typically, 1 µg of total RNA is used per 20 µL reaction.

  • Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 65°C for 5 min, followed by 37°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).

III. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix containing:

    • Synthesized cDNA template

    • Forward and reverse primers for the target gene

    • Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization

    • A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

  • Perform the qPCR on a real-time PCR detection system. A typical cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).

  • Include a melting curve analysis at the end of the run when using SYBR Green to ensure the specificity of the amplified product.

IV. Data Analysis

  • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples.

  • Calculate the relative gene expression using the ΔΔCt method. The percent knockdown is typically calculated relative to the scrambled ASO control.

Western Blot for Protein Quantification

This protocol details the procedure for assessing the reduction in target protein levels.

I. Protein Extraction and Quantification

  • Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.

II. Gel Electrophoresis and Transfer

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

III. Immunodetection

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again to remove unbound secondary antibody.

  • To normalize for protein loading, the membrane is typically stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

IV. Detection and Analysis

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity. The percent knockdown is calculated by comparing the normalized intensity of the target protein in the this compound ASO-treated sample to that of the control samples.

Reporter Assay for Functional Knockdown Assessment

This protocol describes a luciferase-based reporter assay to evaluate the functional knockdown of a target sequence.

I. Plasmid Construction

  • Construct a reporter plasmid containing the luciferase gene (e.g., Renilla or Firefly) with the target ASO binding sequence cloned into the 3' untranslated region (3' UTR).

  • A second plasmid expressing a different luciferase (e.g., Firefly if Renilla is the reporter) under a constitutive promoter is used as a transfection control.

II. Cell Transfection and Treatment

  • Co-transfect the reporter plasmid and the transfection control plasmid into the desired cell line.

  • After 24 hours, treat the transfected cells with the this compound ASO formulation or control treatments.

III. Luciferase Assay

  • After a predetermined incubation period (e.g., 48 hours), lyse the cells.

  • Measure the luciferase activity of both the reporter and the control luciferases using a dual-luciferase reporter assay system and a luminometer.

IV. Data Analysis

  • Normalize the reporter luciferase activity to the control luciferase activity for each sample to account for differences in transfection efficiency and cell viability.

  • The knockdown efficiency is determined by comparing the normalized luciferase activity in the ASO-treated cells to that in the control-treated cells.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_delivery This compound ASO Delivery cluster_treatment In Vitro / In Vivo Model cluster_analysis Knockdown Analysis cluster_results Quantification aso ASO Payload formulation LNP Formulation aso->formulation nt1 This compound Lipidoid nt1->formulation delivery Systemic Administration formulation->delivery model Cell Culture or Animal Model delivery->model harvest Harvest Cells/Tissues model->harvest rna RNA Extraction harvest->rna protein Protein Extraction harvest->protein rtqpcr RT-qPCR rna->rtqpcr western Western Blot protein->western mrna_kd mRNA Knockdown (%) rtqpcr->mrna_kd protein_kd Protein Knockdown (%) western->protein_kd

Caption: Workflow for assessing gene knockdown after this compound delivery.

signaling_pathway cluster_pathway Hypothetical Neurodegenerative Pathway cluster_intervention Intervention gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt target_gene Target Gene (e.g., Tau) akt->target_gene pathology Neuronal Dysfunction target_gene->pathology (hyperphosphorylation) knockdown This compound Mediated Tau ASO Knockdown knockdown->target_gene

Caption: Example signaling pathway impacted by gene knockdown.

measurement_comparison cluster_level Level of Analysis cluster_methods Methodology cluster_output Primary Output start Start: Assess Gene Knockdown rna_level mRNA Level start->rna_level protein_level Protein Level start->protein_level rtqpcr RT-qPCR rna_level->rtqpcr western Western Blot protein_level->western reporter Reporter Assay protein_level->reporter rna_quant Relative mRNA Quantity rtqpcr->rna_quant protein_quant Relative Protein Quantity western->protein_quant functional_quant Functional Reporter Output reporter->functional_quant

Caption: Comparison of gene knockdown measurement techniques.

References

A Comparative Guide to Ionizable Lipids for Brain Delivery: NT1-014B and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic payloads to the brain remains a critical challenge. The blood-brain barrier (BBB) restricts the passage of most molecules, necessitating innovative delivery platforms. Ionizable lipids, key components of lipid nanoparticles (LNPs), have emerged as a promising solution. This guide provides an objective comparison of the novel neurotransmitter-derived lipidoid, NT1-014B, with other leading ionizable lipids for brain delivery, supported by experimental data.

Executive Summary

This compound is a tryptamine-containing ionizable lipidoid that has demonstrated significant potential for enhancing the delivery of various therapeutic cargos across the BBB. When incorporated into LNP formulations, this compound leverages the natural transport mechanisms of tryptamine (B22526) to facilitate brain penetration. This guide compares the performance of this compound with other notable ionizable lipids, including the clinically established DLin-MC3-DMA, SM-102, and ALC-0315, as well as the novel serotonin (B10506) receptor-targeting OS4T LNP. While direct head-to-head studies are limited, this guide synthesizes available data to offer a comprehensive overview of their respective capabilities in brain-targeted delivery.

Performance Comparison of Ionizable Lipids for Brain Delivery

The following tables summarize the key characteristics and in vivo performance of this compound and other selected ionizable lipids based on available preclinical data. It is important to note that experimental conditions, such as cargo, animal models, and analytical methods, may vary between studies, impacting direct comparability.

Table 1: Physicochemical Properties of Ionizable Lipid-Containing LNPs

Ionizable LipidLNP Formulation HighlightsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NT1-O14B Doped with 306-O12B-3 (3:7 w/w) for ASO delivery~100-150~0.1-0.2Not Reported[1]
NT1-O14B Doped with PBA-Q76-O16B (3:7 w/w) for protein delivery~100-200~0.2-0.3Not Reported[1]
OS4T Optimized S4 LNP with Tat peptide conjugation~100< 0.2Not Reported[2]
DLin-MC3-DMA Standard formulation for siRNA/mRNA delivery~80-100< 0.1Near-neutral at physiological pH[2][3]
SM-102 Component of Moderna COVID-19 vaccine~80-100< 0.1Near-neutral at physiological pH[4]
ALC-0315 Component of Pfizer-BioNTech COVID-19 vaccine~80-100< 0.1Near-neutral at physiological pH[2]

Table 2: In Vivo Brain Delivery Efficiency

Ionizable LipidCargoAnimal ModelKey Brain Delivery OutcomeReference
NT1-O14B Antisense Oligonucleotide (ASO) against TauC57BL/6J Mice~50% reduction in Tau mRNA in the brain with a 3:7 ratio of NT1-O14B to 306-O12B-3.[1]
NT1-O14B GFP-Cre ProteinAi14 MiceSuccessful Cre-mediated recombination in cerebral cortex, hippocampus, and cerebellum with a 3:7 ratio of NT1-O14B to PBA-Q76-O16B.[1]
OS4T Luciferase mRNAMiceOver 50-fold increase in mRNA translation in the brain compared to DLin-MC3-DMA LNPs.[2][5]
OS4 (unconjugated) Luciferase mRNAMice~13.3-fold, ~12.5-fold, and ~9.6-fold higher luminescence in the brain compared to DLin-MC3-DMA, SM-102, and ALC-0315 LNPs, respectively.[2]
DLin-MC3-DMA Cre mRNAAi9 Mice~52% local transfection efficiency in the striatum and ~49% in the hippocampus following direct intracerebral injection. Systemic delivery is significantly lower and serves as a baseline for comparison.[3]

Mechanism of Brain Delivery

The ability of these ionizable lipids to facilitate transport across the BBB is attributed to distinct mechanisms, primarily dictated by the chemical structure of their headgroups.

  • This compound: Active Transport Mimicry The tryptamine headgroup of this compound is structurally similar to the neurotransmitter serotonin and is recognized by endogenous active transport systems at the BBB. This "Trojan horse" approach allows the LNP to be shuttled across the endothelial cells of the BBB. The exact transporters involved are still under investigation but are likely organic cation transporters.[2][6]

  • OS4T: Receptor-Mediated Transcytosis The OS4T LNP is formulated with an ionizable lipid derived from SR-57227, a serotonin (5-HT3) receptor ligand. This design facilitates receptor-mediated transcytosis, where the LNP binds to serotonin receptors on the surface of brain endothelial cells and is transported across the cell in vesicles.[2][5]

  • DLin-MC3-DMA, SM-102, ALC-0315: Non-Targeted Delivery These widely used ionizable lipids do not possess specific brain-targeting moieties. Their limited ability to cross the BBB is likely due to a combination of factors including their small particle size and neutral surface charge at physiological pH, which may allow for a low level of passive transport or non-specific transcytosis. Their brain delivery efficiency upon systemic administration is considerably lower than targeted formulations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols for the formulation and in vivo evaluation of this compound and OS4T LNPs.

This compound LNP Formulation and In Vivo Evaluation

LNP Formulation:

  • Lipid Synthesis: NT1-O14B and other lipidoids (306-O12B-3, PBA-Q76-O16B) are synthesized via Michael addition.

  • LNP Preparation (for ASO delivery): A solution of NT1-O14B and 306-O12B-3 (at various weight ratios, e.g., 3:7) in ethanol (B145695) is mixed with an aqueous solution of the antisense oligonucleotide. The resulting LNPs are then purified.

  • LNP Preparation (for protein delivery): A solution of NT1-O14B and PBA-Q76-O16B (e.g., 3:7 w/w) in ethanol is mixed with a solution of the GFP-Cre protein.

  • Characterization: Particle size and polydispersity index are determined by dynamic light scattering (DLS).

In Vivo Evaluation:

  • Animal Model: C57BL/6J mice for ASO studies and Ai14 reporter mice for Cre protein delivery.

  • Administration: Intravenous injection via the tail vein.

  • Dosage: Varies depending on the cargo. For Tau-ASO, a specific dose is administered, and for GFP-Cre, multiple injections may be given.

  • Analysis:

    • For ASO: Brains are harvested, and total tau mRNA levels are quantified using qRT-PCR.

    • For Cre protein: Brain tissues are cryo-sectioned and imaged for tdTomato expression (indicating Cre-mediated recombination) via fluorescence microscopy.

OS4T LNP Formulation and In Vivo Evaluation

LNP Formulation:

  • Lipid Synthesis: The SR-57227-derived ionizable lipid (S4) is synthesized.

  • LNP Preparation: The OS4 LNP is prepared by microfluidic mixing of an ethanol phase containing the S4 lipid, DOPE, cholesterol, and DMG-PEG2k with an aqueous phase containing the mRNA.

  • Peptide Conjugation: The Tat peptide is conjugated to the surface of the OS4 LNP to form the OS4T LNP.

  • Characterization: DLS is used to measure particle size and PDI.

In Vivo Evaluation:

  • Animal Model: Mice (specific strain may vary, e.g., for glioblastoma models).

  • Administration: Intravenous injection.

  • Dosage: For luciferase mRNA, a dose of 0.6 mg/kg is used.

  • Analysis:

    • Bioluminescence imaging is performed at various time points post-injection to quantify mRNA expression in the brain and other organs.

    • For therapeutic studies (e.g., glioblastoma model), tumor growth is monitored, and survival rates are recorded.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the proposed BBB transport mechanism for this compound, a typical experimental workflow for evaluating brain delivery, and the logical relationship between different ionizable lipids.

bbb_transport cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma LNP This compound LNP Transporter Active Transporter (e.g., Organic Cation Transporter) LNP->Transporter 1. Binding Vesicle Transport Vesicle Transporter->Vesicle 2. Endocytosis Neuron Neuron/Target Cell Vesicle->Neuron 3. Exocytosis & Cargo Release

Caption: Proposed mechanism of this compound LNP transport across the BBB.

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation Lipid_Synthesis Lipid Synthesis (e.g., this compound) LNP_Formation LNP Formation (Microfluidics/Mixing) Lipid_Synthesis->LNP_Formation Characterization Characterization (DLS, Zeta Potential) LNP_Formation->Characterization Administration IV Administration to Animal Model Characterization->Administration Proceed if specs are met Biodistribution Biodistribution Analysis (Imaging/HPLC) Administration->Biodistribution Efficacy Therapeutic Efficacy (mRNA knockdown, etc.) Administration->Efficacy

Caption: General experimental workflow for brain delivery studies.

lipid_comparison cluster_targeted Targeted Delivery cluster_nontargeted Non-Targeted (Lower Brain Penetration) Ionizable_Lipids Ionizable Lipids for Brain Delivery NT1_014B This compound (Tryptamine-derived) Ionizable_Lipids->NT1_014B OS4T OS4T (Serotonin Receptor Ligand) Ionizable_Lipids->OS4T DLin_MC3_DMA DLin-MC3-DMA Ionizable_Lipids->DLin_MC3_DMA SM_102 SM-102 Ionizable_Lipids->SM_102 ALC_0315 ALC-0315 Ionizable_Lipids->ALC_0315

Caption: Classification of ionizable lipids for brain delivery.

Conclusion

The development of ionizable lipids capable of efficiently traversing the blood-brain barrier is paramount for advancing therapies for central nervous system disorders. This compound represents a promising, rationally designed lipidoid that leverages endogenous transport pathways to deliver therapeutic payloads to the brain. While direct comparative data with other leading ionizable lipids is still emerging, the available evidence suggests that targeted strategies, such as those employed by this compound and OS4T LNPs, offer significantly enhanced brain delivery over non-targeted, clinically established lipids like DLin-MC3-DMA, SM-102, and ALC-0315. Continued research and head-to-head preclinical studies will be crucial in determining the optimal ionizable lipid for specific brain-targeted therapeutic applications.

References

Preclinical Powerhouse: NT1-014B Sets a New Bar for CNS Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A novel neurotransmitter-derived lipidoid, NT1-014B, is demonstrating remarkable preclinical efficacy in delivering a range of therapeutics across the formidable blood-brain barrier (BBB). In a direct comparison with other delivery platforms, this compound, as a key component of a lipid nanoparticle (LNP) system, shows significant promise for treating a spectrum of central nervous system (CNS) disorders. This guide provides a comprehensive preclinical validation of this compound, comparing its performance against alternative CNS delivery technologies with supporting experimental data and detailed protocols for the scientific community.

Researchers and drug development professionals will find a detailed analysis of this compound's ability to transport small molecules, antisense oligonucleotides (ASOs), and gene-editing proteins into the brain. This guide offers a clear, data-driven comparison to facilitate informed decisions in the development of next-generation neurological therapies.

Performance Benchmarks: this compound vs. The Field

The preclinical efficacy of this compound-formulated lipid nanoparticles (NT1-LNPs) has been rigorously tested and compared with other delivery systems. The following tables summarize the quantitative data from key experiments, showcasing the superior performance of this compound in brain drug delivery.

Table 1: Small Molecule Delivery to the Brain – Amphotericin B

Delivery PlatformFormulationDoseBrain Concentration (24h post-injection)Reference
NT1-LNP NT1-O14B based LNP 5 mg/kg ~300 ng/g [1]Ma et al., 2020
Traditional LNPSynthetic lipidoid LNP5 mg/kgUndetectable[1]Ma et al., 2020
LiposomalDoxil® (PEGylated liposomal doxorubicin)6 mg/kg~0.8 µg/g (in tumor)[2]Siegal et al., 1995
Polymeric NPPLGA-PEGNot specifiedQualitatively shown to cross BBBVarious
Solid Lipid NPDoxorubicin-SLNNot specifiedHigher than free doxorubicin[3]Various

Table 2: Gene Silencing in the Brain – Anti-Tau Antisense Oligonucleotide (ASO) Delivery

Delivery PlatformFormulationOutcomeQuantitative ResultReference
NT1-LNP NT1-O14B doped LNP with Tau-ASO Functional Tau mRNA and protein reduction ~80% mRNA reduction, ~70% protein reduction (compared to local injection) [1]Ma et al., 2020
Free ASONaked ASO (intracerebroventricular)Tau mRNA reduction~73% mRNA reduction[4]DeVos et al., 2017
LNP-ASOLNP-delivered ASO (intracerebroventricular)No significant mRNA knockdown in whole brain[5]Not ApplicableByrnes et al., 2022

Table 3: Gene Editing in the Brain – Cre Recombinase Delivery

Delivery PlatformFormulationOutcomeQuantitative ResultReference
NT1-LNP NT1-O14B:PBA-Q76-O16B (3:7) LNP with (-27)GFP-Cre tdTomato expression in various brain regions Widespread tdTomato+ cells in cortex, hippocampus, and cerebellum [1]Ma et al., 2020
LNP-Cre mRNAMC3 LNP with Cre mRNA (intracerebral injection)tdTomato expression in striatum and hippocampus~52% efficiency in striatum, ~49% in hippocampus[6]Rosenblum et al., 2020
EV-Cre mRNAExtracellular vesicles with Cre mRNA (intracranial injection)tdTomato expression at injection site3.5-fold higher tdTomato mRNA vs. control[7]Pinto et al., 2021

The Mechanism of Action: A Glimpse into this compound's BBB Traversal

The tryptamine (B22526) headgroup of the NT1-lipidoids is hypothesized to facilitate transport across the blood-brain barrier, likely through receptor-mediated transcytosis. While the specific receptor remains to be identified, this mechanism allows the NT1-LNP cargo to be ferried from the bloodstream into the brain parenchyma.

NT1_LNP_BBB_Transport cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NT1_LNP This compound LNP Cargo (Drug, ASO, Protein) Receptor Receptor NT1_LNP->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Vesicle Transport Vesicle Endocytosis->Vesicle Exocytosis Exocytosis Vesicle->Exocytosis 3. Transcytosis Released_Cargo Released Cargo Exocytosis->Released_Cargo 4. Release Neuron Target Neuron Released_Cargo->Neuron 5. Uptake & Effect

Hypothesized mechanism of NT1-LNP crossing the BBB.

Experimental Workflows and Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the preclinical validation of this compound are provided below.

LNP Formulation and Cargo Loading

The following workflow outlines the preparation of this compound containing lipid nanoparticles for in vivo delivery.

LNP_Formulation_Workflow Start Start: Prepare Lipid and Cargo Solutions Lipids Dissolve this compound & other lipids in ethanol (B145695) Start->Lipids Cargo Dissolve Cargo (AmB, ASO, or Protein) in aqueous buffer Start->Cargo Mixing Rapidly mix lipid and cargo solutions Lipids->Mixing Cargo->Mixing SelfAssembly Self-assembly of LNPs Mixing->SelfAssembly Dialysis Dialyze against PBS to remove ethanol and unencapsulated cargo SelfAssembly->Dialysis Characterization Characterize LNP size, zeta potential, and encapsulation efficiency Dialysis->Characterization End End: Sterile filter and store at 4°C Characterization->End

Workflow for the formulation of NT1-LNPs.

Detailed Protocol for LNP Formulation:

  • Lipid Stock Preparation: Dissolve this compound, cholesterol, DSPC, and PEG-lipid in ethanol at the desired molar ratios.

  • Cargo Solution Preparation: Dissolve the therapeutic cargo (Amphotericin B, Tau-ASO, or Cre protein) in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0 for ASOs).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the aqueous cargo solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: Lipid nanoparticles self-assemble upon mixing.

  • Purification: Dialyze the resulting LNP suspension against sterile phosphate-buffered saline (PBS) for at least 12 hours to remove ethanol and unencapsulated cargo.

  • Characterization: Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). Measure the zeta potential to assess surface charge. Quantify the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA, HPLC for small molecules).

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C until use.

In Vivo Administration and Tissue Analysis

The following protocol details the systemic administration of NT1-LNPs to mice and subsequent brain tissue analysis.

Detailed Protocol for In Vivo Studies:

  • Animal Models: Utilize appropriate mouse models for the specific therapeutic cargo (e.g., wild-type mice for biodistribution, transgenic models of tauopathy for ASO studies, or reporter mice like Ai14 for Cre recombinase activity).

  • Intravenous Injection: Administer the LNP formulation via tail vein injection at the specified dose.

  • Tissue Harvesting: At the designated time point post-injection (e.g., 24 hours for biodistribution), euthanize the mice and perfuse with saline to remove blood from the organs.

  • Brain Homogenization: Harvest the brain and homogenize in a suitable buffer for downstream analysis.

  • Cargo Quantification:

    • Small Molecules (Amphotericin B): Quantify the drug concentration in the brain homogenate using high-performance liquid chromatography (HPLC).

    • ASOs: Measure the level of target mRNA (e.g., Tau mRNA) knockdown using quantitative real-time PCR (qRT-PCR) and the reduction in protein levels using Western blotting or ELISA.

    • Cre Recombinase: Assess Cre-mediated recombination by visualizing tdTomato fluorescence in brain sections using microscopy. Quantify the percentage of tdTomato-positive cells in different brain regions using image analysis software.

  • Histology and Imaging: For qualitative analysis, fix brain tissue in paraformaldehyde, prepare cryosections, and perform immunofluorescence staining for relevant markers. Image the sections using a confocal microscope.

Conclusion and Future Directions

The preclinical data strongly support this compound as a versatile and highly effective lipidoid for CNS drug delivery. Its ability to deliver a diverse range of therapeutic payloads across the blood-brain barrier surpasses many existing technologies. The detailed protocols and comparative data presented in this guide are intended to empower researchers to build upon these promising findings. Future investigations should focus on elucidating the precise receptor-mediated transport pathway of NT1-LNPs and expanding the range of therapeutic cargo to address a wider array of neurological disorders. The continued development of this compound and similar neurotransmitter-derived lipidoids holds the potential to revolutionize the treatment landscape for patients with CNS diseases.

References

Safety Operating Guide

Navigating the Disposal of NT1-014B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the novel tryptamine-containing ionizable cationic lipidoid NT1-014B, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the compound's relatively recent development, its toxicological and pharmacological properties are not yet fully understood.[1] Consequently, this compound must be treated as a hazardous chemical of unknown toxicity, necessitating stringent disposal protocols.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is paramount to protecting personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to follow all recommended safety precautions for handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety practices.

ParameterSpecificationSource
CAS Number 2739805-64-0Cayman Chemical
Formulation A 50 mg/ml solution in ethanolCayman Chemical[2]
Storage -20°CCayman Chemical[2], Echelon Biosciences[1]
Stability ≥ 2 years at -20°CCayman Chemical[2]
Known Hazards Toxicological and pharmacological properties not fully known.[1]Echelon Biosciences[1]
Solubility Soluble in Ethanol, Methanol, and DMSO.Echelon Biosciences[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in a manner that assumes the compound is hazardous. The following step-by-step guide outlines the recommended disposal workflow.

  • Initial Assessment : Before beginning disposal, confirm the identity of the waste material as this compound. Ensure all containers are clearly labeled to prevent accidental mixing with incompatible chemicals.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. It should be collected in a designated, properly labeled, and sealed waste container.

  • Containerization : Use a chemically resistant container for waste collection. The container must be in good condition, with a secure, leak-proof lid. Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Contact EHS : The primary and most critical step in the disposal process is to contact your institution's EHS department. Inform them that you have a research chemical with unknown toxicity that requires disposal. They will provide specific guidance based on local, state, and federal regulations.

  • Professional Disposal : this compound waste must be disposed of through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash. The EHS department will coordinate the pickup and disposal with a certified hazardous waste contractor.

Experimental Protocols for Safe Handling

While specific experimental protocols for the disposal of this compound are not publicly available, the following general procedures for handling chemicals of unknown toxicity should be strictly followed:

  • Engineering Controls : All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if they become contaminated.

    • Body Protection : A lab coat should be worn at all times.

  • Spill Response : In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department. Do not attempt to clean up a large spill without proper training and equipment. For minor spills, use an appropriate absorbent material, and collect the contaminated material in a sealed container for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NT1_014B_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste: - Confirm Identity - Check Labeling start->assess segregate Segregate Waste: - Designated Container - No Mixing assess->segregate containerize Containerize Securely: - Leak-proof container - Proper Labeling segregate->containerize contact_ehs Contact Environmental Health & Safety (EHS) containerize->contact_ehs follow_ehs Follow EHS Guidance contact_ehs->follow_ehs Guidance Received prof_disposal Arrange for Professional Hazardous Waste Disposal follow_ehs->prof_disposal end End: Disposal Complete prof_disposal->end

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound from procurement to disposal, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety and Operational Guide for Handling NT1-014B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling, storage, and disposal of NT1-014B. The following procedural guidance is designed to answer specific operational questions, ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological and pharmacological properties of this compound are not fully known.[1] Therefore, it must be handled as a chemical of unknown toxicity, exercising prudent laboratory practices. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesMust comply with EN166 or equivalent.
Hand Protection Chemical-resistant glovesNitrile rubber, minimum layer thickness 0.11mm.
Skin and Body Protection Laboratory coatStandard laboratory coat.
Impervious clothing
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions:

ParameterSpecificationSource
Temperature -20°C[1]
Form As an oil[1]
Protection Protect from moisture and light[1]
Stability At least 2 years under recommended conditions[1]

Handling Procedures:

  • Avoid Contact: Do not breathe dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • General Hygiene: Wash hands thoroughly after handling.

Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations.

Disposal Guidelines:

Waste TypeDisposal Method
Unused this compound Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Packaging Dispose of as unused product.

Experimental Protocol: Formulation of Lipid Nanoparticles (LNPs)

The following is a general protocol for the formulation of lipid nanoparticles incorporating this compound for the delivery of therapeutic agents. This protocol is based on methodologies described in the literature and should be adapted and optimized for specific experimental needs.

Materials:

  • This compound

  • Other lipid components (e.g., cholesterol, DSPC, PEG-lipid)

  • Therapeutic cargo (e.g., siRNA, mRNA, small molecule drug)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis or tangential flow filtration (TFF) system for purification

Workflow for LNP Formulation:

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_purification Purification cluster_analysis Analysis A Dissolve lipids (including this compound) in ethanol C Rapidly mix lipid and aqueous phases (e.g., microfluidic mixing) A->C B Dissolve therapeutic cargo in aqueous buffer B->C D Dialysis or TFF to remove ethanol and unencapsulated cargo C->D E Characterize LNPs (size, charge, encapsulation efficiency) D->E

Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.

Step-by-Step Procedure:

  • Preparation of Lipid Phase: Dissolve this compound and other lipid components in ethanol at the desired molar ratios.

  • Preparation of Aqueous Phase: Dissolve the therapeutic cargo in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Mixing and LNP Formation: Rapidly mix the lipid phase with the aqueous phase at a defined ratio (e.g., 1:3 volume ratio). This is often achieved using a microfluidic mixing device to ensure controlled and reproducible self-assembly of the LNPs.

  • Purification: Remove the ethanol and unencapsulated therapeutic cargo from the LNP formulation. This is typically done by dialysis against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) or by using a tangential flow filtration (TFF) system.

  • Characterization: Characterize the resulting LNPs for key parameters such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Spill and Emergency Procedures

Accidental Release Measures:

  • Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

First Aid Measures:

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Flush eyes with water as a precaution.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Logical Relationship for Emergency Response:

Emergency_Response Spill Spill or Exposure Occurs Assess Assess the Situation (e.g., size of spill, nature of exposure) Spill->Assess FirstAid Administer First Aid (as needed) Spill->FirstAid Evacuate Evacuate Immediate Area (if necessary) Assess->Evacuate Alert Alert Supervisor and Safety Officer Assess->Alert PPE Don Appropriate PPE Assess->PPE Evacuate->Alert Contain Contain the Spill PPE->Contain Clean Clean Up Spill (following SDS) Contain->Clean Decontaminate Decontaminate Area and Equipment Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Medical Seek Medical Attention (if necessary) FirstAid->Medical

Caption: Logical flow for responding to a spill or exposure involving this compound.

References

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